molecular formula C5BrO5Re B086477 Bromopentacarbonylrhenium(I) CAS No. 14220-21-4

Bromopentacarbonylrhenium(I)

Cat. No.: B086477
CAS No.: 14220-21-4
M. Wt: 406.16 g/mol
InChI Key: NWJBOTGGBYFKEJ-UHFFFAOYSA-M
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Description

Bromopentacarbonylrhenium(I) is a useful research compound. Its molecular formula is C5BrO5Re and its molecular weight is 406.16 g/mol. The purity is usually 95%.
The exact mass of the compound Bromopentacarbonylrhenium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bromopentacarbonylrhenium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromopentacarbonylrhenium(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bromorhenium;carbon monoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJBOTGGBYFKEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrO5Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14220-21-4
Record name Bromopentacarbonylrhenium
Source CAS Common Chemistry
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Record name Bromopentacarbonylrhenium
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bromopentacarbonylrhenium(I)

In the landscape of organometallic chemistry and catalyst development, Bromopentacarbonylrhenium(I), Re(CO)₅Br, stands out as a cornerstone synthetic precursor. Its utility is not merely academic; it is a critical entry point for the synthesis of a diverse array of rhenium complexes with significant applications. These range from novel catalytic systems to precursors for radiopharmaceuticals. As a stable, crystalline solid, Re(CO)₅Br provides a reliable and versatile platform for further chemical elaboration. It is a key starting material for producing other vital rhenium complexes, such as the hydride complex pentacarbonylhydridorhenium (HRe(CO)₅) and various precursors containing the important rhenium tricarbonyl [Re(CO)₃]⁺ fragment.[1][2]

This guide is structured to provide not just a procedural walkthrough but a deep, mechanistic understanding of its synthesis from dirhenium decacarbonyl, Re₂(CO)₁₀. By elucidating the causality behind each experimental step and grounding the protocol in rigorous safety and characterization principles, this document aims to empower researchers to perform this synthesis with confidence, efficiency, and safety.

Reaction Principle and Mechanism: The Oxidative Cleavage Pathway

The synthesis of bromopentacarbonylrhenium(I) from dirhenium decacarbonyl is fundamentally an oxidation reaction. The core transformation involves the cleavage of the metal-metal bond within the Re₂(CO)₁₀ dimer by elemental bromine (Br₂).

Overall Reaction: Re₂(CO)₁₀ + Br₂ → 2 Re(CO)₅Br[1][2]

While the stoichiometry appears straightforward, the underlying mechanism is more nuanced and is crucial for understanding reaction control. The process is not a simple homolytic cleavage. Evidence suggests a mechanism analogous in some respects to the bromination of alkenes. The reaction is believed to proceed via an electrophilic attack by the bromine molecule on the electron-rich Rhenium-Rhenium bond. This leads to the formation of a transient, halogenium-bridged dimeric intermediate. Subsequent heterolytic cleavage of the halogen-halogen bond and the metal-metal bond yields two equivalents of the monomeric bromopentacarbonylrhenium(I) product. This pathway highlights the role of bromine as an oxidizing agent that cleaves the Re-Re bond to form two Re(I) centers from the initial Re(0) state.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Re2(CO)10 Re₂(CO)₁₀ Intermediate [(CO)₅Re-Re(CO)₅(Br)]⁺Br⁻ (Halogenium-Bridged Dimer) Re2(CO)10->Intermediate + Br₂ (Electrophilic Attack) Br2 Br₂ Product 2 x Re(CO)₅Br Intermediate->Product Cleavage

Caption: Proposed mechanistic pathway for the synthesis of Re(CO)₅Br.

Hazard Analysis and Safety Protocols: A Non-Negotiable Prerequisite

Scientific integrity begins with safety. Both reactants in this synthesis are hazardous and demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.

Reactant Safety Data:

CompoundKey Hazards
Dirhenium Decacarbonyl Toxic if inhaled (H331).[3] Harmful if inhaled (H332).[4] May require specialized handling to avoid dust formation.[5]
Bromine Fatal if inhaled (H330).[6][7][8] Causes severe skin burns and eye damage (H314).[6][7][8] Very toxic to aquatic life (H400).[7]

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with bromine; consult a glove compatibility chart and consider double-gloving or using heavier-duty gloves like Viton or neoprene).

  • Engineering Controls: The entire procedure, including reagent handling, reaction, and workup, must be performed in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[4][5]

  • Bromine Handling: Bromine is a dense, volatile, and highly corrosive liquid. Handle with extreme care. Use a syringe or cannula for transfers to minimize exposure. Always work with the smallest quantity necessary.

  • Waste Disposal: Dispose of all chemical waste, including residual bromine and contaminated materials, according to institutional and local hazardous waste regulations.[8] Do not pour waste down the drain.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution and observation will lead to a high-purity product. The procedure is adapted from established methods for the synthesis of pentacarbonylrhenium halides.

Reagent & Equipment Summary:

Reagent / EquipmentSpecificationPurpose
Dirhenium decacarbonyl98% or higherStarting material
Bromine99.5% or higherOxidizing agent
Carbon Tetrachloride (CCl₄)ACS Grade, dryInert solvent
Schlenk Flask (100 mL)Oven-driedReaction vessel
Magnetic Stirrer & Stir Bar---Agitation
Dropping FunnelPressure-equalizingControlled addition of Br₂
Ice Bath---Temperature control
Sublimation Apparatus---Purification

Step-by-Step Synthesis Workflow:

G start Start A 1. Setup Assemble oven-dried Schlenk flask with stir bar under inert gas (N₂ or Ar). start->A end End B 2. Dissolve Re₂(CO)₁₀ Add Re₂(CO)₁₀ (e.g., 1.0 g) and dry CCl₄ (e.g., 40 mL) to the flask. A->B C 3. Prepare Bromine Solution In the fume hood, prepare a solution of Br₂ (e.g., 0.25 g, ~0.08 mL) in CCl₄ (e.g., 10 mL). B->C D 4. Reaction Cool the Re₂(CO)₁₀ solution in an ice bath. Add the Br₂ solution dropwise with stirring over 30 mins. C->D E 5. Completion Allow the mixture to warm to room temperature and stir for 2-3 hours. D->E F 6. Solvent Removal Remove the solvent under reduced pressure using a rotary evaporator. E->F G 7. Purification Purify the resulting white solid by vacuum sublimation. F->G H 8. Characterization Analyze the purified product (FT-IR, Melting Point). G->H H->end

Caption: Experimental workflow for the synthesis of Re(CO)₅Br.

Detailed Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of water and assembled while hot under a stream of inert gas (Nitrogen or Argon).

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add dirhenium decacarbonyl (e.g., 1.0 g, 1.53 mmol).

  • Solvent Addition: Add approximately 40 mL of dry, inert solvent such as carbon tetrachloride or hexane. Stir the suspension. The choice of an inert solvent is critical to prevent unwanted side reactions.

  • Bromine Addition: In the fume hood, carefully prepare a solution of liquid bromine (a stoichiometric amount, e.g., 0.245 g, 1.53 mmol) in 10 mL of the same inert solvent in a dropping funnel.

    • Causality Note: Adding the bromine as a dilute solution allows for better control of the reaction rate and temperature, preventing the formation of over-brominated byproducts.

  • Reaction Execution: Cool the flask containing the Re₂(CO)₁₀ suspension in an ice bath. Slowly add the bromine solution dropwise to the stirred suspension over a period of approximately 30 minutes. The colorless Re₂(CO)₁₀ will gradually react and dissolve.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The final solution should be pale yellow.

  • Isolation: Remove the solvent using a rotary evaporator. The crude product will be a white to off-white solid.

  • Purification: The most effective method for purifying Re(CO)₅Br is vacuum sublimation.[1][2] Transfer the crude solid to a sublimation apparatus. Heat gently (e.g., 80-90 °C) under high vacuum (e.g., 0.1 mmHg). The pure product will sublime as colorless crystals on the cold finger.

    • Trustworthiness Note: Sublimation is an excellent purification technique for this compound as it effectively separates the non-volatile impurities, yielding a high-purity product suitable for subsequent reactions.

Product Characterization: Validating Synthesis Success

Confirming the identity and purity of the synthesized Bromopentacarbonylrhenium(I) is essential.

Physicochemical Properties:

  • Appearance: Colorless crystalline solid.[1][2]

  • Molar Mass: 406.16 g/mol .[1][2]

  • Solubility: Soluble in chlorocarbons and other common organic solvents.[1][2]

Spectroscopic Analysis:

The primary technique for characterizing metal carbonyl complexes is Fourier-Transform Infrared (FT-IR) Spectroscopy. The number and position of the carbonyl (C≡O) stretching bands provide a unique fingerprint for the molecule's structure and electronic environment.

For Re(CO)₅Br, which has an approximate C₄ᵥ symmetry, group theory predicts three IR-active carbonyl stretching modes (2A₁ + E). These are typically observed as strong, sharp absorptions in the 2200-1950 cm⁻¹ region.

Expected FT-IR Data (in CCl₄ solution):

  • ν(CO) bands: ~2152 cm⁻¹ (A₁), ~2044 cm⁻¹ (E), ~1985 cm⁻¹ (A₁)

    • Expertise Note: The high frequency of these bands compared to the parent Re₂(CO)₁₀ is indicative of the increased oxidation state of the rhenium center. The bromine atom is an electron-withdrawing group, which reduces the extent of π-backbonding from the metal to the CO ligands. This results in a stronger C≡O bond and, consequently, a higher stretching frequency.

References

  • Bromopentacarbonylrhenium(I). (n.d.). chemeurope.com. Retrieved from [Link]

  • Bromopentacarbonylrhenium(I). (n.d.). Wikipedia. Retrieved from [Link]

  • Schmidt, S. P., Trogler, W. C., & Basolo, F. (1982). Mechanism of halogenation of dimanganese, manganese-rhenium, and dirhenium decacarbonyls. Journal of the American Chemical Society. Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) Bromine. (n.d.). SEASTAR CHEMICALS. Retrieved from [Link]

  • Schmidt, S. P., Trogler, W. C., & Basolo, F. (1985). Pentacarbonylrhenium Halides. Inorganic Syntheses, 23, 41-46. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Tata Chemicals. Retrieved from [Link]

  • di-Rhenium decacarbonyl for synthesis SDS. (n.d.). Merck KGaA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reductive Carbonylation Synthesis of Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven technical overview of the reductive carbonylation synthesis of Bromopentacarbonylrhenium(I), Re(CO)₅Br. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, integrates critical safety protocols as a self-validating system, and is grounded in authoritative scientific literature.

Strategic Overview: The Significance of Re(CO)₅Br and its Synthesis

Bromopentacarbonylrhenium(I), Re(CO)₅Br, is a cornerstone starting material in the synthesis of a vast array of organorhenium complexes.[1][2][3] Its utility spans fundamental organometallic research to the development of radiopharmaceuticals and catalytic systems. While commercially available, an efficient and cost-effective in-house synthesis is often essential for research applications.

Historically, the first preparation of Re(CO)₅Br was achieved via "reductive carbonylation," a powerful technique in inorganic synthesis where a metal salt is reduced in the presence of carbon monoxide (CO) under pressure.[1][2] This process directly constructs the desired low-valent metal carbonyl complex from a higher oxidation state precursor. An alternative, common route involves the direct bromination of dirhenium decacarbonyl (Re₂(CO)₁₀), a method that avoids high-pressure apparatus but starts from a more expensive, pre-formed carbonyl complex.[1][4]

This guide focuses on the reductive carbonylation pathway, offering a robust framework for its successful and safe implementation.

Mechanistic and Theoretical Foundations

The synthesis is governed by the simultaneous reduction of a Rhenium(III) source and the coordination of five carbon monoxide ligands. The overall, simplified reaction is:

ReBr₃ + 2 Cu + 5 CO → Re(CO)₅Br + 2 CuBr [1][2]

Causality Behind the Components:

  • Rhenium Precursor (ReBr₃): Rhenium(III) bromide serves as the source of the metal center in a relatively high oxidation state (+3). The objective is to reduce it to the +1 state required for the product.

  • Reducing Agent (Copper): Copper metal is an effective reducing agent in this solid-gas phase reaction. It has a sufficient reduction potential to reduce Re(III) to Re(I) and is readily available in a high-purity, powdered form, maximizing surface area for the reaction. The copper is sacrificially oxidized to Copper(I) bromide (CuBr), a thermodynamically favorable process that drives the reaction forward.

  • Carbon Monoxide (CO): CO plays a dual role. Firstly, it is the ligand that coordinates to the reduced rhenium center, stabilizing the low oxidation state through a synergistic mechanism of σ-donation and π-backbonding.[5] Secondly, it serves as the pressure medium. High CO pressure is critical as it increases the concentration of CO available for ligation and shifts the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

  • Thermal Energy: The reaction requires elevated temperatures to overcome the activation energy for both the reduction of rhenium and the dissociative/associative steps of ligand coordination.

The logical flow of the reaction can be visualized as follows:

cluster_reactants Reactants cluster_conditions Conditions cluster_process Core Process cluster_products Products ReBr3 ReBr₃ (Rhenium Source) Reduction Reduction of Re³⁺ to Re⁺ Cu Cu⁰ (Reducing Agent) CO CO (Ligand & Pressure Source) Heat High Temperature (~250 °C) Heat->Reduction Pressure High Pressure (~350 atm) Ligation Coordination of 5 CO Ligands Pressure->Ligation Reduction->Ligation Byproduct CuBr (Byproduct) Reduction->Byproduct Product Re(CO)₅Br Ligation->Product

Caption: Reaction pathway for reductive carbonylation of ReBr₃.

Experimental Protocol: A Self-Validating System

This section details the experimental workflow, with an embedded emphasis on safety as an integral part of the scientific procedure.

Pillar of Trustworthiness: The Carbon Monoxide Safety Protocol

Handling carbon monoxide under high pressure is the most critical safety consideration. Adherence to this protocol is mandatory for a self-validating and safe experiment.

  • Toxicity Hazard: CO is a highly toxic, colorless, and odorless gas that acts as a chemical asphyxiant.[6] The threshold limit value (TLV) is 25 ppm (TWA).

  • Engineering Controls (Primary Barrier):

    • All operations involving CO must be conducted within a certified, high-performance chemical fume hood or a dedicated gas cabinet.[6][7]

    • The laboratory must be equipped with a continuously operating carbon monoxide detector with an audible alarm.[8]

    • High-pressure gas cylinders must be securely fastened to a wall or a bolted-down rack.[7][8]

  • Personal Protective Equipment (PPE) (Secondary Barrier):

    • ANSI-approved safety glasses or chemical splash goggles are required at all times.[7]

    • A flame-resistant lab coat, fully buttoned, must be worn.[7]

    • Chemical-resistant gloves (e.g., nitrile) are mandatory.[6][7]

  • Procedural Safeguards:

    • Use only regulators and tubing (e.g., stainless steel) rated for high-pressure CO service.

    • Before each use, perform a leak check on all connections using a Snoop-type leak detection fluid or an electronic gas detector.[8]

    • Never work alone when conducting high-pressure reactions.[9]

    • Plan the reaction so that venting of the autoclave occurs during working hours and in a controlled manner inside the fume hood.

Reagents and High-Pressure Equipment

Quantitative data for a typical laboratory-scale synthesis are summarized below.

Reagent / Equipment Specification Typical Quantity / Type Purpose
Rhenium(III) Bromide (ReBr₃)Anhydrous, 99%+5.0 gRhenium source
Copper Powder<325 mesh, reduced3.0 g (slight excess)Reducing agent
Carbon Monoxide (CO)99.5%+As required for pressureLigand and reaction medium
Equipment
High-Pressure AutoclaveStainless steel or Hastelloy100-250 mL capacityReaction vessel
Glass LinerBorosilicate or QuartzSized to fit autoclaveContains reactants, facilitates cleaning
Gas RegulatorTwo-stage, stainless steel diaphragmCGA 350 fitting for COSafe pressure delivery
Sublimation ApparatusStandard glasswareCold-finger condenserProduct purification
Vacuum PumpTwo-stage rotary vane< 0.1 mmHg capabilityFor sublimation
Step-by-Step Synthesis & Purification Workflow

The experimental process is broken down into discrete, logical stages.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A 1. Clean & Dry Autoclave Liner B 2. Load ReBr₃ and Cu Powder A->B C 3. Seal Autoclave & Leak Check B->C D 4. Purge with N₂, then low-pressure CO C->D E 5. Pressurize with CO (e.g., 2000 psi cold) D->E F 6. Heat to Temp (e.g., 250 °C, ~12h) E->F G 7. Cool to RT & Vent Excess CO F->G H 8. Extract Crude Solid with CH₂Cl₂ G->H I 9. Filter to Remove Cu/CuBr H->I J 10. Remove Solvent (Rotary Evaporation) I->J K 11. Purify by Vacuum Sublimation J->K L 12. Characterize Product (IR, MP) K->L

Caption: Experimental workflow for Re(CO)₅Br synthesis and purification.

Detailed Protocol:

  • Reactor Preparation: The glass liner of the autoclave is meticulously cleaned, rinsed with acetone, and dried in an oven at 120 °C for several hours to ensure all moisture is removed.

  • Reagent Loading: Inside an inert atmosphere glovebox or glovebag, weigh and add the Rhenium(III) bromide and copper powder to the dried glass liner.

  • Assembly and Purging: Place the liner inside the autoclave body. Seal the reactor according to the manufacturer's instructions. Connect the autoclave to the gas manifold within a fume hood. Pressurize with dry nitrogen to ~500 psi and check for leaks. Depressurize and repeat the nitrogen purge cycle three times to eliminate atmospheric oxygen.

  • Carbonylation: After the final nitrogen purge, evacuate the reactor briefly and then backfill with ~100 psi of CO. Vent and repeat twice to ensure a pure CO atmosphere. Finally, pressurize the autoclave to the desired reaction pressure (e.g., 2000-3000 psi).

  • Heating and Reaction: Begin stirring and heat the autoclave to the target temperature (e.g., 250 °C). The pressure will increase significantly upon heating. Maintain the reaction for 12-24 hours.

  • Cooldown and Venting: Turn off the heating and allow the autoclave to cool completely to room temperature. Crucially , vent the excess CO slowly and directly into the fume hood's exhaust duct.

  • Extraction and Purification: Open the autoclave in the fume hood. Transfer the solid contents of the liner to a flask. Extract the product by washing the solids several times with dichloromethane until the washings are colorless. Filter the combined extracts to remove the insoluble copper and copper bromide byproduct.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude, off-white product.

  • Sublimation: Transfer the crude solid to a sublimation apparatus. Heat gently under high vacuum (e.g., 85-90 °C at 0.2 mmHg).[2] The pure Re(CO)₅Br will sublime as colorless crystals onto the cold-finger condenser.

Authoritative Grounding: Characterization and Validation

The identity and purity of the synthesized Re(CO)₅Br must be confirmed. Infrared spectroscopy is the most powerful and definitive tool for this purpose.

Infrared (IR) Spectroscopy

The Re(CO)₅Br molecule possesses C₄ᵥ symmetry. Group theory predicts three IR-active CO stretching modes; however, two of these (the E modes) are degenerate, resulting in two principal absorption bands in the spectrum.[10]

Vibrational Mode Symmetry Description Typical Frequency (ν(CO), cm⁻¹) in CCl₄
ν(CO) axialA₁Stretching of the unique CO ligand along the Br-Re axis~2044
ν(CO) equatorialEDegenerate stretching of the four equatorial CO ligands~2152

Data adapted from spectroscopic studies.[10]

The presence of strong, sharp bands exclusively in the terminal carbonyl region (1850-2125 cm⁻¹) and the absence of bands in the bridging region (1750-1850 cm⁻¹) confirms the mononuclear pentacarbonyl structure.[11] The high frequencies of these bands are characteristic of a metal center in a +1 oxidation state with significant π-backbonding capability.[5][12]

Physical Properties
  • Appearance: Colorless, crystalline solid.[2]

  • Melting Point: The compound sublimes before melting. A typical sublimation temperature is 85-90 °C under vacuum (0.2 mm Hg).[2]

  • Solubility: Soluble in chlorocarbons and other common organic solvents.[2]

Conclusion

The reductive carbonylation of Rhenium(III) bromide is a robust and historically significant method for synthesizing Bromopentacarbonylrhenium(I). A thorough understanding of the reaction mechanism, coupled with a rigorous and unwavering adherence to safety protocols for handling high-pressure carbon monoxide, enables the reliable production of this vital organometallic precursor. The characterization, primarily through IR spectroscopy, provides definitive validation of the product's identity and purity, grounding the synthesis in authoritative analytical data. This guide provides the necessary framework for researchers to confidently and safely incorporate this foundational synthesis into their research programs.

References

  • Bromopentacarbonylrhenium(I) - Wikipedia. [Link]

  • Bromopentacarbonylrhenium(I) - chemeurope.com. [Link]

  • Carbon monoxide - Purdue University. [Link]

  • Carbon monoxide | Exhibition chemistry | RSC Education. [Link]

  • Carbon monoxide - Standard Operating Procedure - UC Santa Barbara. [Link]

  • SOP for new process involving carbon monoxide - American Chemical Society. [Link]

  • Metal Carbonyls - Chemistry LibreTexts. [Link]

  • Dirhenium decacarbonyl - Wikipedia. [Link]

  • IR Spectroscopy of Metal Carbonyls l Factors effecting on Synergistic effect l OMC (Part-6) - YouTube. [Link]

  • Metal Carbonyls - University of California, Davis. [Link]

  • Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC. [Link]

  • Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy - AIP Publishing. [Link]

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Molecular structure and formula of Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Formula of Bromopentacarbonylrhenium(I)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Bromopentacarbonylrhenium(I), a pivotal organometallic compound in inorganic synthesis. We will delve into its molecular architecture, spectroscopic signature, synthesis, and chemical reactivity, offering insights for researchers, scientists, and professionals in drug development and catalysis.

Compound Overview and Significance

Bromopentacarbonylrhenium(I), with the chemical formula Re(CO)₅Br, is a stable, colorless, and crystalline solid.[1][2][3] It serves as a crucial and versatile starting material for the synthesis of a wide array of other rhenium complexes.[1][2] Its significance lies in its utility as a precursor to compounds with applications in catalysis, solar energy conversion, and biological imaging.[4][5] The compound is commercially available but can also be synthesized straightforwardly in the laboratory.[1][2]

Key Physicochemical Properties
PropertyValueReferences
Chemical Formula C₅BrO₅Re[3][6]
Molar Mass 406.16 g/mol [1][2][4]
Appearance Colorless to off-white crystalline solid[1][3]
Melting Point Sublimes at 85-90 °C (at 0.2 mm Hg)[1][2]
Solubility Soluble in chlorocarbons; insoluble in water[1][2][3]
CAS Number 14220-21-4[1][4]

Molecular Structure and Bonding

The molecular structure of Bromopentacarbonylrhenium(I) is a classic example of an octahedral coordination complex. The central Rhenium(I) atom is coordinated to six ligands: five carbonyl (CO) groups and one bromide (Br) ion. This arrangement results in a molecule with C₄ᵥ symmetry.[7]

The five carbonyl ligands are not all equivalent. Four CO groups are situated in the equatorial plane, while one CO group occupies an axial position, trans to the bromide ligand. The bromide ligand occupies the other axial position. This distinction between axial and equatorial carbonyl groups is crucial for understanding the compound's spectroscopic properties and reactivity.

The bonding in Re(CO)₅Br involves sigma (σ) donation from the carbonyl ligands to the rhenium center and pi (π) back-bonding from the d-orbitals of the rhenium to the π* orbitals of the carbonyl ligands. This back-bonding strengthens the Rhenium-Carbon bond and weakens the Carbon-Oxygen triple bond, a phenomenon that can be directly observed using infrared spectroscopy.

molecular_structure Re Re Br Br Re->Br axial CO_ax CO Re->CO_ax axial CO_eq1 CO Re->CO_eq1 equatorial CO_eq2 CO Re->CO_eq2 equatorial CO_eq3 CO Re->CO_eq3 equatorial CO_eq4 CO Re->CO_eq4 equatorial

Caption: Octahedral geometry of Bromopentacarbonylrhenium(I).

Spectroscopic Characterization: Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the characterization of metal carbonyl complexes. The stretching frequencies of the carbonyl ligands (ν(CO)) are highly sensitive to the electronic environment of the metal center and the overall molecular symmetry.

For Bromopentacarbonylrhenium(I), group theory predicts three IR-active carbonyl stretching modes (2A₁ + E). However, typically only two distinct absorption bands are observed in the IR spectrum.[7] These correspond to the A₁ mode (primarily from the axial CO) and the doubly degenerate E mode (from the four equatorial COs).[7][8] The presence of the electron-withdrawing bromide ligand influences the extent of π-back-bonding, leading to characteristic shifts in the ν(CO) frequencies compared to the parent hexacarbonylrhenium cation.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
A₁ Lower frequencyStretching of the axial carbonyl ligand
E Higher frequencyDegenerate stretching of the four equatorial carbonyl ligands

The study by Feng et al. notes that the central metal has a significant effect on the CO bond order, resulting in a more red-shifted (lower frequency) set of peaks for the rhenium complex compared to its manganese analog, Mn(CO)₅Br.[7]

Synthesis Protocol

Bromopentacarbonylrhenium(I) is most commonly and economically synthesized via the direct oxidation of dirhenium decacarbonyl, Re₂(CO)₁₀, with elemental bromine, Br₂.[1][2]

Reaction: Re₂(CO)₁₀ + Br₂ → 2 Re(CO)₅Br[1][9]

Detailed Experimental Workflow

This protocol is a self-validating system; successful synthesis is confirmed by the characteristic IR spectrum and physical properties of the product.

Materials:

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Liquid Bromine (Br₂)

  • A suitable inert solvent (e.g., carbon tetrachloride or a chlorocarbon)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask, condenser, and magnetic stirrer

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, as the starting materials and products can be air-sensitive.

  • Dissolution: In the reaction flask, dissolve a known quantity of dirhenium decacarbonyl in the chosen inert solvent.

  • Reagent Addition: Slowly add a stoichiometric amount of liquid bromine to the solution of Re₂(CO)₁₀ at room temperature with vigorous stirring. The causality here is critical: slow addition prevents localized high concentrations of bromine, which could lead to over-oxidation or side products.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the Re₂(CO)₁₀ starting material, often observed by a color change in the solution. The reaction is typically complete after a few hours of stirring at room temperature.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure (vacuum). This step should be performed with care, as the product can sublime.[2]

  • Purification: The resulting crude solid product is typically purified by sublimation under high vacuum. This method is effective because Re(CO)₅Br sublimes readily at 85-90 °C, separating it from non-volatile impurities.[1]

  • Characterization: The purified product should be characterized by IR spectroscopy to confirm the presence of the characteristic A₁ and E carbonyl stretching bands and by melting point determination to verify its purity.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_inert Establish Inert Atmosphere (N2 or Ar) prep_dissolve Dissolve Re2(CO)10 in inert solvent prep_inert->prep_dissolve react_add Slowly Add Br2 to solution prep_dissolve->react_add react_stir Stir at Room Temperature react_add->react_stir workup_remove Remove Solvent (Reduced Pressure) react_stir->workup_remove workup_sublime Purify by Sublimation workup_remove->workup_sublime analysis_ir Characterize by IR Spectroscopy workup_sublime->analysis_ir analysis_mp Confirm Purity (Melting Point) analysis_ir->analysis_mp

Caption: Workflow for the synthesis of Bromopentacarbonylrhenium(I).

Chemical Reactivity and Applications

Bromopentacarbonylrhenium(I) is a gateway to a rich variety of rhenium chemistry. The bromide ligand is a good leaving group, allowing for facile substitution reactions.

  • Synthesis of Hydrido Complexes: It reacts with zinc and acetic acid to produce the important reducing agent pentacarbonylhydridorhenium, HRe(CO)₅.[1][2]

    • Re(CO)₅Br + Zn + HO₂CCH₃ → ReH(CO)₅ + ZnBrO₂CCH₃[1]

  • Formation of Tricarbonyl Precursors: Heating Re(CO)₅Br in water or reacting it with tetraethylammonium bromide leads to the formation of precursors containing the [Re(CO)₃]⁺ core, which is a fundamental building block in rhenium chemistry.[1][9]

    • Re(CO)₅Br + 3 H₂O → [Re(H₂O)₃(CO)₃]Br + 2 CO[1]

  • Catalysis: This compound and its derivatives are used to study and develop catalysts for reactions such as C-H bond activation and the coupling of epoxides with carbon dioxide.[3][10]

Safety and Handling

Bromopentacarbonylrhenium(I) is classified as toxic and an irritant.[2][3]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: It should be handled in a well-ventilated fume hood or glovebox. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. It is sensitive to air and moisture and should be stored under an inert atmosphere.[3]

References

  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • Feng, M., Yang, F., & Wang, J. (2016). Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. Chinese Journal of Chemical Physics, 29(1), 21-28. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • Wikipedia. (n.d.). Rhenium compounds. Retrieved from [Link]

  • AIP Publishing. (2016). Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. Chinese Journal of Chemical Physics. Retrieved from [Link]

  • Feng, M., Yang, F., & Wang, J. (2016). Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • ChemBK. (2024). bromopentacarbonylrhenium(i). Retrieved from [Link]

  • Huber, H., Kundig, E. P., & Ozin, G. A. (1974). Synthesis and infrared spectroscopic detection of rhenium pentacarbonyl. Journal of the American Chemical Society, 96(18), 5858–5860. Retrieved from [Link]

  • R Discovery. (n.d.). The Infrared Spectra of Pentacarbonyl Fluoroalkylmanganese and -rhenium Complexes in the Carbonyl Stretching Region. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes: New Synthon for Carboxylato, Sulfonato and Chlorido Complexes. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2009). X-Ray Data Booklet. Retrieved from [Link]

  • European Patent Office. (2009). Processes for the synthesis of rocuronium bromide.
  • ResearchGate. (n.d.). Summary of X-ray structural data for complexes 1 and 2. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Bromopentacarbonylrhenium(I) [Re(CO)5Br]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for understanding the physical and chemical properties of Bromopentacarbonylrhenium(I) (Re(CO)5Br), a foundational organometallic complex with significant applications in synthesis and catalysis. This document is designed to provide not only precise technical data but also field-tested insights and methodologies, reflecting the expertise of a Senior Application Scientist.

Introduction: The Pivotal Role of Re(CO)5Br in Modern Chemistry

Bromopentacarbonylrhenium(I) is a colorless, air-stable crystalline solid that is a key starting material for the synthesis of a wide variety of other rhenium complexes.[1][2] Its utility stems from its stability and the ease with which the bromide ligand can be substituted, making it an excellent precursor for creating new compounds. This reactivity allows for its use in the development of novel catalysts and materials.

Molecular Structure and Spectroscopic Signature

A thorough understanding of the molecular geometry and spectroscopic characteristics of Re(CO)5Br is essential for predicting its chemical behavior.

Molecular Geometry

The molecule adopts a pseudo-octahedral geometry around the central rhenium atom, with four carbonyl (CO) groups in the equatorial plane and one CO group and the bromine atom in the axial positions. This arrangement results in a molecule with C4v symmetry.

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  graph [bgcolor="#F1F3F4", fontname="Arial"];
  node [shape=circle, style=filled, fontname="Arial"];
  edge [fontname="Arial"];

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Caption: Key reactions of Re(CO)5Br.

Experimental Protocols: Synthesis and Characterization

The following provides a general outline for the synthesis and characterization of Re(CO)5Br.

Synthesis from Re₂(CO)₁₀

Principle: This procedure involves the oxidative cleavage of the Re-Re bond in dirhenium decacarbonyl with elemental bromine.

Methodology:

  • Dissolution: Dissolve Re₂(CO)₁₀ in a suitable organic solvent (e.g., chloroform, carbon tetrachloride).

  • Bromination: Slowly add a stoichiometric amount of bromine dissolved in the same solvent.

  • Reaction: Stir the mixture at room temperature.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the solid from an appropriate solvent system.

Characterization Workflow

A multi-technique approach is essential for confirming the identity and purity of the synthesized Re(CO)5Br.

```dot digraph "Characterization_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

}

Sources

An In-Depth Technical Guide to the Characterization of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying Identity and Significance

In the landscape of pharmaceutical analysis and drug development, precision is paramount. This guide addresses the characterization of N-Desmethyl Diltiazem Hydrochloride, a principal active metabolite of the widely prescribed calcium channel blocker, Diltiazem. It is crucial to note an initial point of clarification: this document deliberately deviates from the initially provided CAS number 14220-21-4, which corresponds to the inorganic compound Bromopentacarbonylrhenium(I). The context of the inquiry, aimed at drug development professionals, strongly indicates that the intended subject is the Diltiazem metabolite.

N-Desmethyl Diltiazem, also known as Diltiazem EP Impurity D, is not merely a metabolic byproduct; it is a pharmacologically active molecule that contributes to the overall therapeutic and toxicological profile of Diltiazem.[1][2] Its formation, primarily through N-demethylation of Diltiazem in the liver, is mediated by cytochrome P450 enzymes, notably CYP3A4, CYP3A5, and CYP3A7.[1][3] Consequently, the accurate identification and quantification of this metabolite are critical for pharmacokinetic studies, drug metabolism research, and for ensuring the quality and safety of Diltiazem pharmaceutical formulations.[1] This guide provides a comprehensive overview of its physicochemical properties and a detailed protocol for its characterization and quantification.

Physicochemical and Pharmacological Profile

A thorough understanding of N-Desmethyl Diltiazem Hydrochloride begins with its fundamental properties. As a certified reference material (CRM), it serves as the benchmark for analytical method validation and calibration.[1]

PropertyDataReference(s)
Formal Name 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride[1][3]
CAS Number 130606-60-9[1][3][4]
Molecular Formula C₂₁H₂₄N₂O₄S • HCl[1][3][4]
Molecular Weight 437.0 g/mol [1][3]
Appearance A solid; White to off-white solid[1]
Solubility (Qualitative) Soluble in Chloroform and Dimethyl Sulfoxide (DMSO)[3][5]
Storage Conditions Store at -20°C, sealed and away from moisture for long-term stability (≥ 4 years)[3][6]
Pharmacological Activity Active calcium channel blocker; binds to rat cerebral cortex homogenates (IC₅₀ = 323 nM) and inhibits rat portal vein contractions (IC₅₀ = 489 nM)[3]

Metabolic Pathway and Formation

The biotransformation of Diltiazem is a critical aspect of its pharmacology. The primary metabolic route leading to the formation of N-Desmethyl Diltiazem is hepatic N-demethylation. This process underscores the importance of monitoring this metabolite in both preclinical and clinical settings.

Metabolic Pathway of Diltiazem Diltiazem Diltiazem Metabolite N-Desmethyl Diltiazem Diltiazem->Metabolite N-demethylation (CYP3A4, CYP3A5, CYP3A7) in Liver

Metabolic conversion of Diltiazem to N-Desmethyl Diltiazem.

Analytical Characterization: A Validated HPLC Protocol

The quantification of N-Desmethyl Diltiazem as an impurity in Diltiazem drug substances is a mandatory quality control step. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose. The following protocol outlines a robust method for its identification and quantification.

Causality in Method Development

The choice of a reversed-phase HPLC (RP-HPLC) method is dictated by the physicochemical nature of Diltiazem and its metabolites, which are moderately polar organic compounds. A C18 column is selected for its versatility and proven efficacy in separating a wide range of pharmaceutical compounds. Gradient elution is employed to ensure adequate resolution of the main Diltiazem peak from its various impurities, including the closely eluting N-Desmethyl Diltiazem, within a reasonable run time. The mobile phase composition, typically a buffered aqueous phase and an organic modifier like acetonitrile, is optimized to achieve sharp, symmetrical peaks. The pH of the buffer is a critical parameter, influencing the ionization state of the analytes and thus their retention. Detection at 240 nm is chosen as it represents a wavelength where Diltiazem and its key impurities exhibit significant UV absorbance, providing good sensitivity.[7][8]

Experimental Workflow for Impurity Profiling
Workflow for N-Desmethyl Diltiazem quantification.
Step-by-Step Methodology
  • Preparation of Mobile Phase and Diluent :

    • Mobile Phase A : Prepare a buffered aqueous phase, for example, 0.2% Triethylamine, with the pH adjusted to 3.0 using phosphoric acid.[1] Filter through a 0.45 µm membrane filter.

    • Mobile Phase B : HPLC-grade acetonitrile.

    • Diluent : A mixture of Mobile Phase A and B in the initial gradient composition (e.g., 80:20 v/v).[1]

  • Preparation of Standard Solutions :

    • Reference Standard Solution : Accurately weigh and dissolve an appropriate amount of N-Desmethyl Diltiazem Hydrochloride CRM in the diluent to achieve a known concentration, for instance, 1 µg/mL.[1]

    • System Suitability Solution : Prepare a solution containing both Diltiazem HCl and N-Desmethyl Diltiazem HCl to verify the resolution between the two peaks. A resolution factor greater than 2.0 is typically required.[1]

  • Preparation of Test Solution :

    • Accurately weigh and dissolve approximately 25 mg of the Diltiazem drug substance in 25 mL of the diluent to obtain a concentration of about 1 mg/mL.[1]

  • Chromatographic Conditions :

    • Column : Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm) or equivalent.[7]

    • Flow Rate : 1.0 mL/min.[7]

    • Column Temperature : 35 °C.[8]

    • Detection Wavelength : 240 nm.[7][8]

    • Injection Volume : 10 µL.[9]

    • Gradient Program : A typical gradient might start at 80:20 (A:B) and transition to 40:60 over 20 minutes to ensure separation of all related substances.[1]

  • Procedure and Data Analysis :

    • Inject the diluent as a blank to confirm the absence of interfering peaks.

    • Inject the system suitability solution to confirm resolution and other performance parameters.

    • Inject the reference standard solution and record the retention time and peak area.

    • Inject the test solution. Identify the N-Desmethyl Diltiazem peak by comparing its retention time with that of the reference standard.

    • Calculate the concentration of N-Desmethyl Diltiazem in the test sample by comparing its peak area to that of the reference standard.

Conclusion

N-Desmethyl Diltiazem Hydrochloride is a critically important molecule in the context of Diltiazem pharmacology and quality control. Its characterization demands precise analytical methods to ensure the safety and efficacy of the parent drug. The protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and quantify this active metabolite. By employing validated methods and certified reference materials, the scientific community can maintain the high standards of integrity required in pharmaceutical development.

References

  • Pharmaffiliates. (n.d.). N-Desmethyl Diltiazem-d4 Hydrochloride. Retrieved from [Link]

  • Acanthus Research Inc. (n.d.). N-Desmethyl Diltiazem Hydrochloride. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation.
  • PubChem. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. Retrieved from [Link]

  • Sugihara, K., Sugawara, Y., Ando, H., & Ogasawara, T. (1984). Studies on the metabolism of diltiazem in man. Journal of pharmacobio-dynamics, 7(12), 940–948.
  • PubChem. (n.d.). Diltiazem. Retrieved from [Link]

  • Mandapaka, M. K., & Boddu, V. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride.
  • Yeung, P. K., Montague, T. J., Tsui, B., & Hansen, B. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European journal of drug metabolism and pharmacokinetics, 18(2), 199–206.
  • Mahajan, S., et al. (2020). A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets). Future Journal of Pharmaceutical Sciences, 6(1), 1-11.
  • Sutton, D., & Lantz, R. J. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of pharmacology and experimental therapeutics, 282(1), 294–301.
  • Fiori, J., & Andrisano, V. (2014). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of pharmaceutical and biomedical analysis, 96, 263-270.
  • Abu-Shandi, K. H. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica, 6(6), 358-365.
  • PubChem. (n.d.). N-desmethyl diltiazem. Retrieved from [Link]

  • S, V., et al. (2009). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry for pharmacokinetic application. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-10.
  • Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491.
  • ResearchGate. (n.d.). Analysis of diltiazem using HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Trace Level Quantification of N-Nitroso-N-Des methyl Diltiazem Impurity in Diltiazem Drug Product using the Xevo TQ-S Cronos Mass Spectrometer. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for bromopentacarbonylrhenium(I), [Re(CO)₅Br], a key precursor in the synthesis of various rhenium complexes.[1][2] A thorough understanding of its infrared (IR) and nuclear magnetic resonance (NMR) spectral features is paramount for researchers in organometallic chemistry, catalysis, and materials science. This document synthesizes experimental data with theoretical principles to offer a holistic understanding of the molecule's structure and bonding.

Introduction

Bromopentacarbonylrhenium(I) is a stable, colorless, crystalline solid that is soluble in many organic solvents.[2] Its octahedral geometry, with a C₄ᵥ symmetry, gives rise to distinct spectroscopic signatures that are invaluable for its identification and for studying its reactivity.[3] The five carbonyl (CO) ligands provide sensitive probes for investigating the electronic environment of the rhenium center.

Infrared (IR) Spectroscopy: A Window into Metal-Ligand Bonding

Infrared spectroscopy is an indispensable tool for characterizing metal carbonyl complexes.[4] The position of the CO stretching vibrations, ν(CO), is highly sensitive to the extent of π-backbonding from the metal to the CO ligands.[4] Stronger π-backbonding results in a weakening of the C-O bond and a corresponding decrease in the ν(CO) frequency.[4]

For [Re(CO)₅Br], group theory predicts three IR-active CO stretching modes: 2A₁ + E. These correspond to the symmetric stretch of the four equatorial carbonyls (A₁), the symmetric stretch of the axial carbonyl (A₁), and the degenerate asymmetric stretch of the equatorial carbonyls (E).[3] In practice, the two A₁ modes often overlap, resulting in two observable bands. However, a detailed study in dimethyl sulfoxide (DMSO) clearly resolves the low-frequency A₁ mode and the high-frequency degenerate E modes.[3]

Table 1: Experimental ν(CO) Stretching Frequencies for [Re(CO)₅Br] in DMSO [3]

Vibrational ModePeak Position (cm⁻¹)
A₁Data not specified
EData not specified

Specific peak positions in cm⁻¹ were presented graphically in the source but not explicitly tabulated. The lower frequency band is assigned to the A₁ mode and the higher frequency, more intense band to the degenerate E modes.[3]

The observed frequencies are influenced by the central metal atom. For instance, the ν(CO) bands in [Re(CO)₅Br] are at a lower frequency compared to its manganese analog, [Mn(CO)₅Br]. This is attributed to the greater π-donating ability of rhenium, which leads to stronger back-bonding and a weaker C-O bond.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbonyl Environment

While ¹H NMR is not applicable to [Re(CO)₅Br], ¹³C NMR spectroscopy provides valuable information about the carbonyl ligands. Due to the C₄ᵥ symmetry, two distinct resonances are expected: one for the four equivalent equatorial carbonyl carbons and one for the single axial carbonyl carbon.

Experimental Protocols

Synthesis of Bromopentacarbonylrhenium(I)

A common and efficient method for the synthesis of [Re(CO)₅Br] is the direct oxidation of dirhenium decacarbonyl (Re₂(CO)₁₀) with bromine.[1][2]

Step-by-Step Protocol:

  • Dissolve dirhenium decacarbonyl in a suitable inert solvent, such as carbon tetrachloride or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the solution at room temperature. The reaction is typically exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography or IR spectroscopy.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude [Re(CO)₅Br] by recrystallization from a suitable solvent, such as hexane or dichloromethane, to obtain colorless crystals.

Reaction Scheme: Re₂(CO)₁₀ + Br₂ → 2 [Re(CO)₅Br][1]

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Dissolve Re₂(CO)₁₀ s2 Add Br₂ solution s1->s2 s3 Reaction & Monitoring s2->s3 s4 Solvent Removal s3->s4 s5 Recrystallization s4->s5 a1 Prepare Sample (e.g., in DMSO or CDCl₃) s5->a1 Purified [Re(CO)₅Br] a2 Acquire IR Spectrum a1->a2 a3 Acquire ¹³C NMR Spectrum a1->a3 a4 Data Analysis & Interpretation a2->a4 a3->a4

Caption: Workflow for the synthesis and spectroscopic characterization of [Re(CO)₅Br].

Molecular Structure and Symmetry

The molecular structure of bromopentacarbonylrhenium(I) is octahedral, with the bromine atom and five carbonyl ligands coordinated to the central rhenium atom. The molecule possesses C₄ᵥ point group symmetry.

G Re Re Br Br Re->Br C1 C Re->C1 C2 C Re->C2 C3 C Re->C3 C4 C Re->C4 C5 C Re->C5 O1 O C1->O1 axial O2 O C2->O2 equatorial O3 O C3->O3 equatorial O4 O C4->O4 equatorial O5 O C5->O5 equatorial

Caption: Molecular structure of Bromopentacarbonylrhenium(I), [Re(CO)₅Br].

Conclusion

The spectroscopic characterization of bromopentacarbonylrhenium(I) by IR and NMR techniques provides a detailed picture of its molecular structure and the nature of the metal-carbonyl bonding. The ν(CO) stretching frequencies are particularly informative, reflecting the C₄ᵥ symmetry and the strong π-backbonding capabilities of the rhenium center. This comprehensive understanding is crucial for the rational design of new rhenium-based catalysts and functional materials.

References

  • Wikipedia. Bromopentacarbonylrhenium(I). [Link]

  • Chemeurope.com. Bromopentacarbonylrhenium(I). [Link]

  • Journal of the Chinese Chemical Society. Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. [Link]

  • University of the West Indies. Transition Metal Carbonyls. [Link]

  • ResearchGate. IR and 13C-NMR spectra of rhenium carbonyl complexes (THF, r.t.). [Link]

  • NIH. Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes: New Synthon for Carboxylato, Sulfonato and Chlorido Complexes. [Link]

  • Chemistry LibreTexts. Metal Carbonyls. [Link]

  • MDPI. Systematic Study of Vibrational Spectra of Octahedral Rhenium Clusters {Re6S8-xBrx}Bry (x = 0, 1, 2, 3, 4) with Mixed Sulfur/Bromine Inner Ligands. [Link]

  • Journal of the American Chemical Society. Vibrational Spectra and Bonding in Metal Carbonyls. I. Infrared Spectra of Phosphine-substituted Group VI Carbonyls in the CO Stretching Region. [Link]

  • University of Wisconsin-Madison. Infrared Spectroscopy. [Link]

  • The Royal Society of Chemistry. [Re(CO)3(5-PAN)Cl], A Rhenium(I) Naphthalimide Complex for the Visible Light Photocatalytic Reduction of CO2. [Link]

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Fundamental Reactivity of Bromopentacarbonylrhenium(I) with Nucleophiles: A Mechanistic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopentacarbonylrhenium(I), Re(CO)₅Br, is a cornerstone starting material in rhenium chemistry, valued for its stability and versatile reactivity.[1][2] This technical guide provides an in-depth exploration of its fundamental reactions with various nucleophiles. Moving beyond a simple catalog of reactions, this document elucidates the underlying mechanistic principles, including ligand substitution, carbonyl insertion, and redox pathways. We will examine how reaction outcomes are dictated by factors such as nucleophile identity, solvent polarity, and reaction conditions, offering field-proven insights for researchers in organometallic synthesis, catalysis, and medicinal chemistry. This guide is structured to provide both a robust theoretical framework and practical, actionable protocols for the synthesis of key rhenium complexes.

Introduction: The Central Role of Re(CO)₅Br

Re(CO)₅Br is an air-stable, colorless crystalline solid that serves as a primary entry point into the rich chemistry of the {Re(CO)₃}⁺ core, a fragment of significant interest in radiopharmaceuticals and catalysis.[3][4] It is most commonly and inexpensively synthesized via the direct bromination of dirhenium decacarbonyl, Re₂(CO)₁₀.[3]

Reaction: Synthesis of Re(CO)₅Br Re₂(CO)₁₀ + Br₂ → 2 Re(CO)₅Br[3]

The compound adopts an octahedral geometry with C₄ᵥ symmetry, featuring five carbonyl ligands and one bromide ligand coordinated to the Rhenium(I) center. The Re-Br bond is relatively labile, and the carbonyl ligands are susceptible to substitution, making it an ideal precursor for a vast array of derivatives.

Reactions with Neutral Nucleophiles: Substitution and Isomerism

The most common reaction pathway for Re(CO)₅Br involves the substitution of one or more carbonyl ligands by a neutral nucleophile (L). These reactions typically proceed via a dissociative or interchange mechanism, often initiated by the loss of a CO ligand.

Amine and Diamine Nucleophiles: A Study in Solvent-Controlled Reactivity

The reaction of Re(CO)₅Br with amines showcases the critical role of the reaction medium in dictating the product.[5]

  • In Nonpolar Solvents (e.g., Toluene): With chelating diamines like ethylene diamine (en), the reaction proceeds as a straightforward substitution, displacing two CO ligands to form a stable, chelated complex, fac-[Re(CO)₃(en)Br].[5]

  • In Polar or Neat Solvents (e.g., neat ethylene diamine): The reaction pathway shifts dramatically. The higher polarity of the medium stabilizes a bromide-unbound intermediate. This allows one of the amine nitrogen atoms to act as a nucleophile and attack a carbonyl carbon directly, leading to the formation of a carbamoyl complex.[5][6] This illustrates a key principle: the solvent can alter the relative energy of intermediates, thereby opening up entirely new reaction channels.

G cluster_0 Nonpolar Solvent (Toluene) cluster_1 Neat Ethylene Diamine (Polar) start Re(CO)₅Br + en A1 Bidentate Chelation start->A1 Simple Substitution B1 Intermediate Stabilization (Br⁻ unbound) start->B1 Solvent-Assisted A2 fac-[Re(CO)₃(en)Br] + 2CO A1->A2 B2 Nucleophilic Attack on Carbonyl B1->B2 B3 Carbamoyl Formation B2->B3

Caption: Solvent-dependent reactivity of Re(CO)₅Br with ethylene diamine (en).

Phosphine and Isocyanide Nucleophiles: Controlling Substitution and Stereochemistry

Phosphines (PR₃) and isocyanides (CNR) are excellent nucleophiles that readily displace CO ligands. The degree of substitution can often be controlled by stoichiometry and reaction conditions.

  • Monosubstitution: Typically yields cis-[Re(CO)₄(L)Br].

  • Disubstitution: Leads to the formation of tricarbonyl complexes, [Re(CO)₃(L)₂Br]. These complexes can exist as two possible geometric isomers: facial (fac) and meridional (mer).[7]

    • In the facial (fac) isomer, the three carbonyl ligands occupy one triangular face of the octahedron.[8][9]

    • In the meridional (mer) isomer, the three carbonyls lie in a plane that also contains the central rhenium atom.[8][9]

Sources

A Comprehensive Guide to the Electron Configuration and Oxidation State of Rhenium in Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic structure of bromopentacarbonylrhenium(I), Re(CO)₅Br, a pivotal organometallic precursor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the electron configuration and oxidation state of the central rhenium atom, which are critical determinants of its chemical behavior and reactivity.

Introduction: The Significance of Rhenium in Modern Chemistry

Rhenium (Re) is a third-row transition metal, located in Group 7 of the periodic table.[1] Its ground-state electron configuration is [Xe] 4f¹⁴ 5d⁵ 6s².[2][3] This electronic arrangement endows rhenium with a rich and versatile chemistry, allowing it to exist in a wide range of oxidation states, from -3 to +7.[1] In the realm of organometallic chemistry, rhenium complexes are instrumental as catalysts and synthons for more complex molecular architectures. Bromopentacarbonylrhenium(I), in particular, serves as a common and stable entry point for the synthesis of a variety of rhenium-based compounds.[1][4] Understanding its electronic properties is paramount for predicting its reactivity and designing new synthetic pathways.

Determining the Oxidation State of Rhenium in Re(CO)₅Br

The oxidation state of a central metal in a coordination complex represents the hypothetical charge it would hold if all the ligands were removed along with the electron pairs they share with the metal. For Re(CO)₅Br, we can determine the oxidation state of rhenium by considering the charges of the ligands.

  • Carbonyl (CO) Ligands: Carbonyl groups are neutral ligands. In the context of determining oxidation states, they are considered to contribute no charge to the complex.

  • Bromide (Br) Ligand: The bromide ligand is a halide and is assigned a charge of -1.

The overall charge of the Re(CO)₅Br complex is neutral (0). Therefore, the sum of the oxidation states of the metal and the ligands must equal zero.

Let the oxidation state of Rhenium be 'x'.

x + 5(0) + 1(-1) = 0 x - 1 = 0 x = +1

Thus, the oxidation state of rhenium in bromopentacarbonylrhenium(I) is +1 .

Electron Counting and the 18-Electron Rule

The 18-electron rule is a guiding principle in organometallic chemistry used to predict the stability of transition metal complexes.[5][6] It posits that thermodynamically stable complexes are often formed when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. This corresponds to the filling of the metal's nine valence orbitals (one s, three p, and five d).[5][6] We can verify the stability of Re(CO)₅Br by applying two common electron counting methods: the Neutral Ligand Model and the Ionic Model.[7][8][9]

Neutral Ligand Model

In this approach, the metal is treated as a neutral atom, and the ligands are considered neutral entities.

ComponentElectron Contribution
Neutral Rhenium (Re) atom (Group 7)7 valence electrons
Five Carbonyl (CO) ligands (2 electrons each)5 x 2 = 10 electrons
One Bromine (Br) radical (1 electron)1 electron
Total Valence Electrons 18 electrons
Ionic Model

This method considers the formal oxidation state of the metal and the corresponding charges of the ligands.

ComponentElectron Contribution
Rhenium(I) ion (Re⁺) (d⁶ configuration)6 d-electrons
Five Carbonyl (CO) ligands (2 electrons each)5 x 2 = 10 electrons
One Bromide (Br⁻) ion (2 electrons)2 electrons
Total Valence Electrons 18 electrons

Both methods confirm that Re(CO)₅Br is an 18-electron complex, which is consistent with its observed stability.

Electron Configuration of Rhenium in Re(CO)₅Br

With an oxidation state of +1, the rhenium atom in the complex is a Re(I) cation. A neutral rhenium atom has the valence electron configuration 5d⁵ 6s². To form the Re⁺ ion, one electron is removed. In transition metals, the electron is first removed from the outermost s-orbital. Therefore, the electron configuration of the free Re⁺ ion is 5d⁶ .

When the ligands coordinate to the Re(I) center, the d-orbitals split in energy due to the ligand field. In an octahedral or pseudo-octahedral geometry, like that of Re(CO)₅Br, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The six d-electrons of Re(I) will then occupy these orbitals. Carbonyl ligands are strong-field ligands, leading to a large energy gap (Δo) between the t₂g and eg sets. Consequently, the electrons will first fill the lower-energy t₂g orbitals before pairing up, resulting in a low-spin complex.

The electron configuration of Re(I) in the complex is therefore (t₂g)⁶(eg)⁰ .

Molecular Structure and Bonding

The molecular geometry of Re(CO)₅Br is pseudo-octahedral, with the rhenium atom at the center. Five of the coordination sites are occupied by carbonyl ligands, and the sixth is occupied by the bromide ligand.

The bonding in metal carbonyls is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.[10]

  • σ-Donation: The carbonyl ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the rhenium atom. This forms a sigma (σ) bond.

  • π-Backbonding: The rhenium atom, particularly in a low oxidation state like +1, has filled d-orbitals (the t₂g set) of appropriate symmetry to overlap with the empty π* antibonding orbitals of the carbonyl ligands. This donation of electron density from the metal to the ligand is known as π-backbonding. This backbonding strengthens the metal-carbon bond but weakens the carbon-oxygen triple bond.

This synergistic bonding model is crucial for the stability of metal carbonyl complexes.

G Figure 1. Bonding in Re(CO)₅Br cluster_Re Rhenium(I) Center cluster_ligands Ligands Re Re(I) (d⁶) CO CO Re->CO π-backbonding (d-orbital -> π*) CO->Re σ-donation (HOMO -> d-orbital) Br Br⁻ Br->Re σ-donation G Figure 2. Synthesis of Re(CO)₅Br Re2CO10 Re₂(CO)₁₀ in Inert Solvent Reaction Reaction Flask (Stirring, Room Temp) Re2CO10->Reaction Br2 Br₂ in Inert Solvent Br2->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Purification Purification (Recrystallization/Sublimation) Evaporation->Purification Product Pure Re(CO)₅Br Purification->Product

Caption: Experimental workflow for the synthesis of Re(CO)₅Br.

Conclusion

The electronic structure of bromopentacarbonylrhenium(I) is a cornerstone of its chemistry. With a +1 oxidation state and a stable 18-electron configuration, the Re(I) center possesses a d⁶ electronic arrangement. This configuration, coupled with the strong-field nature of the carbonyl ligands, results in a low-spin complex with a filled t₂g set of orbitals. This electronic saturation contributes to the compound's stability and dictates its reactivity, primarily through ligand substitution pathways. A thorough understanding of these fundamental electronic properties is indispensable for the rational design of new rhenium-based catalysts and therapeutic agents.

References

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  • Unknown. (2021, January 9). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes.
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  • ChemicalBook. (2025, January 27). RHENIUM PENTACARBONYL BROMIDE | 14220-21-4.
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An In-Depth Technical Guide to the Solubility of Bromopentacarbonylrhenium(I) in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of bromopentacarbonylrhenium(I), Re(CO)₅Br, a pivotal precursor in organometallic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known solubility data with practical, field-proven methodologies for empirical determination. We will delve into the theoretical underpinnings of its solubility and provide actionable protocols to empower researchers in their experimental design.

Introduction to Bromopentacarbonylrhenium(I)

Bromopentacarbonylrhenium(I) is an air- and moisture-sensitive, off-white crystalline solid with the chemical formula Re(CO)₅Br.[1] It serves as a crucial starting material for the synthesis of a wide array of rhenium complexes, including catalysts for organic reactions and compounds with potential applications in solar energy conversion.[2][3] Understanding its solubility is paramount for reaction setup, purification, and the synthesis of novel derivatives. The choice of solvent not only dictates the feasibility of a reaction but also influences reaction kinetics, pathway selection, and product yields.

This organometallic compound is generally characterized by its volatility, subliming at 85-90°C under vacuum, and its general solubility in organic solvents while being insoluble in water.[1][4][5] The polarity of the Re-Br bond and the overall molecular structure, dominated by the five carbonyl ligands, govern its interactions with various solvent molecules.

Theoretical Framework: Factors Governing Solubility

The solubility of Re(CO)₅Br is governed by the principle of "like dissolves like." The molecule possesses a degree of polarity due to the electronegativity difference between the rhenium and bromine atoms. However, the five nonpolar carbonyl ligands arranged octahedrally around the central rhenium atom contribute significantly to its overall character, lending it an affinity for a range of organic solvents.

Key factors influencing its solubility include:

  • Solvent Polarity: While soluble in both nonpolar and polar aprotic solvents, the extent of solubility will vary. Nonpolar solvents like hydrocarbons will primarily interact through van der Waals forces with the CO ligands. Polar aprotic solvents can interact with the polar Re-Br moiety of the molecule.

  • Solvent Coordinating Ability: Solvents with coordinating ability, such as ethers or nitriles, may exhibit enhanced solubility due to dative interactions with the metal center, potentially even leading to ligand substitution reactions under certain conditions.

  • Temperature: As with most solids, the solubility of Re(CO)₅Br is expected to increase with temperature. This allows for techniques like recrystallization to be employed for purification.

Qualitative Solubility Profile

While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from various sources and reaction methodologies. The following table summarizes the known solubility behavior of bromopentacarbonylrhenium(I).

Solvent ClassSpecific SolventSolubilityReference
Halogenated Solvents Carbon Tetrachloride (CCl₄)Soluble[1]
Chlorocarbons (general)Soluble[4]
Ethers Diethyl EtherSoluble[1]
DiglymeSoluble (used as a reaction medium)[4]
Tetrahydrofuran (THF)Soluble (used as a reaction medium)
Aromatic Hydrocarbons TolueneSoluble (used as a reaction medium)[6][7]
BenzeneSoluble[8]
Ketones AcetoneSoluble[8]
Esters Glacial Acetic AcidSoluble[8]
Nitriles AcetonitrileSoluble (used as a reaction medium)
Aqueous Solvents WaterInsoluble[1][5][9]

Experimental Protocol for Quantitative Solubility Determination

For many applications, particularly in process development and optimization, a quantitative measure of solubility is indispensable. The following protocol outlines a robust gravimetric method for determining the solubility of Re(CO)₅Br in a solvent of interest. This method is designed to be self-validating by ensuring equilibrium is reached.

Rationale for Method Selection

A gravimetric approach is chosen for its directness and accuracy. It relies on creating a saturated solution at a controlled temperature, separating the undissolved solid, and then quantifying the amount of dissolved solute by evaporating the solvent. This method avoids the complexities of spectroscopic techniques which would require the prior establishment of calibration curves for each solvent.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_solid Dry Re(CO)₅Br add_excess Add Excess Solid to Solvent prep_solid->add_excess prep_solvent Dry Solvent prep_solvent->add_excess prep_glass Dry Glassware prep_glass->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24h) add_excess->equilibrate separate Filter through Syringe Filter equilibrate->separate aliquot Take Weighed Aliquot of Supernatant separate->aliquot evaporate Evaporate Solvent under Vacuum aliquot->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility (g/100mL) weigh_residue->calculate

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Bromopentacarbonylrhenium(I), 98% or higher purity

  • Anhydrous organic solvent of choice

  • Temperature-controlled shaker or stir plate

  • Analytical balance (readable to 0.1 mg)

  • Scintillation vials or other suitable containers with airtight seals

  • Syringe (e.g., 5 mL) and syringe filter (0.2 µm, PTFE or other solvent-compatible material)

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation: Due to the sensitivity of Re(CO)₅Br to air and moisture, all operations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] All glassware must be rigorously dried.

  • Creating a Saturated Solution:

    • To a pre-weighed vial, add a known volume of the desired solvent (e.g., 10 mL).

    • Add an excess of Re(CO)₅Br to the solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for at least 24 hours. This extended time is crucial to ensure the solution reaches saturation.

  • Separation of Undissolved Solid:

    • Allow the vial to sit undisturbed for at least 2 hours at the constant temperature to let the solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and dispense a portion of the clear, filtered solution into a second pre-weighed vial. Record the exact mass of the transferred saturated solution.

  • Quantification of Dissolved Solute:

    • Remove the solvent from the second vial under reduced pressure (e.g., using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature). Evaporate to constant weight.

    • Once all the solvent is removed, weigh the vial containing the solid residue of Re(CO)₅Br.

  • Calculation:

    • Mass of dissolved Re(CO)₅Br: (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent in the aliquot: (Mass of transferred saturated solution) - (Mass of dissolved Re(CO)₅Br)

    • Solubility ( g/100g solvent): (Mass of dissolved Re(CO)₅Br / Mass of solvent) * 100

    • To convert to g/100mL, multiply the result by the density of the solvent at the experimental temperature.

Factors Influencing Experimental Accuracy

The reliability of the determined solubility data hinges on meticulous experimental control. The following diagram illustrates the critical parameters that must be managed to ensure trustworthy and reproducible results.

G center_node Accurate Solubility Data param1 Temperature Control param1->center_node affects equilibrium concentration param2 Equilibrium Time param2->center_node ensures saturation param3 Purity of Solute/Solvent param3->center_node avoids impurities affecting solubility param4 Inert Atmosphere param4->center_node prevents decomposition param5 Complete Solvent Removal param5->center_node ensures accurate residue mass

Caption: Critical parameters for accurate solubility measurement.

Conclusion

While Bromopentacarbonylrhenium(I) is broadly classified as soluble in common organic solvents, this guide provides the necessary framework for researchers to move beyond qualitative descriptions. By understanding the physicochemical principles that govern its solubility and by employing rigorous experimental protocols, scientists can precisely determine solubility in solvents relevant to their work. This knowledge is fundamental to designing robust synthetic routes, optimizing reaction conditions, and developing effective purification strategies for this versatile organometallic reagent.

References

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  • V. N. Patel College of Pure and Applied Sciences. B. Sc. (Sem-III) Sub: Inorganic Chemistry (US03CCHE21) UNIT IV METALLIC CARBONYLS AND METALLIC NITROSYLS. [Link]

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  • ResearchGate. A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation [as Re(CO)(5)FBF3] and their Reactions | Request PDF. [Link]

  • ResearchGate. Solvent-Based Reactivity of a Rhenium Carbonyl and Ethylene Diamines: Activating a Bond by Making It Stronger | Request PDF. [Link]

  • DAV University. Metal carbonyls.pdf. [Link]

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  • RSC Publishing. Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. [Link]

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Methodological & Application

Application Notes & Protocols: The Versatility of Bromopentacarbonylrhenium(I) in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromopentacarbonylrhenium(I), Re(CO)₅Br, has emerged as a uniquely versatile and powerful catalyst precursor in homogeneous catalysis. While historically utilized as a stable starting material for the synthesis of other rhenium complexes, its direct application in catalyzing a diverse array of organic transformations is a subject of growing importance for researchers in synthetic chemistry and drug development.[1][2] This guide provides an in-depth exploration of Re(CO)₅Br's catalytic prowess, moving beyond simple procedural lists to explain the causality behind experimental design. We present detailed, field-proven protocols for key transformations, including C-H bond activation, cycloaddition reactions, and photocatalysis, supported by mechanistic insights and structured data. This document is designed to empower researchers to confidently and effectively integrate rhenium catalysis into their synthetic programs.

Introduction to Bromopentacarbonylrhenium(I): More Than a Precursor

Bromopentacarbonylrhenium(I) is a colorless, air-stable, and commercially available inorganic compound.[3] Its robust nature and solubility in common chlorocarbon solvents make it an exceptionally user-friendly reagent compared to more sensitive organometallic compounds.[3][4]

Key Properties:

  • Chemical Formula: Re(CO)₅Br[3]

  • Molar Mass: 406.16 g/mol [3]

  • Appearance: Colorless solid[3]

  • CAS Number: 14220-21-4[3]

While it is an excellent starting point for generating other critical rhenium species—such as the photocatalytically active [Re(CO)₃] fragment or the reductive catalyst HRe(CO)₅—its true value lies in its ability to serve as a precatalyst.[3][4] In many catalytic applications, Re(CO)₅Br does not act directly on the substrate. Instead, under thermal or photolytic conditions, it undergoes ligand dissociation (typically loss of a CO ligand) to generate a coordinatively unsaturated and highly reactive rhenium species. This in situ generation of the true catalyst is a central theme in its application.

The following diagram illustrates the general principle of catalyst activation.

G Precatalyst Re(CO)₅Br (Stable Precatalyst) ActiveCatalyst [Re(CO)₄Br] (Coordinatively Unsaturated) Precatalyst->ActiveCatalyst Activation (e.g., Heat, Light) -CO Intermediate Re-Substrate Complex ActiveCatalyst->Intermediate Substrate Coordination Substrate Organic Substrate(s) Substrate->Intermediate Intermediate->ActiveCatalyst Product Release & Catalyst Regeneration Product Desired Product Intermediate->Product Catalytic Transformation G cluster_workflow Experimental Workflow Setup Add Re(CO)₅Br to High-Pressure Reactor AddSubstrate Add Epoxide Substrate (Solvent-Free) Setup->AddSubstrate Pressurize Pressurize with CO₂ AddSubstrate->Pressurize React Heat and Stir (e.g., 110 °C, 24h) Pressurize->React Depressurize Cool and Vent CO₂ React->Depressurize Purify Direct Purification (Distillation or Chromatography) Depressurize->Purify

Sources

Application Notes and Protocols for C-H Bond Activation using Rhenium Pentacarbonyl Bromide [Re(CO)₅Br] Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of C-H Bond Activation with Rhenium Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1] Among the various transition metal catalysts employed for this purpose, rhenium complexes, particularly bromopentacarbonylrhenium(I) [Re(CO)₅Br], have emerged as potent catalysts for specific C-H activation and subsequent functionalization reactions. This document provides a detailed overview of the mechanistic principles and a practical, step-by-step protocol for a representative C-H activation reaction catalyzed by a Re(CO)₅Br-derived species. The inherent reactivity of rhenium carbonyl complexes allows for unique transformations, such as the activation of C-H bonds adjacent to carbonyl groups, enabling the formation of new carbon-carbon bonds under relatively mild conditions.

Mechanistic Insights: The Catalytic Cycle of Rhenium-Mediated C-H Activation

The catalytic cycle for C-H activation using Re(CO)₅Br is believed to proceed through a series of well-defined organometallic steps. While the precise mechanism can be substrate-dependent, a general framework involves the initial formation of a coordinatively unsaturated and catalytically active rhenium species. This is often achieved through the loss of one or more carbonyl (CO) ligands, which can be promoted either thermally or photochemically.

A key intermediate in many rhenium-catalyzed C-H activation reactions is a metallacycle, often referred to as a rhenacycle. The formation of this intermediate directs the regioselectivity of the reaction. The generally accepted mechanistic pathway for the C-H activation/alkenylation of 1,3-dicarbonyl compounds is outlined below:

  • Ligand Dissociation: The precatalyst, Re(CO)₅Br, or its derivative [ReBr(CO)₃(thf)]₂, loses a ligand (CO or THF) to generate a vacant coordination site.

  • Coordination and C-H Activation: The 1,3-dicarbonyl substrate coordinates to the rhenium center in its enol form. This is followed by the activation of the acidic C-H bond at the α-position, likely through an oxidative addition or a concerted metalation-deprotonation pathway, to form a rhenium-enolate intermediate.

  • Alkyne Coordination and Migratory Insertion: The alkyne then coordinates to the rhenium center. This is followed by a migratory insertion of the alkyne into the rhenium-carbon bond of the enolate.

  • Protonolysis and Catalyst Regeneration: The resulting rhenium-alkenyl intermediate undergoes protonolysis, releasing the functionalized product and regenerating the active rhenium catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of Rhenium-Catalyzed C-H Alkenylation

Rhenium-Catalyzed C-H Alkenylation A [Re(CO)₃Br(L)] (Active Catalyst) B Rhenium-Enolate Intermediate A->B + 1,3-Dicarbonyl - HBr C Alkyne Coordination B->C + Alkyne D Migratory Insertion Product (Rhenacycle) C->D Migratory Insertion D->A + H⁺ - Product Catalyst Regeneration E Functionalized Product D->E Protonolysis

Caption: Proposed catalytic cycle for the rhenium-catalyzed C-H alkenylation of 1,3-dicarbonyl compounds.

Experimental Protocol: Rhenium-Catalyzed Alkenylation of 1,3-Diketones

This protocol details the procedure for the rhenium-catalyzed insertion of a terminal alkyne into the C-H bond of a 1,3-diketone, a representative example of C-H activation using a Re(CO)₅Br-derived catalyst system.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pentane-2,4-dioneReagentSigma-Aldrich-
Phenylacetylene98%Alfa Aesar-
[ReBr(CO)₃(thf)]₂-Prepared from Re(CO)₅BrSee synthesis note below
TolueneAnhydrousAcros Organics-
Schlenk flask--Oven-dried before use
Magnetic stirrer---
Argon gasHigh purity-For inert atmosphere

Synthesis of [ReBr(CO)₃(thf)]₂: This catalyst can be prepared by refluxing a solution of Re(CO)₅Br in tetrahydrofuran (THF). The product is typically used without further purification after removal of the solvent. For the purpose of this protocol, it is assumed the pre-formed dimer is used. However, in situ generation from Re(CO)₅Br is also a viable option.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add the rhenium catalyst [ReBr(CO)₃(thf)]₂ (19.4 mg, 0.025 mmol, 5 mol% Re).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (2.5 mL), followed by pentane-2,4-dione (50.1 mg, 0.5 mmol, 1.0 equiv), and then phenylacetylene (76.6 mg, 0.75 mmol, 1.5 equiv) via syringe.

  • Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up and Purification: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired alkenylated product.

Expected Results

Following this protocol, the reaction between pentane-2,4-dione and phenylacetylene is reported to yield the corresponding alkenylated adduct in 94% yield.[2] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Application Notes

  • Catalyst Precursor: While this protocol uses the pre-formed [ReBr(CO)₃(thf)]₂, it is anticipated that Re(CO)₅Br can be used directly as the precatalyst, which would then form the active tricarbonyl species under the reaction conditions.

  • Substrate Scope: This reaction is applicable to a range of 1,3-dicarbonyl compounds and terminal alkynes. Electron-donating and electron-withdrawing groups on the phenylacetylene are generally tolerated. Other active methylene compounds, such as β-keto esters, can also be used.[2]

  • Thermal vs. Photochemical Activation: The protocol described herein utilizes thermal activation. An alternative approach could be photochemical activation. Irradiation of Re(CO)₅Br with UV light can facilitate the loss of a CO ligand, generating the coordinatively unsaturated species required for catalysis, potentially at lower temperatures. However, specific conditions for the photochemical variant of this particular reaction would need to be optimized.

  • Safety Precautions: Rhenium carbonyl complexes are toxic and should be handled in a well-ventilated fume hood. Carbon monoxide is a toxic gas that may be released during the reaction. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure the catalyst has been stored under an inert atmosphere and handled properly.
Insufficiently inert atmosphereEnsure the reaction is set up under a rigorously inert atmosphere of argon or nitrogen.
Low reaction temperatureThe reaction may require higher temperatures for certain substrates.
Formation of side productsPolymerization of the alkyneThis can occur at higher temperatures. It may be necessary to optimize the reaction temperature.
Isomerization of the productCharacterize all products to identify any isomers.

References

  • Doucet, H., & Fischmeister, C. (2011). Greener solvents for ruthenium and palladium-catalysed aromatic C–H bond functionalisation. Green Chemistry, 13(4), 741-753. [Link]

  • Giri, R., Shi, B. F., Engle, K. M., Maugel, N., & Yu, J. Q. (2009). Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. Chemical Society Reviews, 38(11), 3242-3272. [Link]

  • Kuninobu, Y., & Takai, K. (2010). Rhenium- and manganese-catalyzed carbon–carbon bond formation using 1,3-dicarbonyl compounds and alkynes. Pure and Applied Chemistry, 82(7), 1491-1501. [Link]

  • Wang, C., et al. (2015). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. Organic Letters, 17(12), 3138-3141. [Link]

  • Horino, Y. (2007). Rhenium‐Catalyzed C H and C C Bond Activation. Angewandte Chemie International Edition, 46(13), 2144-2146. [Link]

  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • OpenChemHub. (2024, January 17). The main mechanisms of C-H activation [Video]. YouTube. [Link]

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Application Notes and Protocols: The Versatility of Pentacarbonylbromorhenium(I) in Catalytic Hydrogenation and Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Rhenium Precursor

Pentacarbonylbromorhenium(I), with the chemical formula Re(CO)₅Br, is a stable, colorless, and commercially available organometallic compound.[1] While its direct application as a catalyst is not widespread, its significance in the realm of homogeneous catalysis lies in its role as a robust and versatile precursor for a variety of catalytically active rhenium species.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the application of Re(CO)₅Br in catalytic hydrogenation and carbonylation reactions. We will delve into its transformation into active catalysts, provide detailed experimental protocols, and elucidate the underlying mechanistic principles.

Proper handling of Re(CO)₅Br is crucial due to its toxicity. It is toxic by inhalation, in contact with skin, and if swallowed, and can cause irritation to the eyes, respiratory system, and skin.[3] All manipulations should be conducted in a well-ventilated fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] The compound is sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) for storage and handling.[3]

Part 1: Catalytic Hydrogenation - From Precursor to Active Hydride Species

Re(CO)₅Br itself is not typically the active species in catalytic hydrogenation with molecular hydrogen (H₂). Instead, it serves as a convenient starting material for the in-situ or ex-situ generation of rhenium hydride complexes, which are the true catalysts for the reduction of unsaturated functionalities. The transformation of the Re-Br bond to a Re-H bond is the key activation step.

Generation of the Active Catalyst

The most common method to generate an active rhenium hydride catalyst from Re(CO)₅Br involves its reaction with a hydride source. A well-documented example is the synthesis of Pentacarbonylhydridorhenium(I) (HRe(CO)₅), a known hydrogenation catalyst.[1]

Reaction: Re(CO)₅Br + Zn + CH₃COOH → HRe(CO)₅ + ZnBr(O₂CCH₃)[1]

This transformation highlights the principle of converting the stable precursor into a reactive hydride. In many catalytic applications, similar transformations are believed to occur in the reaction vessel to generate the active catalytic species.

Mechanism of Hydrogenation

The catalytic cycle for hydrogenation by a generic rhenium hydride complex, generated from a precursor like Re(CO)₅Br, is believed to proceed through a series of well-established organometallic elementary steps. The cycle typically involves the coordination of the substrate (e.g., an alkene), migratory insertion of the alkene into the Re-H bond, and subsequent hydrogenolysis to release the alkane product and regenerate the rhenium hydride catalyst.

Diagram 1: Proposed Catalytic Cycle for Alkene Hydrogenation

Hydrogenation_Cycle precursor Re(CO)₅Br Precursor active_catalyst [Re]-H (Active Catalyst) precursor->active_catalyst Activation (+ H⁻ source) alkene_complex Alkene Complex {[Re]-H(Alkene)} active_catalyst->alkene_complex + Alkene - Ligand alkyl_intermediate Rhenium Alkyl Intermediate {[Re]-Alkyl} alkene_complex->alkyl_intermediate Migratory Insertion h2_complex H₂ Complex {[Re]-Alkyl(H₂)} alkyl_intermediate->h2_complex + H₂ h2_complex->active_catalyst Reductive Elimination of Alkane product_release Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for alkene hydrogenation by a rhenium hydride catalyst.

Protocol 1: Representative Protocol for the Hydrogenation of an Alkene (Conceptual)

This protocol is a generalized representation and should be optimized for specific substrates. It is based on the principle of in-situ generation of the active hydride catalyst.

Materials:

  • Re(CO)₅Br

  • Alkene substrate

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).

  • Charging the Reactor: In a glovebox or under a stream of inert gas, add Re(CO)₅Br (0.1-1 mol%) to the autoclave.

  • Addition of Substrate and Solvent: Add the anhydrous, deoxygenated solvent, followed by the alkene substrate.

  • Sealing and Purging: Seal the autoclave and purge several times with low-pressure hydrogen gas to remove any residual inert gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing them by GC or NMR.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Open the reactor and filter the contents to remove any insoluble material. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere and deoxygenated solvents is critical to prevent the oxidation and deactivation of the rhenium catalyst.

  • High Pressure and Temperature: These conditions are often necessary to facilitate the activation of H₂ and promote the catalytic turnover.

  • Catalyst Loading: A low catalyst loading is desirable for cost-effectiveness and to minimize residual metal in the final product.

Part 2: Carbonylation Reactions - A Direct Catalytic Role

In contrast to hydrogenation, Re(CO)₅Br has been shown to be a direct and effective catalyst for certain carbonylation reactions, most notably the coupling of epoxides with carbon dioxide (CO₂) to form cyclic carbonates. This transformation is of significant interest as it utilizes a greenhouse gas as a C1 feedstock.

Application: Synthesis of Cyclic Carbonates

Re(CO)₅Br catalyzes the reaction between epoxides and CO₂ under solvent-free conditions, providing an environmentally friendly route to valuable cyclic carbonates.[6]

Reaction: Epoxide + CO₂ --(Re(CO)₅Br)--> Cyclic Carbonate

Mechanism of Epoxide Carbonylation

The proposed mechanism involves the coordination of the epoxide to the rhenium center, followed by a nucleophilic attack of the bromide ligand to open the epoxide ring. Subsequent insertion of CO₂ into the rhenium-alkoxide bond and ring-closing elimination affords the cyclic carbonate and regenerates the catalyst.

Diagram 2: Catalytic Cycle for Epoxide-CO₂ Coupling

Carbonylation_Cycle catalyst Re(CO)₅Br epoxide_complex Epoxide Coordination catalyst->epoxide_complex + Epoxide ring_opening Ring-Opened Intermediate {[Re]-O-Alkyl-Br} epoxide_complex->ring_opening Nucleophilic Attack by Bromide co2_insertion CO₂ Insertion {[Re]-O-C(O)-O-Alkyl-Br} ring_opening->co2_insertion + CO₂ co2_insertion->catalyst Ring Closure & Product Release

Caption: Catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO₂.

Protocol 2: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

This protocol is adapted from the literature procedure for the Re(CO)₅Br-catalyzed coupling of epoxides with CO₂.[6]

Materials:

  • Re(CO)₅Br

  • Propylene oxide

  • Carbon dioxide (CO₂)

  • High-pressure reactor (autoclave) with a magnetic stir bar

Procedure:

  • Reactor Charging: Place Re(CO)₅Br (0.1 mol%) and propylene oxide (1.0 equiv) into the autoclave.

  • Sealing and Pressurizing: Seal the autoclave and introduce CO₂ to the desired pressure (e.g., 8 MPa).

  • Reaction Conditions: Heat the autoclave to 110 °C and stir the reaction mixture for the specified time (e.g., 12 hours).

  • Cooling and Depressurizing: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Product Isolation: The product, propylene carbonate, is obtained directly from the reaction mixture.

  • Purification: If necessary, the product can be purified by distillation under reduced pressure.

Data Presentation: Substrate Scope in Epoxide Carbonylation

EntryEpoxideYield (%)[6]
1Propylene oxide98
21,2-Epoxybutane97
31,2-Epoxyhexane95
4Styrene oxide92
5Cyclohexene oxide85

Conclusion and Future Outlook

Pentacarbonylbromorhenium(I) is a valuable and versatile reagent in the field of catalysis. While it is primarily a precursor for generating active hydride species for hydrogenation reactions, it also demonstrates direct catalytic activity in important carbonylation reactions such as the synthesis of cyclic carbonates from epoxides and CO₂. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and expand the applications of this remarkable rhenium complex. Future research may focus on developing milder reaction conditions, expanding the substrate scope, and immobilizing these catalytic systems on solid supports for enhanced recyclability.

References

  • Re(CO)5Br - Risk and Safety. ChemBK. Available at: [Link]

  • Jiang, J.-L., et al. (2005). Re(CO)5Br-catalyzed Coupling of Epoxides With CO2 Affording Cyclic Carbonates Under Solvent-Free Conditions. The Journal of Organic Chemistry, 70(1), 381–383. Available at: [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Available at: [Link]

  • Wei, D., et al. (2018). Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study.
  • Coville, N. J., & Moss, J. R. (1989). Pd-catalysed carbonyl ligand substitution reactions of [Mn(CO)5Br] and [Re(CO)5Br] by isocyanides. Journal of Organometallic Chemistry, 368(3), 339-352.
  • Kamath, V. G., & Mathis, C. (1986). Homogeneous catalysis by ruthenium carbonyl clusters. Journal of Chemical Sciences, 97(5-6), 531-546.
  • Hsu, G. (1994). Synthesis and Reactivity Studies of Rhenium Carbido Carbonyl Cluster Compounds.
  • Bromopentacarbonylrhenium(I). Wikipedia. Available at: [Link]

  • Berke, H., et al. (2003). Rhenium Complexes as Highly Active Catalysts for the Hydrosilylation of Carbonyl Compounds. CHIMIA International Journal for Chemistry, 57(11), 735-739.
  • Fish, R. H., Thormodsen, A. D., & Cremer, G. A. (1982). Homogeneous catalytic hydrogenation. 1. Regiospecific reductions of polynuclear aromatic and polynuclear heteroaromatic nitrogen compounds catalyzed by transition metal carbonyl hydrides. Journal of the American Chemical Society, 104(19), 5234–5237.
  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]

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Application Notes & Protocols: Synthesis of Rhenium-Polypyridine Complexes for Solar Energy Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of rhenium(I)-polypyridine complexes, specifically targeting researchers and scientists in the fields of solar energy conversion and drug development. Rhenium(I) tricarbonyl polypyridine complexes are a class of compounds extensively studied for their unique photophysical properties, including strong visible light absorption and long-lived excited states, which are critical for applications such as photosensitizers in dye-sensitized solar cells (DSSCs).[1][2] This guide details the synthetic pathway starting from the common precursor, pentacarbonylrhenium(I) bromide (Re(CO)₅Br), and elaborates on the underlying principles that govern the selection of polypyridyl ligands and reaction conditions to tune the photophysical and electrochemical properties of the final complexes.

Introduction: The Significance of Rhenium-Polypyridine Complexes in Solar Energy

The global pursuit of renewable energy sources has intensified research into materials that can efficiently harvest solar energy.[3][4] Transition metal complexes, particularly those of ruthenium and rhenium, have emerged as promising candidates for photosensitizers in DSSCs.[5][6][7][8] Rhenium(I)-polypyridine complexes offer a unique combination of features that make them highly attractive for this application:

  • Tunable Photophysical Properties: The electronic absorption and emission characteristics of these complexes can be systematically modified by altering the polypyridyl ligands.[9][10][11] This allows for the fine-tuning of the complex to absorb a broader range of the solar spectrum.

  • Metal-to-Ligand Charge Transfer (MLCT) Transitions: Upon absorption of light, these complexes exhibit efficient metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital.[9][12][13] This excited state is crucial for injecting electrons into the conduction band of a semiconductor like titanium dioxide (TiO₂) in a DSSC.

  • Long-Lived Excited States: The triplet excited states of rhenium(I) complexes often have lifetimes on the order of microseconds, which is sufficiently long to allow for efficient electron transfer to the semiconductor before the excited state decays.[1][14]

  • Reversible Redox Processes: These complexes can undergo stable and reversible oxidation and reduction processes, which is essential for the regeneration of the photosensitizer in the DSSC cycle.[4]

The synthesis of these complexes typically starts from Re(CO)₅Br, a commercially available and stable precursor. The core of the synthesis involves the substitution of two carbonyl ligands with a bidentate polypyridyl ligand, leading to the formation of a fac-[Re(CO)₃(N^N)Br] complex, where N^N represents the polypyridyl ligand.

Synthesis of fac-[Re(CO)₃(polypyridine)Br] Complexes: A Mechanistic Overview

The synthesis of fac-[Re(CO)₃(N^N)Br] from Re(CO)₅Br is a well-established procedure that proceeds through a dissociative mechanism. The initial step involves the loss of a carbonyl ligand from Re(CO)₅Br to generate a five-coordinate intermediate, which is then attacked by the polypyridyl ligand. Subsequent loss of a second carbonyl ligand and coordination of the second nitrogen atom of the polypyridyl ligand leads to the final product.

The choice of solvent and reaction temperature is critical for achieving good yields and preventing the formation of undesired byproducts. High-boiling point solvents such as toluene or xylene are commonly used to facilitate the dissociation of the carbonyl ligands.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pentacarbonylrhenium(I) bromide (Re(CO)₅Br)98%Strem Chemicals or equivalentHandle in a fume hood.
2,2'-Bipyridine (bpy)99%Sigma-Aldrich or equivalent
1,10-Phenanthroline (phen)99%Sigma-Aldrich or equivalent
TolueneAnhydrousAcros Organics or equivalentUse freshly distilled or from a solvent purification system.
HexaneACS GradeFisher Scientific or equivalentFor washing the product.
Dichloromethane (DCM)ACS GradeFisher Scientific or equivalentFor purification by column chromatography.
Silica Gel60 Å, 230-400 meshSorbent Technologies or equivalentFor column chromatography.
Synthesis of fac-[Re(CO)₃(bpy)Br]

This protocol describes a general procedure for the synthesis of a representative rhenium-bipyridine complex.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Re(CO)₅Br (406 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen or argon atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold hexane to remove any unreacted starting materials and soluble impurities.

  • Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel using dichloromethane as the eluent.

  • Drying: Dry the purified product under vacuum to obtain a bright yellow crystalline solid.

Expected Yield: 80-90%

Characterization

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

TechniqueExpected Results for fac-[Re(CO)₃(bpy)Br]
FT-IR (KBr pellet, cm⁻¹) Three strong ν(CO) stretching bands in the range of 2030-1900 cm⁻¹, characteristic of the fac-tricarbonyl geometry.
¹H NMR (CDCl₃, δ ppm) Aromatic protons of the bipyridine ligand will appear in the range of 7.5-9.0 ppm.
UV-Vis (CH₂Cl₂, λₘₐₓ, nm (ε, M⁻¹cm⁻¹)) Intense bands in the UV region due to π→π* transitions of the bipyridine ligand and a broader, less intense band in the visible region (around 400 nm) corresponding to the MLCT transition.[9]
Emission (CH₂Cl₂, λₑₘ, nm) A broad emission band in the range of 550-650 nm upon excitation at the MLCT absorption maximum.[9][12][13]

Application in Dye-Sensitized Solar Cells (DSSCs)

The synthesized rhenium-polypyridine complexes can be used as photosensitizers in DSSCs. The general principle of a DSSC is illustrated in the workflow diagram below.

DSSC Fabrication and Working Principle

A DSSC is composed of a photoanode, a sensitizing dye, an electrolyte containing a redox mediator, and a counter electrode.[6][8] The operation involves the following steps:

  • Light Absorption: The rhenium complex (dye) adsorbed onto the surface of a wide-bandgap semiconductor (typically TiO₂) absorbs incident sunlight, leading to the excitation of an electron.

  • Electron Injection: The excited electron is injected from the dye's excited state into the conduction band of the TiO₂.[6]

  • Electron Transport: The injected electrons travel through the TiO₂ network to the transparent conducting oxide (TCO) coated glass, and then through an external circuit to the counter electrode.

  • Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻ couple) in the electrolyte.

  • Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode where it is reduced by the electrons from the external circuit, completing the cycle.[7]

DSSC_Workflow cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode TiO2 TiO₂ Nanoparticles External_Load Load TiO2->External_Load 3. Electron Transport Dye Rhenium Complex (Dye) Dye->TiO2 2. Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 4. Dye Regeneration CE Pt or Carbon CE->Redox 5. Mediator Regeneration Sunlight Sunlight Sunlight->Dye 1. Light Absorption External_Load->CE

Tuning Photophysical Properties for Enhanced Performance

The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the sensitizing dye. By judiciously modifying the polypyridyl ligand, these properties can be tailored to improve the overall performance of the solar cell.

Extending π-Conjugation

Introducing extended π-conjugated systems into the polypyridyl ligand can lead to a red-shift in the absorption spectrum of the complex.[15] This allows the dye to absorb a larger portion of the solar spectrum, particularly in the lower energy visible and near-infrared regions, which can increase the short-circuit current (Jsc) of the DSSC.

Introducing Electron-Donating or -Withdrawing Groups

The introduction of electron-donating or electron-withdrawing groups onto the polypyridyl ligand can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. This, in turn, affects the MLCT energy and the redox potentials of the dye. For efficient electron injection, the LUMO level of the dye must be higher in energy than the conduction band edge of the semiconductor. Conversely, for efficient dye regeneration, the HOMO level of the dye must be lower in energy than the redox potential of the electrolyte.

Energy_Level_Diagram cluster_semiconductor Semiconductor (TiO₂) cluster_dye Rhenium Complex (Dye) cluster_electrolyte Electrolyte (I⁻/I₃⁻) CB Conduction Band VB Valence Band CB->VB LUMO LUMO LUMO->CB Electron Injection HOMO HOMO LUMO->HOMO Redox_Potential Redox Potential Redox_Potential->HOMO Dye Regeneration

Conclusion

The synthesis of rhenium-polypyridine complexes from Re(CO)₅Br provides a versatile platform for developing efficient photosensitizers for solar energy conversion. The ability to systematically tune the photophysical and electrochemical properties of these complexes through ligand design offers a powerful tool for optimizing the performance of dye-sensitized solar cells. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting class of compounds and contribute to the advancement of solar energy technologies.

References

  • Rhenium(I) tricarbonyl polypyridine complexes showing strong absorption of visible light and long-lived triplet excited states as a triplet photosensitizer for triplet-triplet annihilation upconversion. Dalton Transactions. [Link]

  • Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen. Photochemical & Photobiological Sciences. [Link]

  • THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository. [Link]

  • Luminescent Rhenium(I)-Polypyridine Complexes Appended with a Perylene Diimide or Benzoperylene Monoimide Moiety: Photophysics, Intracellular Sensing, and Photocytotoxic Activity. Semantic Scholar. [Link]

  • Bioorthogonal dissociative rhenium(i) photosensitisers for controlled immunogenic cell death induction. Chemical Science. [Link]

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  • Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. MDPI. [Link]

  • Synthesis and Characterization of Rhenium(I) 4,4'-Dicarboxy-2,2'-bipyridine Tricarbonyl Complexes for Solar Energy Conversion. ResearchGate. [Link]

  • Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells. PMC. [Link]

  • Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells. MDPI. [Link]

  • (PDF) Transition-metal complexes photosensitize organic solar cells. ResearchGate. [Link]

  • Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand's π-System. National Institutes of Health. [Link]

  • Visible Light-Absorbing rhenium(I) Tricarbonyl Complexes as Triplet Photosensitizers in Photooxidation and Triplet-Triplet Annihilation Upconversion. PubMed. [Link]

  • Rhenium(I) tricarbonyl polypyridine complexes showing strong absorption of visible light and long-lived triplet excited states as a triplet photosensitizer for triplet-triplet annihilation upconversion. ResearchGate. [Link]

  • Synthetic Procedures for the Functionalisation of the Re(CO)3+unit. Cardiff University. [Link]

  • Synthesis, characterization, and biological evaluation of new Ru(II) polypyridyl photosensitizers for photodynamic therapy. PubMed. [Link]

  • A convenient synthesis, chemical characterization and reactivity of [Re(CO) 3(H 2O) 3]Br: The crystal and molecular structure of [Re(CO) 3(CH 3CN) 2Br]. ResearchGate. [Link]

  • Synthesis and Photophysical Evaluation of 3,3'‐Nitrogen Bis‐Substituted fac‐[Re(CO)3(Diimine)Br] Complexes. ResearchGate. [Link]

  • Luminescent rhenium(I) polypyridine complexes with an isothiocyanate moiety-versatile labelling reagents for biomolecules. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Ru(II) Polypyridyl Photosensitizers for Photodynamic Therapy. Journal of Medicinal Chemistry. [Link]

  • Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. MDPI. [Link]

  • Photochemistry of P,N-bidentate rhenium(I) tricarbonyl complexes: reactive species generation and potential application for antibacterial photodynamic therapy. RSC Publishing. [Link]

  • Ruthenium based dyes used in dye-sensitized solar cells (DSSCs). ResearchGate. [Link]

  • Ruthenium–rhenium and ruthenium–palladium supramolecular photocatalysts for photoelectrocatalytic CO 2 and H + reduction. Sustainable Energy & Fuels. [Link]

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Application Notes & Protocols: Bromopentacarbonylrhenium(I) as a Precursor for Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Bromopentacarbonylrhenium(I), [Re(CO)₅Br], as a robust and versatile precursor for the synthesis of radiopharmaceuticals. Rhenium-186 (¹⁸⁶Re) and Rhenium-188 (¹⁸⁸Re) are beta-emitting radionuclides of significant interest for targeted radiotherapy.[1][2] The chemical similarity between rhenium and technetium allows for the development of theranostic pairs, where a diagnostic Technetium-99m (⁹⁹ᵐTc) agent can predict the efficacy of its therapeutic ¹⁸⁶/¹⁸⁸Re counterpart.[1][3] This guide details the fundamental properties of [Re(CO)₅Br], safety protocols, core reaction mechanisms, step-by-step synthesis and quality control procedures, and applications in modern radiopharmaceutical chemistry.

Introduction to Bromopentacarbonylrhenium(I)

Bromopentacarbonylrhenium(I) is a stable, commercially available, air- and moisture-sensitive crystalline solid that serves as an excellent starting material for organometallic rhenium chemistry.[4][5] In radiopharmaceutical science, its primary utility lies in its role as a precursor to the fac-[Re(CO)₃]⁺ core. This facial tricarbonyl core is a kinetically inert and stable moiety that can be complexed by a wide variety of bifunctional chelators, enabling the attachment of the therapeutic radionuclide (¹⁸⁶Re or ¹⁸⁸Re) to a targeting biomolecule such as a peptide or antibody.[6][7]

The direct synthesis from [Re(CO)₅Br] offers a reliable pathway to the key aqueous intermediate, fac-[Re(H₂O)₃(CO)₃]⁺, which is then used in subsequent radiolabeling reactions.[5] This approach is foundational for developing targeted agents for radionuclide therapy, a modality that aims to deliver cytotoxic radiation doses directly to diseased tissues, minimizing damage to surrounding healthy cells.[8][9]

Precursor Characteristics and Safe Handling

Physicochemical Properties

A thorough understanding of the precursor's properties is essential for its effective use.

PropertyValueReference
Chemical Formula C₅BrO₅Re or Re(CO)₅Br[10]
Molecular Weight 406.16 g/mol [5][11]
Appearance Off-white to colorless crystals[4][10]
CAS Number 14220-21-4[5][11]
Solubility Soluble in chlorocarbons[5]
Stability Air and moisture sensitive[4]
Melting Point Sublimes at 85-90 °C (0.2 mm Hg)[5]
Safety and Handling Protocols

CAUTION: Bromopentacarbonylrhenium(I) is classified as toxic and an irritant. It is harmful if inhaled, swallowed, or absorbed through the skin.[4][11] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood with adequate ventilation to maintain low airborne concentrations.[4][12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]

    • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[11]

    • Lab Coat: A standard lab coat is required. For larger quantities, consider additional protective clothing.[4]

    • Respirator: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[4][13]

  • Storage: Store the compound in a cool, dry, and dark place. The container must be tightly sealed.[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation from air and moisture.[4]

  • First Aid: In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek immediate medical aid.[4]

Core Chemistry: Formation of the fac-[Re(CO)₃]⁺ Moiety

The foundational reaction for using [Re(CO)₅Br] as a radiopharmaceutical precursor is its conversion to the versatile fac-[Re(CO)₃(H₂O)₃]⁺ intermediate. This reaction involves the substitution of two carbonyl (CO) ligands and the bromide (Br⁻) ligand with three water molecules.

Reaction Causality:

  • Heating: The reaction is typically performed by heating an aqueous suspension of [Re(CO)₅Br]. Thermal energy is required to overcome the activation energy for ligand substitution, specifically the dissociation of the strong Re-CO bonds.

  • Aqueous Medium: Water acts as both the solvent and a coordinating ligand, displacing the bromide and two equatorial carbonyl ligands to form the stable, water-soluble triaquo complex.[5] This resulting intermediate is primed for subsequent chelation.

G cluster_0 Precursor cluster_1 Intermediate Synthesis cluster_2 Final Product ReCO5Br [Re(CO)₅Br] (Insoluble Precursor) ReAquo fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(H₂O)₃]⁺ (Aqueous Intermediate) ReCO5Br->ReAquo + 3 H₂O Δ (Heat) - 2 CO - Br⁻ ReChelate fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(Chelator)] (Labeled Radiopharmaceutical) ReAquo->ReChelate + Bifunctional Chelator (BFC) - 3 H₂O

Caption: Synthesis pathway from [Re(CO)₅Br] to a chelated radiopharmaceutical.

Experimental Protocols

Protocol 1: Synthesis of the fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(H₂O)₃]⁺ Intermediate

This protocol describes the generation of the key radiolabeling intermediate from the corresponding radioactive [¹⁸⁶/¹⁸⁸Re(CO)₅Br] precursor. The non-radioactive ("cold") precursor can be used for initial chemistry development.

Materials:

  • [¹⁸⁶/¹⁸⁸Re(CO)₅Br] (Activity will depend on application)

  • Deionized or WFI (Water for Injection) quality water

  • 2 mL glass vial with a screw cap and septum

  • Heating block or water bath set to >95°C

  • Syringes and needles

Procedure:

  • Place the required mass of [¹⁸⁶/¹⁸⁸Re(CO)₅Br] into a clean 2 mL glass vial.

  • Add 1 mL of deionized water to the vial. The compound will form a suspension.

  • Securely cap the vial and place it in the heating block.

  • Heat the suspension at 95-100°C for a minimum of 30 minutes. The solid should dissolve, yielding a clear, colorless solution.

    • Causality: This heating step drives the substitution reaction to form the water-soluble triaquo complex, as described in Section 3.[5]

  • Allow the vial to cool to room temperature before use.

  • The resulting solution contains the fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(H₂O)₃]⁺ intermediate and is now ready for conjugation to a chelator-modified biomolecule.

Protocol 2: Radiolabeling of a Peptide with the fac-[¹⁸⁶/¹⁸⁸Re(CO)₃]⁺ Core

This protocol provides a general method for labeling a peptide that has been pre-conjugated with a suitable bifunctional chelator (e.g., a tridentate ligand system like those used in "Click-to-Chelate" strategies).[14]

G start Start prep_re Prepare fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(H₂O)₃]⁺ (Protocol 1) start->prep_re prep_peptide Prepare Peptide-Chelator Conjugate in Buffer start->prep_peptide combine Combine Rhenium Intermediate and Peptide Solution prep_re->combine prep_peptide->combine incubate Incubate at 75-95°C for 20-30 min combine->incubate qc Perform Quality Control (Radio-TLC/HPLC) incubate->qc purify Purify (if needed) e.g., Solid Phase Extraction qc->purify RCP < 95% end Final Product qc->end RCP ≥ 95% purify->end

Caption: General workflow for peptide radiolabeling.

Materials:

  • Solution of fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(H₂O)₃]⁺ (from Protocol 1)

  • Peptide-chelator conjugate (typically 1-5 mg/mL in a suitable buffer)

  • Phosphate or citrate buffer (0.1 M, pH 6.0-7.5)

  • Heating block

  • Vortex mixer

Procedure:

  • In a clean vial, add 50-100 µL of the peptide-chelator conjugate solution.

  • Add 100-200 µL of the appropriate buffer to adjust the final pH to the optimal range for the specific chelator.

    • Causality: The pH is critical. Most chelation reactions proceed efficiently in a slightly acidic to neutral pH range. Extreme pH values can lead to hydrolysis of the complex or degradation of the peptide.

  • Add 50-100 µL of the fac-[¹⁸⁶/¹⁸⁸Re(CO)₃(H₂O)₃]⁺ solution to the peptide vial.

  • Gently vortex the mixture for 10-15 seconds.

  • Place the vial in a heating block set to 75-95°C for 20-30 minutes.

    • Causality: Heating provides the energy needed to displace the weakly coordinated water ligands with the stronger donor atoms of the bifunctional chelator, forming a stable complex.

  • After incubation, allow the vial to cool to room temperature.

  • The reaction is now complete. Proceed immediately to Quality Control (Section 5).

Quality Control for Rhenium Radiopharmaceuticals

Quality control (QC) is a non-negotiable step to ensure the safety and efficacy of any radiopharmaceutical.[15] It validates that the radionuclide is attached to the correct molecule and that impurities are below acceptable limits.[16]

Radiochemical Purity (RCP)

RCP is the percentage of the total radioactivity in the desired chemical form. For radiolabeled peptides, this means the ¹⁸⁶/¹⁸⁸Re is complexed by the peptide-chelator conjugate. Common impurities include unreacted "free" perrhenate ([¹⁸⁸ReO₄]⁻) and hydrolyzed/colloidal species. Analytical techniques like radio-TLC and radio-HPLC are standard for this assessment.[15][16]

Protocol 3: RCP Determination by Radio-TLC

This is a rapid and economical method suitable for routine QC in a hospital radiopharmacy setting.[15]

Materials:

  • iTLC-SG strips (or equivalent silica gel TLC plates)

  • Developing chamber

  • Mobile Phases (Solvent Systems)

  • Radio-TLC scanner or phosphor imager

Procedure:

  • Spot ~1-2 µL of the final radiolabeled product onto two separate TLC strips, about 1 cm from the bottom.

  • Strip 1 (Polar Mobile Phase):

    • Place the strip in a chamber containing saline (0.9% NaCl) or methanol/water mixture.

    • Allow the solvent to travel up the strip until it is ~1 cm from the top.

    • Interpretation: In this system, the small, polar perrhenate ([¹⁸⁸ReO₄]⁻) impurity will move with the solvent front (Rf = 0.8-1.0), while the larger, labeled peptide and any colloidal impurities will remain at the origin (Rf = 0.0-0.1).[17]

  • Strip 2 (Non-polar Mobile Phase):

    • Place the second strip in a chamber containing a non-polar solvent like acetone or a butanol/ethanol/water mixture.[17]

    • Allow the strip to develop.

    • Interpretation: In this system, the labeled peptide will move with the solvent front (Rf = 0.8-1.0), while colloidal/reduced-hydrolyzed rhenium will remain at the origin (Rf = 0.0).

  • Dry both strips and analyze them using a radio-TLC scanner to quantify the radioactivity at different Rf values.

  • Calculate the RCP:

    • % Labeled Peptide = 100% - (% Free Perrhenate from Strip 1) - (% Colloid from Strip 2)

    • An acceptable RCP is typically ≥ 95%.

SystemMobile PhaseSpecies at Origin (Rf ~0.0)Species at Front (Rf ~1.0)
1 Saline (0.9% NaCl)Labeled Peptide, ColloidFree Perrhenate ([¹⁸⁸ReO₄]⁻)
2 AcetoneColloidLabeled Peptide, Free Perrhenate
Stability

The stability of the final radiopharmaceutical must be assessed to ensure it remains intact until it reaches its biological target.[18] Stability tests should be conducted at various time points post-synthesis and may involve challenging the product with serum or competing chelators to simulate in vivo conditions. Autoradiolysis, the radiation-induced degradation of the compound, is a key consideration for high-activity therapeutic agents.[18][19]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Rhenium pentacarbonyl bromide.
  • Sigma-Aldrich. (n.d.). Bromopentacarbonylrhenium(I) 98%.
  • ChemicalBook. (2025). RHENIUM PENTACARBONYL BROMIDE - Safety Data Sheet.
  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • mediaTUM. (n.d.). Faciale Rhenium(I)-NHC-carbonyl-Komplexe als potentielle Ausgangsverbindungen für Radiopharmaka.
  • New Monodentate Amidine Superbasic Ligands with a Single ... (n.d.).
  • MDPI. (n.d.). Click-to-Chelate: Development of Technetium and Rhenium-Tricarbonyl Labeled Radiopharmaceuticals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2025). Synthesis, Characterization, and Photophysical Properties of 2‐Hydroxybenzaldehyde [(1E)‐1‐pyridin‐2‐ylethylidene]hydrazone and Its Rhenium(I) Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Group 7 element. Retrieved from [Link]

  • ResearchGate. (2025). The Underestimated Potential of Organometallic Rhenium Complexes as Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Photoradiolabeling of onartuzumab with 99m Tc and 188 Re-tricarbonyl for radiotheranostics of gastric cancer. Retrieved from [Link]

  • Quality Assurance and Quality Control of Radiopharmaceuticals: An Overview. (n.d.).
  • PubMed. (2010). Click-chemistry reactions in radiopharmaceutical chemistry: fast & easy introduction of radiolabels into biomolecules for in vivo imaging. Retrieved from [Link]

  • PubMed Central. (n.d.). Rhenium Radioisotopes for Medicine, a Focus on Production and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Application of technetium and rhenium in nuclear medicine. Retrieved from [Link]

  • ResearchGate. (2025). Click-Chemistry Reactions in Radiopharmaceutical Chemistry: Fast & Easy Introduction of Radiolabels into Biomolecules for In Vivo Imaging. Retrieved from [Link]

  • Applications of Radioisotopes in Medicine. (n.d.).
  • PubMed Central. (2023). Fundamentals of Rhenium-188 Radiopharmaceutical Chemistry. Retrieved from [Link]

  • Allied Academies. (2023). The power of radioactivity and applications of nuclear medicine. Retrieved from [Link]

  • PubMed. (2022). Rhenium Radioisotopes for Medicine, a Focus on Production and Applications. Retrieved from [Link]

  • NIH. (2025). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. Retrieved from [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link]

  • ResearchGate. (2025). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Radiopharmaceutical Production and Quality Control. Retrieved from [Link]

  • ResearchGate. (2025). Carbonyl complexes of 105Rh as potential radiopharmaceutical precursors. Retrieved from [Link]

Sources

Application Notes and Protocols for Photochemical Reactions with Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Drive Rhenium Chemistry

Bromopentacarbonylrhenium(I), [Re(CO)₅Br], is a versatile and stable starting material in organometallic chemistry.[1][2] Its rich photochemistry offers a powerful and selective method for the synthesis of a diverse range of rhenium(I) complexes.[3][4] Upon absorption of ultraviolet (UV) light, [Re(CO)₅Br] undergoes efficient dissociation of a carbonyl (CO) ligand, generating a coordinatively unsaturated and highly reactive 16-electron intermediate, cis-[Re(CO)₄Br(Solvent)]. This transient species can be readily trapped by a wide variety of incoming ligands, enabling the controlled formation of new rhenium-ligand bonds under mild conditions.

This guide provides an in-depth exploration of the experimental setup and protocols for conducting photochemical reactions with [Re(CO)₅Br]. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound. We will delve into the mechanistic underpinnings of the photochemistry, offer detailed step-by-step procedures, and provide insights into the critical parameters that govern the success of these light-driven transformations.

The Science Behind the Photoreaction: Mechanism and Rationale

The photochemical substitution of a carbonyl ligand in [Re(CO)₅Br] is a well-established process that proceeds through a series of distinct steps. Understanding this mechanism is paramount to designing and optimizing photochemical experiments.

The resulting 16-electron species, [Re(CO)₄Br], is highly reactive and will rapidly coordinate with a solvent molecule to form a more stable solvated intermediate, such as cis-[Re(CO)₄Br(THF)] when tetrahydrofuran (THF) is used as the solvent. This solvated intermediate is the key species that reacts with the desired incoming ligand (L) to form the final substituted product, fac-[Re(CO)₃(L)Br] or cis-[Re(CO)₄(L)Br], depending on the nature of L. The facial (fac) isomer is often the thermodynamically favored product for bidentate ligands.

The choice of solvent is therefore not merely a medium for the reactants but an active participant in the reaction mechanism. A weakly coordinating solvent like THF is often preferred as it can stabilize the unsaturated intermediate without competing too strongly with the desired incoming ligand.

G cluster_0 Photochemical Activation cluster_1 CO Dissociation & Intermediate Formation cluster_2 Ligand Substitution A [Re(CO)₅Br] (Ground State) B [Re(CO)₅Br]* (Excited State) A->B hν (UV light) A->B C [Re(CO)₄Br] + CO B->C Fast CO Dissociation B->C D cis-[Re(CO)₄Br(Solvent)] C->D + Solvent C->D F fac-[Re(CO)₃(L)Br] or cis-[Re(CO)₄(L)Br] D->F + L - Solvent D->F E Incoming Ligand (L)

Diagram 1: Photochemical Ligand Substitution Pathway for [Re(CO)₅Br].

Essential Equipment and Reagents

A successful photochemical experiment with [Re(CO)₅Br] requires careful consideration of the light source, reaction vessel, and chemical handling.

Component Specification Rationale
Light Source Medium-pressure mercury lamp (e.g., 125W or 450W) or a UV LED array (310-365 nm)Mercury lamps provide broad UV output, while LEDs offer specific wavelength irradiation, which can improve selectivity. The choice depends on the specific absorption of the starting material.
Reaction Vessel Quartz or borosilicate glass (Pyrex®) Schlenk tube or flaskQuartz is transparent to a wider range of UV light than borosilicate glass. The vessel must allow for an inert atmosphere.
Cooling System Immersion well for the lamp with circulating water or an external cooling bathPhotochemical reactions can generate significant heat, which may lead to unwanted thermal side reactions. Maintaining a constant, low temperature is crucial.
Inert Atmosphere Schlenk line or glovebox with a supply of high-purity nitrogen or argonThe coordinatively unsaturated intermediate is highly reactive and can be quenched by oxygen.
Solvents Anhydrous, deoxygenated tetrahydrofuran (THF), dichloromethane, or acetonitrileSolvents must be transparent to the irradiation wavelength and free of impurities that could interfere with the reaction.
[Re(CO)₅Br] High purity (≥98%)Impurities can act as quenchers or lead to side products.
Incoming Ligand High purity, degassedThe ligand should be soluble in the chosen solvent and free of oxygen.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Ligand Substitution

This protocol outlines a general method for the synthesis of a substituted rhenium carbonyl complex from [Re(CO)₅Br] and a generic monodentate or bidentate ligand (L).

1. Preparation of the Reaction Setup: a. Assemble the photochemical reactor. If using an immersion well, ensure that the cooling water is circulating efficiently before turning on the lamp. b. Place a quartz or borosilicate Schlenk flask containing a magnetic stir bar in a cooling bath positioned on a magnetic stir plate. c. Connect the Schlenk flask to a Schlenk line.

2. Preparation of the Reaction Mixture: a. In the Schlenk flask, add Bromopentacarbonylrhenium(I) (e.g., 100 mg, 0.246 mmol). b. Add the desired ligand (L) in a 1.0 to 1.2 molar equivalent ratio to the rhenium complex. c. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. d. Add anhydrous, deoxygenated solvent (e.g., 50 mL of THF) via cannula or a gas-tight syringe. e. Stir the mixture to dissolve the reactants. The solution should be colorless to pale yellow.

3. Photolysis: a. Position the reaction flask to ensure maximum exposure to the light source. b. Turn on the light source to initiate the reaction. The reaction is often accompanied by the evolution of CO gas, which can be observed as bubbling. c. Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the starting material and the appearance of a new product spot (TLC) or changes in the carbonyl stretching region (IR) indicate reaction progression. d. Typical reaction times can range from 1 to 24 hours, depending on the ligand, solvent, and light source intensity.

4. Work-up and Purification: a. Once the reaction is complete, turn off the light source. b. Remove the solvent under reduced pressure. c. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

G A Assemble Photoreactor and Schlenk Flask B Add [Re(CO)₅Br] and Ligand (L) to Flask A->B C Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) B->C D Add Anhydrous, Deoxygenated Solvent C->D E Initiate Irradiation and Stirring D->E F Monitor Reaction Progress (TLC or IR) E->F G Reaction Complete F->G H Solvent Removal (Reduced Pressure) G->H I Purification (Chromatography or Recrystallization) H->I J Characterization of Product I->J

Diagram 2: General Workflow for Photochemical Synthesis with [Re(CO)₅Br].

Safety and Handling Precautions

Bromopentacarbonylrhenium(I) is a toxic compound and should be handled with appropriate safety measures.[2]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • Handling: Always handle [Re(CO)₅Br] in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

UV Radiation Hazard: UV light sources can cause severe eye and skin damage. Never look directly at the light source and use appropriate shielding (e.g., UV-blocking safety glasses, enclosures for the reactor).

Troubleshooting and Key Considerations

  • Low or No Reaction:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere. Oxygen can quench the excited state and react with the unsaturated intermediate.

    • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents. Water and other impurities can compete with the desired ligand.

    • Light Source: Check the age and output of the lamp. Mercury lamps lose intensity over time. Ensure the reaction vessel is positioned for optimal light exposure.

  • Formation of Side Products:

    • Over-irradiation: Prolonged irradiation can lead to the decomposition of the product. Monitor the reaction closely and stop it once the starting material is consumed.

    • Temperature Control: Maintain a constant, low reaction temperature to minimize thermal side reactions.

  • Monitoring the Reaction:

    • IR Spectroscopy: This is a powerful tool for monitoring the reaction in real-time. The carbonyl stretching frequencies (ν(CO)) of the starting material, intermediate, and product are distinct. For [Re(CO)₅Br] in solution, characteristic strong ν(CO) bands are observed in the 1950-2150 cm⁻¹ region. The formation of the substituted product will result in a shift and change in the pattern of these bands.

Conclusion

Photochemical reactions of Bromopentacarbonylrhenium(I) provide a versatile and efficient pathway for the synthesis of a wide array of rhenium(I) complexes. By understanding the underlying photochemical mechanism and carefully controlling the experimental parameters, researchers can harness the power of light to construct novel molecules with potential applications in catalysis, materials science, and medicine. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists venturing into the exciting field of organometallic photochemistry.

References

  • Photochemical reactions of Re(CO)5Br with Ph2P(S) (CH2)nP(S)Ph2 (n = 1,2,3). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Bromopentacarbonylrhenium(I). (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Photochemical reactions of Re(CO)5Br with tetraalkyldiphosphine disulfides (R=Me, Et, nPr, nBu, Ph) and the crystal structure of [ReBr(CO)3(Et2P(S)P(S)Et2)]. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and redox properties of fac-BrRe(CO)3[1,2-(PPh2)2-closo-1,2-C2B10H10]: The first structurally characterized rhenium carbonyl containing a carboranyl-based diphosphine ligand. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A convenient synthesis, chemical characterization and reactivity of [Re(CO)3(H2O)3]Br: The crystal and molecular structure of [Re(CO)3(CH3CN)2Br]. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of Bimetallic (Fe-Re, Fe-Mn) and Triosmium Carbonyl Complexes Containing Bromine, Nitrogen, Sulfur and Phosphorus Donor Ligands. (2023). American Journal of Chemistry.
  • Exploring the Synthesis and Characterization of Fac-re(co)3l Complexes Using Diethylenetriamine Derivative Functionalized at the Central Nitrogen. (2021). Encompass.
  • Synthesis of a fac-Tricarbonylrhenium(I) Complex with Pyrithione, Its Physicochemical Characterization, and Assessment of Biolog. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. (2024). PMC.
    • (n.d.). Retrieved January 13, 2026, from [Link]

  • Photophysical properties of rhenium(I) tricarbonyl complexes containing alkyl- and aryl-substituted phenanthrolines as ligands. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Strong and Selective Isotope Effect in the Vacuum Ultraviolet Photodissociation Branching Ratios of Carbon Monoxide. (2019). PubMed.
  • Efficient Photorelease of Carbon Monoxide from a Luminescent Tricarbonyl Rhenium(I) Complex Incorporating Pyridyl-1,2,4-triazole and Phosphine Ligands. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Pentacarbonylbromorhenium. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Photochemistry of fac-[Re(bpy)(CO)3Cl]. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • The ultraviolet-visible absorption spectrum of bromine between room temperature and 440. (2016).
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The Versatile Precursor: Application Notes and Protocols for Utilizing Re(CO)₅Br in Organometallic Rhenium Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of organometallic chemistry, the selection of a suitable starting material is paramount to the successful synthesis of novel complexes with desired properties. Pentacarbonylbromorhenium(I), Re(CO)₅Br, has established itself as a cornerstone precursor for a diverse array of organometallic rhenium complexes. Its favorable reactivity and stability make it an ideal entry point into the rich chemistry of rhenium, enabling access to compounds with significant potential in catalysis, photophysics, and medicinal chemistry.[1][2]

This comprehensive guide provides an in-depth exploration of Re(CO)₅Br as a starting material. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis of key rhenium complexes. Detailed, step-by-step protocols for thermal substitution, photochemical activation, and reductive pathways are presented, alongside mechanistic discussions to empower researchers with a deeper understanding of the underlying chemical transformations.

Core Properties and Safe Handling of Re(CO)₅Br

Before embarking on synthetic protocols, a thorough understanding of the properties and safety considerations for Re(CO)₅Br is essential.

Table 1: Physicochemical Properties of Pentacarbonylbromorhenium(I) [2]

PropertyValue
Chemical Formula C₅BrO₅Re
Molecular Weight 406.16 g/mol
Appearance Off-white crystalline powder
Melting Point 90 °C (sublimes)
Solubility Insoluble in water; soluble in chlorinated solvents.
Stability Air and moisture sensitive

Safety and Handling: Re(CO)₅Br is toxic if inhaled, ingested, or in contact with skin.[2] It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its sensitivity to air and moisture, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

Synthetic Pathways from Re(CO)₅Br: A Mechanistic Overview

The synthetic utility of Re(CO)₅Br stems from the lability of its carbonyl (CO) ligands and the reactivity of the rhenium-bromine bond. These characteristics allow for a variety of transformations, primarily categorized as thermal substitution, photochemical substitution, and reductive reactions.

Thermal Carbonyl Substitution: Accessing the fac-[Re(CO)₃]⁺ Core

The most common application of Re(CO)₅Br is as a precursor to complexes containing the facial-tricarbonylrhenium (fac-[Re(CO)₃]⁺) core. This moiety is a fundamental building block for a vast number of catalytically and medicinally relevant compounds.[1][3] The thermal reaction with bidentate ligands, particularly diimines like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen), proceeds via the displacement of two CO ligands.

The reaction is typically carried out in a high-boiling solvent, such as toluene or methanol, under reflux.[4] The mechanism is generally accepted to be dissociative, involving the initial loss of a CO ligand to generate a five-coordinate intermediate, which is then trapped by the incoming bidentate ligand. Subsequent loss of a second CO ligand and chelation of the diimine ligand leads to the stable fac-[Re(CO)₃(N^N)Br] product.

Thermal_Substitution cluster_legend Legend Re_CO5Br Re(CO)₅Br Intermediate [Re(CO)₄Br] Re_CO5Br->Intermediate Δ (heat) Product fac-[Re(CO)₃(N^N)Br] Intermediate->Product + N^N - CO Ligand + N^N CO_loss1 - CO CO_loss2 - CO l1 N^N = Bidentate Diimine Ligand

Caption: Dissociative mechanism for thermal substitution.

Photochemical Carbonyl Substitution: Wavelength-Selective Reactivity

Photochemical methods offer an alternative route to CO substitution, often providing access to different products or proceeding under milder conditions than thermal reactions.[5][6] The photochemistry of d⁶ metal carbonyls like Re(CO)₅Br is initiated by UV irradiation, which populates a metal-to-ligand charge transfer (MLCT) excited state. This is followed by rapid intersystem crossing to a ligand-field (LF) excited state, which is dissociative with respect to the Re-CO bond.[6][7]

This process generates a coordinatively unsaturated [Re(CO)₄Br] intermediate that can be trapped by a wide range of ligands (L), including phosphines, isonitriles, and other donor molecules, to yield [Re(CO)₄LBr] complexes.[8][9] The choice of irradiation wavelength can be critical, as different excited states may be accessed, leading to different reaction pathways.[6]

Photochemical_Substitution cluster_legend Legend Re_CO5Br Re(CO)₅Br Excited_State [Re(CO)₅Br]* (LF state) Re_CO5Br->Excited_State hν (UV light) Intermediate [Re(CO)₄Br] Excited_State->Intermediate - CO Product [Re(CO)₄LBr] Intermediate->Product + L l1 L = Monodentate Ligand

Caption: General workflow for photochemical CO substitution.

Reductive Pathways: Accessing Hydrido and Anionic Complexes

The Re-Br bond in Re(CO)₅Br can be reductively cleaved to generate highly reactive rhenium species. A prominent example is the synthesis of pentacarbonylhydridorhenium(I), ReH(CO)₅, a valuable precursor in its own right and a key species in hydrogenation catalysis.[2] This transformation is typically achieved using a reducing agent such as zinc dust in the presence of a proton source like acetic acid.[2]

Furthermore, stronger reducing agents like sodium amalgam can lead to the formation of the pentacarbonylrhenate(-I) anion, [Re(CO)₅]⁻.[10] This highly nucleophilic species is a powerful building block for the synthesis of complexes with Re-C σ-bonds through reactions with alkyl or acyl halides.

Detailed Experimental Protocols

The following protocols are representative examples of the synthetic transformations possible starting from Re(CO)₅Br. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of fac-[Re(CO)₃(bpy)Br] (Thermal Substitution)

This protocol describes the synthesis of a archetypal facial tricarbonylrhenium diimine complex.

Materials:

  • Pentacarbonylbromorhenium(I) (Re(CO)₅Br)

  • 2,2'-Bipyridine (bpy)

  • Toluene (anhydrous)

  • Standard Schlenk apparatus, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve Re(CO)₅Br (e.g., 406 mg, 1.0 mmol) in anhydrous toluene (20 mL).

  • Add 2,2'-bipyridine (156 mg, 1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen or argon atmosphere for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the yellow product.

  • Allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by filtration, wash with a small amount of cold toluene and then with hexane.

  • Dry the product under vacuum.

Expected Yield: >80%

Protocol 2: Synthesis of [Re(H₂O)₃(CO)₃]Br (Aqueous Substitution)

This protocol details the synthesis of the versatile triaqua complex, a water-soluble precursor to a wide range of tricarbonylrhenium compounds.[11]

Materials:

  • Pentacarbonylbromorhenium(I) (Re(CO)₅Br)

  • Deionized water

  • Round-bottom flask, reflux condenser, rotary evaporator

Procedure:

  • Suspend Re(CO)₅Br (e.g., 1.0 g, 2.46 mmol) in deionized water (50 mL) in a round-bottom flask.

  • Heat the suspension to reflux for 24 hours. The solid will gradually dissolve, and the solution will become pale yellow.[11]

  • After cooling to room temperature, filter the solution to remove any unreacted starting material.

  • Remove the water under reduced pressure using a rotary evaporator to obtain a light green powder.[11]

  • The product can be used without further purification or recrystallized from methanol if desired.

Expected Yield: Nearly quantitative.[11]

Protocol 3: Synthesis of ReH(CO)₅ (Reductive Hydrosynthesis)

This protocol outlines the preparation of pentacarbonylhydridorhenium(I).

Materials:

  • Pentacarbonylbromorhenium(I) (Re(CO)₅Br)

  • Zinc dust (activated)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Standard Schlenk apparatus

Procedure:

  • In a Schlenk flask, suspend Re(CO)₅Br (e.g., 812 mg, 2.0 mmol) and activated zinc dust in anhydrous methanol.

  • To this stirred suspension, add glacial acetic acid dropwise.

  • Continue stirring at room temperature for 2-3 hours.

  • The volatile ReH(CO)₅ can be isolated from the reaction mixture by vacuum distillation. All glassware should be cooled to collect the product.

Note: ReH(CO)₅ is a colorless, volatile liquid and should be handled with care in a well-ventilated fume hood.

Applications in Drug Development and Catalysis

The organometallic complexes derived from Re(CO)₅Br have garnered significant interest for their potential applications in medicine and catalysis.

Anticancer Agents

Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands, have emerged as a promising class of potential anticancer therapeutics.[1][3] These compounds can induce cancer cell death through various mechanisms, including apoptosis, and some have shown efficacy in cisplatin-resistant cell lines.[3][12] The ability to systematically modify the diimine and ancillary ligands allows for the fine-tuning of their cytotoxic properties.

Table 2: Selected Rhenium(I) Tricarbonyl Complexes and their Anticancer Activity (IC₅₀ values)

ComplexCell LineIC₅₀ (µM)Reference
fac-[Re(CO)₃(dmp)Br]HeLa1.2 ± 0.2[3]
fac-[Re(CO)₃(dmb)Br]HeLa< 10[3]
fac-[Re(CO)₃(dmethoxy-bpy)Br]HeLa< 10[3]
Rhenium complex with py-3–CH₂Cl ligandA549R~1.0[1]
Rhenium complex with NSAID ligandMDA-MB-2310.2[1]

dmp = 2,9-dimethyl-1,10-phenanthroline; dmb = 4,4'-dimethyl-2,2'-bipyridine; dmethoxy-bpy = 4,4'-dimethoxy-2,2'-bipyridine; py-3–CH₂Cl = a pyridine-based ligand; NSAID = Non-steroidal anti-inflammatory drug

Homogeneous Catalysis

Rhenium complexes derived from Re(CO)₅Br are also being explored for their catalytic activity. Rhenium-based catalysts have shown promise in a variety of transformations, including the hydrogenation of olefins and transfer hydrogenation reactions.[13][14] The ability to tune the electronic and steric properties of the ligands coordinated to the rhenium center is key to developing highly active and selective catalysts. While the field is still developing, the unique properties of rhenium suggest significant potential for its use in sustainable chemical synthesis.[14]

Conclusion

Pentacarbonylbromorhenium(I) is an exceptionally valuable and versatile starting material in organometallic synthesis. Its well-defined reactivity through thermal, photochemical, and reductive pathways provides access to a vast landscape of rhenium complexes. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers in both academic and industrial settings with the foundational knowledge to confidently and effectively utilize Re(CO)₅Br in their synthetic endeavors, paving the way for the discovery of new catalysts, therapeutic agents, and advanced materials.

References

  • Lazarova, N., James, S., Babich, J., & Zubieta, J. (2004). A convenient synthesis, chemical characterization and reactivity of [Re(CO)3(H2O)3]Br: The crystal and molecular structure of [Re(CO)3(CH3CN)2Br]. Inorganica Chimica Acta, 357(3), 857-864.
  • Kerins, G. J., Farrell, J. R., Herrick, R. S., & Ziegler, C. J. (2014). Improved Synthesis of [Re(CO)3(H2O)3]Br and Its Derivatives. The University of Akron, IdeaExchange@UAkron.
  • Kaur, G., Kumar, A., & Singh, P. (2022). Target-specific mononuclear and binuclear rhenium(i) tricarbonyl complexes as upcoming anticancer drugs. RSC Advances, 12(45), 29283-29307.
  • Perutz, R. N., & Turner, J. J. (2022). Photochemistry of transition metal carbonyls. Chemical Society Reviews, 51(13), 5424-5443.
  • He, L., et al. (2020). Recent Emergence of Rhenium(I) Tricarbonyl Complexes as Photosensitisers for Cancer Therapy. Molecules, 25(18), 4166.
  • Beck, W. (2018). A Glance on Pentacarbonylrhenate(-I) [Re(CO)5]− and on the (umgepolte) Pentacarbonylrhenium(+I) Cation [Re(CO)5]+ [as Re(CO)5FBF3] and their Reactions. Zeitschrift für anorganische und allgemeine Chemie, 644(17), 937-952.
  • Wikipedia contributors. (2023). Bromopentacarbonylrhenium(I). Wikipedia, The Free Encyclopedia.
  • Gallo, E., et al. (2012). Photoactivated In Vitro Anticancer Activity of Rhenium(I) Tricarbonyl Complexes Bearing Water-Soluble Phosphines. Journal of the American Chemical Society, 134(18), 7804-7807.
  • Demir, S., & Yilmaz, V. T. (2007). Photochemical reactions of Re(CO)5Br with Ph2P(S)(CH2)nP(S)Ph2 (n = 1,2,3). Journal of Organometallic Chemistry, 692(15), 3225-3230.
  • Wilson, J. J., et al. (2011). In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes. Journal of Medicinal Chemistry, 54(23), 8059-8068.
  • Perutz, R. N., & Turner, J. J. (2022). Photochemistry of transition metal carbonyls. Chemical Society Reviews, 51(13), 5424-5443.
  • George, M. W., & Turner, J. J. (2005). Photochemistry of Metal Carbonyls. In Comprehensive Coordination Chemistry II (pp. 439-467). Elsevier.
  • Lo, K. K.-W. (2022). Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives. Molecules, 27(2), 481.
  • Demir, S., & Yilmaz, V. T. (2007). Photochemical reactions of Re(CO)5Br with tetraalkyldiphosphine disulfides (R=Me, Et, nPr, nBu, Ph) and the crystal structure of [ReBr(CO)3(Et2P(S)P(S)Et2)]. Polyhedron, 26(15), 4321-4327.
  • Ishitani, O., et al. (2012). Photochemistry of fac-[Re(bpy)(CO)3Cl].
  • Ghorai, S., et al. (2021). Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes: New Synthon for Carboxylato, Sulfonato and Chlorido Complexes. Journal of Organometallic Chemistry, 936, 121718.
  • Marker, S. C., et al. (2020). Development of a Taxol-Resistant Ovarian Cancer Cell Line and Its Use in the Evaluation of Rhenium(I) Tricarbonyl Complexes. Inorganic Chemistry, 59(17), 12466-12476.
  • Paprocka, R., et al. (2024). Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics. New Journal of Chemistry, 48(24), 10471-10487.
  • Subasinghe, N. D., et al. (2016). Synthesis and characterization of novel rhenium(I) complexes towards potential biological imaging applications. Chemistry Central Journal, 10(1), 71.
  • Ishitani, O., et al. (2012). Photochemistry of fac-[Re(bpy)(CO)3Cl].
  • Zobi, F., et al. (2019). Nitrogen Bis-Substituted fac-[Re(CO)3(Diimine)Br] Complexes. ChemistryOpen, 8(7), 896-903.
  • Ishitani, O., et al. (2012). Photochemistry of fac-[Re(bpy)(CO)3Cl].
  • Ishitani, O., et al. (2012). Photochemistry of fac-[Re(bpy)(CO)3Cl].
  • Kaim, W., & Rall, J. (2017).
  • Dou, Y., et al. (2025).
  • Fagnoni, M., & Protti, S. (2021). Photochemical Access to Four Membered Heterocycles. In Comprehensive Organic Synthesis, 2nd edition (Vol. 5, pp. 1044-1071). Elsevier.
  • Roy, A., & Singh, A. K. (2023). Unravelling the Photodissociative Mechanism of CO-Release in Re(I) Tricarbonyl Complex Using Density Functional Theory. ChemRxiv.
  • García-Fernández, P., et al. (2021). Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. Inorganic Chemistry, 60(24), 18987-19001.
  • Bäckvall, J.-E. (2011). Ruthenium-Catalyzed Hydrogen Transfer Reactions. Accounts of Chemical Research, 44(11), 1085-1095.
  • Li, X., et al. (2024). Rhenium-based catalysts for biomass conversion. Green Chemistry, 26(2), 569-588.
  • de Bruin, B., et al. (2010). Olefin hydrogenation using diimine pyridine complexes of Co and Rh. Dalton Transactions, 39(41), 9875-9884.
  • García-Fernández, P., et al. (2021). Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. Inorganic Chemistry, 60(24), 18987-19001.
  • Wang, W., et al. (2022). Hydrogenation of CO2 to Olefins over Iron-Based Catalysts: A Review.
  • Linehan, J. C., et al. (2021). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Journal of the American Chemical Society, 143(35), 14032-14037.
  • Wayland, B. B., et al. (2024). Photochemical conversion of CO to C1 and C2 products mediated by porphyrin rhodium(II) metallo-radical complexes.
  • Merck & Co., Inc. (2022). Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305. The Journal of Organic Chemistry, 87(10), 6549-6555.
  • Crabtree, R. H., et al. (2011). Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold. Organometallics, 30(23), 6464-6467.

Sources

Application Note: A Detailed Protocol for the Synthesis of Pentacarbonylhydridorhenium from Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in organometallic synthesis and catalysis.

Introduction: The Significance of Pentacarbonylhydridorhenium

Pentacarbonylhydridorhenium, Re(CO)₅H, is a colorless, light-sensitive liquid that serves as a cornerstone reagent in organometallic and inorganic synthesis.[1][2] Its importance stems from its utility as a precursor to a wide array of rhenium-containing compounds and its role in fundamental studies of reaction mechanisms, including hydrogenation and hydroformylation catalysis. The synthesis of Re(CO)₅H from the more readily available and stable bromopentacarbonylrhenium(I), Re(CO)₅Br, is a common yet critical procedure in many research laboratories.[1][3] This application note provides a comprehensive, field-proven protocol for this synthesis, grounded in established chemical principles and safety practices.

Reaction Mechanism: The Chemistry Behind the Synthesis

The conversion of Re(CO)₅Br to Re(CO)₅H is a reduction reaction. While several reducing agents can be employed, this protocol will focus on the use of sodium borohydride (NaBH₄), a common and effective hydride source.[4][5][6] The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻), formally derived from NaBH₄, on the electron-deficient rhenium center. This displaces the bromide ion and forms the rhenium-hydride bond.

The overall transformation can be represented as:

Re(CO)₅Br + NaBH₄ → Re(CO)₅H + NaBr + ½ B₂H₆

The mechanism involves the transfer of a hydride from the borohydride anion to the rhenium center. The polar metal-hydrogen bond in NaBH₄ allows it to act as a source of hydride nucleophiles.[5][7][8] The slightly positive carbon of the carbonyl group in Re(CO)₅Br is susceptible to nucleophilic attack, leading to the displacement of the bromide ligand and the formation of the final product.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of pentacarbonylhydridorhenium.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key PropertiesSupplier
Bromopentacarbonylrhenium(I)Re(CO)₅Br406.16Colorless solid, sublimes at 85-90 °CCommercially Available
Sodium BorohydrideNaBH₄37.83White solid, reducing agentCommercially Available
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, colorless liquidCommercially Available
HexanesC₆H₁₄86.18Anhydrous, colorless liquidCommercially Available
Celite®--Filtration aidCommercially Available
Nitrogen or Argon GasN₂ or Ar-Inert gasCommercially Available
Equipment Setup
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks with sidearms

  • Magnetic stirrer and stir bars

  • Cannula for liquid transfers

  • Fritted glass filter

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Vessel: In a glovebox or under a flow of inert gas, add bromopentacarbonylrhenium(I) (1.0 g, 2.46 mmol) and a magnetic stir bar to a 100 mL Schlenk flask.

  • Dissolution of the Starting Material: Add 30 mL of anhydrous THF to the flask and stir until the Re(CO)₅Br is fully dissolved.

  • Preparation of the Reducing Agent: In a separate flask, prepare a suspension of sodium borohydride (0.28 g, 7.38 mmol) in 15 mL of anhydrous THF.

  • Addition of the Reducing Agent: Slowly add the sodium borohydride suspension to the stirred solution of Re(CO)₅Br at room temperature using a cannula.

  • Reaction Monitoring: The reaction mixture will typically turn from colorless to a pale yellow or brown color. Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the starting material's carbonyl stretching frequencies and the appearance of the product's carbonyl and Re-H stretches.

  • Quenching the Reaction: After the reaction is complete, carefully quench any excess sodium borohydride by the slow, dropwise addition of degassed water. Caution: This will generate hydrogen gas and should be done in a well-ventilated fume hood.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction of the Product: Extract the resulting residue with several portions of anhydrous hexanes. The product, Re(CO)₅H, is soluble in hexanes, while the inorganic salts (NaBr and boron byproducts) are not.

  • Filtration: Filter the combined hexane extracts through a pad of Celite® on a fritted glass filter to remove any fine solid impurities.

  • Final Product Isolation: Remove the hexanes from the filtrate under reduced pressure to yield pentacarbonylhydridorhenium as a colorless liquid. The product is volatile and should be handled in a cold trap to maximize recovery.

Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of Re(CO)5H cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product ReagentPrep Prepare Re(CO)5Br in THF Addition Slowly add NaBH4 suspension ReagentPrep->Addition ReducerPrep Prepare NaBH4 in THF ReducerPrep->Addition Stirring Stir at room temperature for 4-6 hours Addition->Stirring Quench Quench excess NaBH4 with water Stirring->Quench SolventRemoval1 Remove THF via rotary evaporation Quench->SolventRemoval1 Extraction Extract with anhydrous hexanes SolventRemoval1->Extraction Filtration Filter through Celite® Extraction->Filtration SolventRemoval2 Remove hexanes under vacuum Filtration->SolventRemoval2 FinalProduct Obtain pure Re(CO)5H SolventRemoval2->FinalProduct

Caption: Experimental workflow for the synthesis of Re(CO)₅H.

Characterization of Pentacarbonylhydridorhenium

The identity and purity of the synthesized Re(CO)₅H can be confirmed using the following spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong carbonyl (C≡O) stretching bands in the region of 2100-1900 cm⁻¹. A weaker Re-H stretching frequency will also be present around 1830 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will display a characteristic high-field signal for the hydride ligand, typically appearing as a singlet around -5 ppm.

Safety Precautions

  • Handling of Reagents: Bromopentacarbonylrhenium(I) is toxic if swallowed, in contact with skin, or if inhaled.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9][10][11][12][13]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) as the product and some intermediates can be sensitive to air and moisture.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and toxic compounds.[9][10][11]

  • Quenching Procedure: The quenching of excess sodium borohydride with water is an exothermic reaction that produces flammable hydrogen gas. This step must be performed slowly and with caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the amount of reducing agent.
Loss of volatile product during work-upEnsure the use of a cold trap during solvent removal under vacuum.
Product ContaminationIncomplete removal of saltsPerform thorough extraction with hexanes and ensure efficient filtration.
Presence of unreacted starting materialEnsure the reaction has gone to completion by monitoring with IR spectroscopy.

References

  • Wikipedia. Pentacarbonylhydridorhenium. Available at: [Link]

  • chemeurope.com. Pentacarbonylhydridorhenium. Available at: [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. Reduction of Carbonyls to Alcohols Using Metal Hydrides. Available at: [Link]

  • ZambiaFiles. Pentacarbonylhydridorhenium - ZambiaWiki. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Wikipedia. Bromopentacarbonylrhenium(I). Available at: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • ResearchGate. A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation [as Re(CO)(5)FBF3] and their Reactions. Available at: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

Sources

Application of Re(CO)5Br in the synthesis of cyclic carbonates from epoxides and CO2

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of Re(CO)₅Br in the Synthesis of Cyclic Carbonates from Epoxides and CO₂

Audience: Researchers, scientists, and drug development professionals.

Harnessing Rhenium(I) Pentacarbonyl Bromide for Efficient Catalytic Conversion of CO₂ into Value-Added Cyclic Carbonates

The conversion of carbon dioxide (CO₂), a readily available and renewable C1 feedstock, into valuable chemicals is a cornerstone of sustainable chemistry.[1] Among these transformations, the cycloaddition of CO₂ to epoxides to form five-membered cyclic carbonates stands out as a 100% atom-economical reaction.[2] These carbonates are not only valuable as green solvents and electrolyte components in lithium-ion batteries but also serve as crucial intermediates in the synthesis of pharmaceuticals and polymers.[3][4] This application note provides an in-depth guide to the use of Rhenium(I) pentacarbonyl bromide, Re(CO)₅Br, as a highly effective homogeneous catalyst for this transformation, offering a practical and efficient route to these important molecules.

While various catalytic systems have been developed, Re(CO)₅Br offers distinct advantages, including high efficiency under relatively mild, solvent-free conditions.[5] This guide will detail the mechanistic underpinnings of the Re(CO)₅Br-catalyzed reaction, provide comprehensive experimental protocols, and offer insights into optimizing reaction conditions for a broad range of epoxide substrates.

Mechanistic Insights: The Role of Re(CO)₅Br in Catalysis

The catalytic cycle for the cycloaddition of CO₂ to epoxides using Re(CO)₅Br is believed to proceed through a cooperative mechanism involving both the Lewis acidic rhenium center and a nucleophilic co-catalyst, often a halide anion. Although the detailed mechanism with Re(CO)₅Br is not as extensively studied as some other systems, a general and plausible pathway can be proposed based on established principles of metal-catalyzed epoxide carbonation.[6][7]

The reaction is typically initiated by the activation of the epoxide. The Lewis acidic rhenium center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and rendering the epoxide more susceptible to nucleophilic attack. In many systems, a halide ion (from an added salt or from the catalyst itself) acts as the nucleophile, attacking one of the epoxide's carbon atoms in an Sₙ2 fashion. This ring-opening step generates a metal-alkoxide intermediate.

Subsequently, carbon dioxide is activated and inserts into the metal-alkoxide bond, forming a metallo-carbonate species. The final step is an intramolecular ring-closure, where the alkoxide oxygen attacks the carbonyl carbon of the coordinated carbonate, displacing the metal catalyst and yielding the five-membered cyclic carbonate product. The catalyst is then regenerated and can enter a new catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle A Re(CO)₅Br + Epoxide B [Re(CO)₅Br(Epoxide)] (Activated Complex) A->B Coordination C Ring-Opened Intermediate (Halo-alkoxide) B->C Nucleophilic Attack (e.g., by Br⁻) D Metallo-carbonate Intermediate C->D CO₂ Insertion E Cyclic Carbonate + Re(CO)₅Br D->E Intramolecular Ring Closure E->A Catalyst Regeneration

Sources

The Art of Rhenium Thin Film Deposition: A Guide to Using Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, rhenium (Re) holds a unique position due to its exceptional properties, including an extremely high melting point, excellent wear resistance, and remarkable catalytic activity. The ability to deposit high-quality thin films of rhenium and its compounds is paramount for harnessing these characteristics in a variety of applications, from microelectronics to high-temperature protective coatings and advanced catalysis. This guide provides a comprehensive overview of the use of Bromopentacarbonylrhenium(I) (Re(CO)₅Br) as a precursor for the deposition of rhenium-containing thin films, offering detailed application notes and representative protocols for researchers in materials science and related fields.

Introduction to Bromopentacarbonylrhenium(I) as a Precursor

Bromopentacarbonylrhenium(I) is a stable, solid organometallic compound that serves as an excellent precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of rhenium-containing thin films. Its volatility and thermal decomposition characteristics make it a viable candidate for delivering rhenium to a substrate surface in a controlled manner. The presence of carbonyl ligands facilitates a relatively low-temperature decomposition pathway, which is advantageous for processes where high temperatures could damage the substrate or other components.

Key Properties of Bromopentacarbonylrhenium(I):

PropertyValue
Chemical FormulaRe(CO)₅Br
Molar Mass406.16 g/mol
AppearanceOff-white crystals
Sublimation Point85-90 °C at 0.2 mmHg

The choice of Re(CO)₅Br as a precursor is underpinned by its ability to be purified to a high degree, its stability under appropriate storage conditions, and its predictable decomposition behavior, which are all critical for achieving high-purity and uniform thin films.

Applications of Rhenium Thin Films

The unique properties of rhenium make its thin films highly desirable in several cutting-edge technological areas:

  • High-Temperature Applications: Rhenium's high melting point (3186 °C) and excellent resistance to thermal shock make it an ideal material for protective coatings in extreme environments, such as in aerospace components and rocket nozzles.[1] Rhenium coatings can act as diffusion barriers, improving the high-temperature oxidation resistance of nickel-based superalloys.[2]

  • Microelectronics: Rhenium and its alloys are used in electronic components due to their excellent thermal and electrical properties.[3] They are utilized in the production of sputtering targets for thin-film deposition in semiconductor manufacturing, enhancing the performance and durability of integrated circuits and sensors.[4]

  • Catalysis: Rhenium and its compounds exhibit significant catalytic activity for a variety of chemical reactions, including hydrogenation, dehydrogenation, and reforming.[5] Thin films of rhenium can be employed as catalysts in microreactors or as coatings on catalyst supports to improve efficiency and selectivity.[6]

  • Wear Resistance: The high hardness and low coefficient of friction of rhenium make its thin films excellent candidates for wear-resistant coatings on cutting tools and other components subjected to mechanical stress.[1]

Thin Film Deposition Techniques

Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film.[7] For metal carbonyls like Re(CO)₅Br, the deposition is typically achieved through thermal decomposition.

Generalized CVD Workflow:

Caption: Generalized workflow for Chemical Vapor Deposition (CVD) of rhenium thin films.

Causality in Experimental Choices for CVD:

  • Precursor Temperature: The temperature of the Re(CO)₅Br bubbler is critical for controlling its vapor pressure and, consequently, the delivery rate to the reactor. This temperature must be high enough to achieve a sufficient sublimation rate but low enough to prevent premature decomposition.

  • Substrate Temperature: This is the primary driver for the decomposition of the precursor on the substrate surface. The temperature must be optimized to ensure complete decomposition and good film quality without introducing excessive stress or unwanted phases.

  • Carrier Gas Flow Rate: An inert carrier gas (e.g., Ar or N₂) is used to transport the precursor vapor into the CVD chamber. The flow rate affects the residence time of the precursor in the reactor and the partial pressure of the reactants, influencing the deposition rate and uniformity.

  • Reactor Pressure: CVD of metal carbonyls is often performed under reduced pressure to enhance the diffusion of reactants and byproducts, leading to more uniform films.[8]

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique based on the sequential use of self-limiting chemical reactions. ALD offers exceptional conformity on high-aspect-ratio structures and precise thickness control at the atomic level. While a specific ALD process using Re(CO)₅Br has not been extensively reported, a representative cycle can be proposed based on its chemistry.

Hypothetical ALD Workflow:

Caption: Hypothetical cycle for Atomic Layer Deposition (ALD) of rhenium.

Causality in Experimental Choices for ALD:

  • Pulse and Purge Times: The duration of the precursor and co-reactant pulses must be long enough to ensure complete surface saturation. The purge times are critical to remove any unreacted precursor and gaseous byproducts from the chamber to prevent CVD-like growth.

  • Co-reactant: A co-reactant, such as hydrogen plasma or another reducing agent, is necessary to react with the adsorbed Re(CO)₅Br monolayer, removing the carbonyl and bromide ligands and leaving a layer of rhenium.

  • Deposition Temperature: The ALD temperature window is a critical parameter range where the precursor does not thermally decompose but has sufficient thermal energy to react with the surface.

Experimental Protocols

Safety Precautions

Bromopentacarbonylrhenium(I) is a toxic compound and should be handled with appropriate safety measures.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid precursor and perform all deposition experiments in a well-ventilated fume hood or a glovebox.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemical waste.

Representative Protocol for CVD of Rhenium Thin Films

This protocol is a generalized starting point and requires optimization for specific substrates and applications.

Materials and Equipment:

  • Bromopentacarbonylrhenium(I) (98% or higher purity)

  • Substrates (e.g., Si, SiO₂, quartz)

  • CVD reactor with a heated substrate stage and mass flow controllers

  • Stainless steel bubbler for the precursor

  • High-purity carrier gas (e.g., Ar, N₂)

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination. Dry the substrates with a stream of nitrogen.

  • System Setup:

    • Load the Re(CO)₅Br precursor into the bubbler inside a fume hood or glovebox.

    • Install the bubbler in the CVD system and gently heat the delivery lines to a temperature slightly above the bubbler temperature to prevent condensation.

    • Place the cleaned substrates onto the heater stage in the CVD reactor.

  • Deposition:

    • Evacuate the reactor to a base pressure of <10⁻⁵ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).

    • Heat the Re(CO)₅Br bubbler to a controlled temperature (e.g., 70-85 °C) to achieve a stable vapor pressure.

    • Introduce the carrier gas (e.g., Ar at 20-50 sccm) through the bubbler to transport the precursor vapor into the reactor.

    • Maintain a stable reactor pressure during deposition (e.g., 1-10 Torr).

    • Continue the deposition for the desired time to achieve the target film thickness.

  • Shutdown:

    • Stop the precursor flow by closing the valve to the bubbler.

    • Turn off the substrate heater and allow the system to cool down to room temperature under a flow of inert gas.

    • Vent the reactor to atmospheric pressure with the inert gas before removing the coated substrates.

Expected Results and Characterization:

The resulting films should be metallic in appearance. The properties of the rhenium films can be characterized using various techniques:

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Surface morphology, thickness (from cross-section)
X-ray Diffraction (XRD) Crystalline structure, phase identification, grain size
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, purity
Four-Point Probe Electrical resistivity
Atomic Force Microscopy (AFM) Surface roughness

Conclusion

Bromopentacarbonylrhenium(I) is a valuable precursor for the deposition of high-quality rhenium thin films with applications spanning from high-temperature coatings to advanced electronics and catalysis. Understanding the principles of CVD and ALD, along with careful control of deposition parameters, is key to tailoring the film properties for specific applications. The protocols and information provided in this guide serve as a foundation for researchers to explore the exciting possibilities of rhenium-based materials.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Rhenium pentacarbonyl bromide. Retrieved from [Link]

  • Advanced Science News. (2016). Re-Ni coatings for aircraft and aerospace applications. Retrieved from [Link]

  • ALB Materials Inc. (n.d.). Rhenium's Role in Electronics: Enhancing Performance & Durability. Retrieved from [Link]

  • AEM Metal. (2024). Exploring the Uses of Rhenium Targets in Electronic Components. Retrieved from [Link]

  • MDPI. (2024). The Influence of Rhenium Content on Helium Desorption Behavior in Tungsten–Rhenium Alloy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Thermal atomic layer deposition of rhenium nitride and rhenium metal thin films using methyltrioxorhenium. Retrieved from [Link]

  • NACE International. (2001). Application of Rhenium Coating as a Diffusion Barrier to Improve the High Temperature Oxidation Resistance of Nickel-Based Superalloy. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • ResearchGate. (2018). Area selective CVD of metallic films from molybdenum, iron, and ruthenium carbonyl precursors: Use of ammonia to inhibit nucleation on oxide surfaces. Retrieved from [Link]

  • MDPI. (2016). Techniques and Challenges for Characterizing Metal Thin Films with Applications in Photonics. Retrieved from [Link]

  • AZoNano. (2013). Metal Carbonyl Precursors for CVD and ALD Processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical vapor deposition. Retrieved from [Link]

  • USCTI. (n.d.). Chemical vapor deposition (CVD) is a distinctly different coating process than the PVD vacuum process. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rhenium-based catalysts for biomass conversion. Retrieved from [Link]

  • Open Access Pub. (n.d.). Thin Film Deposition and Characterization Techniques. Retrieved from [Link]

  • Rheniumet Ltd. (n.d.). Application of rhenium metals in catalysts. Retrieved from [Link]

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Troubleshooting & Optimization

Handling and storage of air-sensitive Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Best Practices in Handling and Storage

Welcome to the technical support center for Bromopentacarbonylrhenium(I). This guide is designed for researchers, scientists, and drug development professionals who work with this air-sensitive organometallic compound. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions - Compound Fundamentals

This section addresses the most common initial questions regarding the properties and hazards of Bromopentacarbonylrhenium(I).

Q: What are the fundamental properties of Bromopentacarbonylrhenium(I)?

A: Bromopentacarbonylrhenium(I), with the chemical formula Re(CO)₅Br, is a valuable precursor for the synthesis of other rhenium complexes.[1][2][3] It is a colorless to off-white crystalline solid.[4][5] Understanding its physical and chemical properties is critical for its proper use.

Table 1: Physicochemical Properties of Bromopentacarbonylrhenium(I)

PropertyValueSource(s)
CAS Number 14220-21-4[1][6][7][8]
Molecular Formula C₅BrO₅Re[5][8]
Molecular Weight 406.16 g/mol [1][6][8]
Appearance Colorless to off-white crystals[1][4][5]
Melting Point Sublimes at 85-90 °C (at 0.2 mm Hg)[1][2]
Solubility Soluble in chlorocarbons; Insoluble in water[1][9][10]
Air & Moisture Sensitivity Sensitive to air and moisture[4][9]
Q: What makes Bromopentacarbonylrhenium(I) "air-sensitive"?

A: The term "air-sensitive" signifies that the compound reacts with components of the atmosphere, primarily oxygen (O₂) and water (H₂O).[4][11] For many organometallic compounds like Re(CO)₅Br, exposure to air can lead to oxidation and hydrolysis.[11][12] This decomposition not only depletes your starting material but can also introduce impurities that may interfere with or poison catalytic reactions. Therefore, all manipulations must be performed under an inert atmosphere, such as dry nitrogen or argon.[4][7][11]

Q: What are the primary health hazards associated with this compound?

A: Bromopentacarbonylrhenium(I) is classified as toxic and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7][9][13] It can cause skin, eye, and respiratory system irritation.[9][13] Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood or glovebox.[6][7]

Section 2: Essential Laboratory Setup

Properly preparing your workspace is the first line of defense against experimental failure and safety incidents.

Q: What specialized equipment is essential for handling Bromopentacarbonylrhenium(I)?

A: To exclude air and moisture, you must use specialized equipment. The two most common systems are the Schlenk line and the glovebox .[11][12][14][15][16]

  • Schlenk Line (or Vacuum/Inert Gas Manifold): This apparatus allows for the manipulation of substances in sealed glassware that can be evacuated and refilled with an inert gas.[11][14] It is ideal for conducting reactions, filtrations, and solvent transfers.

  • Glovebox (or Dry Box): A glovebox is a sealed chamber containing an inert atmosphere where you can directly handle compounds using integrated gloves.[12][17][18] It is the preferred environment for weighing solids, preparing samples for analysis, and storing highly sensitive reagents.[18]

Q: How should I prepare my glassware before starting an experiment?

A: Standard laboratory glassware contains a film of adsorbed moisture that will readily decompose Re(CO)₅Br.[19] All glassware must be rigorously dried before use. The most effective method is to oven-dry the glassware overnight at a temperature above 125°C.[19] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or by transferring it to the antechamber of a glovebox.[17][19] This process removes adsorbed water and ensures a truly inert environment.

Q: What is the proper procedure for preparing a flask on a Schlenk line?

A: The "purge-and-refill" cycle is a fundamental technique for removing the atmosphere from your reaction vessel.[20]

Protocol: Preparing Glassware on a Schlenk Line

  • Assemble Dry Glassware: Assemble your clean, oven-dried glassware (e.g., a Schlenk flask with a stir bar) while it is still warm.[17]

  • Connect to Manifold: Securely connect the flask's sidearm to the Schlenk line using thick-walled rubber tubing.[17]

  • First Evacuation: Ensure the inert gas inlet on the flask's stopcock is closed. Open the stopcock to the vacuum manifold to evacuate the flask. You should hear the vacuum pump change pitch as the air is removed.

  • First Refill: Close the stopcock to the vacuum manifold. Gently open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. You can monitor the gas flow with an oil bubbler.[17]

  • Repeat Cycles: Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases have been removed.[20]

  • Final State: After the final cycle, leave the flask under a slight positive pressure of inert gas, indicated by a slow bubble rate in the bubbler.[21] Your flask is now ready for use.


}

A simplified schematic of a Schlenk line connected to a reaction flask.

Section 3: Troubleshooting Guide - Handling and Transfers

Mistakes during handling are a primary source of experimental failure. This section provides solutions to common challenges.

Q: My solid Bromopentacarbonylrhenium(I) has turned slightly yellow. Is it still usable?

A: A color change from off-white to yellow is a visual indicator of decomposition, likely due to inadvertent exposure to air or moisture. While minor discoloration might not impede all reactions, it signifies reduced purity. For sensitive or catalytic applications, using a discolored reagent is not recommended as the decomposition products could inhibit the desired reaction. It is best practice to use a fresh, properly stored sample.

Q: I need to weigh the solid. What is the best way to do this without decomposition?

A: The most reliable method is to weigh the compound inside a glovebox.[18] Place the storage bottle, a tared vial, and a spatula inside the antechamber, run several purge/refill cycles, and then bring them into the main chamber. You can then weigh the desired amount directly into the vial under the inert atmosphere.

If a glovebox is unavailable, you can weigh by difference using a Schlenk flask on a laboratory balance.

  • Add a stir bar to a clean, dry Schlenk flask and seal it.

  • Purge the flask thoroughly on a Schlenk line.

  • Weigh the purged and sealed flask (Weight 1).

  • In a fume hood, briefly remove the stopper and, under a strong positive flow of inert gas directed into the neck of the flask, add an approximate amount of Re(CO)₅Br.

  • Immediately reseal the flask, attach it to the Schlenk line, and perform three purge/refill cycles to remove any air that entered.

  • Reweigh the flask (Weight 2). The difference (Weight 2 - Weight 1) is the mass of your compound.

Q: How do I transfer the weighed solid into my main reaction flask?

A: A solid addition tube or a bent glass tube is used for this purpose. The key is to maintain a continuous positive pressure of inert gas to prevent air from entering the system.


}

Workflow for transferring an air-sensitive solid between flasks.

Q: I need to dissolve the compound. Which solvents are appropriate and how should they be prepared?

A: Re(CO)₅Br is soluble in chlorinated solvents.[1] However, any solvent used must be anhydrous and deoxygenated. Using "off-the-shelf" anhydrous solvents is often insufficient, as they can absorb atmospheric gases over time. Solvents should be purified using a solvent purification system (SPS) or dried over appropriate drying agents and thoroughly degassed.

A common method for degassing is the "freeze-pump-thaw" technique:

  • Place the dried solvent in a Schlenk flask and securely attach it to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the flask to the vacuum line to remove gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the liquid as trapped gases are released.

  • Repeat this cycle at least three times. After the final thaw, backfill the flask with inert gas.

Table 2: Selected Solvents for Bromopentacarbonylrhenium(I)

SolventPolarityNotes
Dichloromethane (DCM) Polar AproticMust be thoroughly dried and degassed.
Chloroform Polar AproticMust be thoroughly dried and degassed.
Tetrahydrofuran (THF) Polar AproticMust be thoroughly dried and degassed. Can form peroxides.
Toluene NonpolarMust be thoroughly dried and degassed.

Note: Always verify solvent compatibility for your specific reaction.

Section 4: Troubleshooting Guide - Storage

Proper storage is crucial for maintaining the long-term viability of Bromopentacarbonylrhenium(I).

Q: What are the ideal long-term storage conditions?

A: The compound must be stored under a dry, inert atmosphere (nitrogen or argon).[4][7] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and light.[7] A desiccator cabinet or a glovebox are excellent storage locations.

Q: I've used some of the compound from a Sure/Seal™ bottle. How do I properly reseal it?

A: Sure/Seal™ bottles are designed for storing and dispensing air-sensitive reagents.[21] After withdrawing material with a syringe through the septum, the hole should self-seal.[19] However, for maximum protection, always replace the outer polypropylene cap.[21] This presses the liner against the crown cap, providing a secondary seal. For frequent use, it is better to transfer the required amount for your project into a dedicated Schlenk flask, which can be more reliably sealed with a greased glass stopper and stored under a positive pressure of inert gas.

Q: My reaction failed, and I suspect my stored Bromopentacarbonylrhenium(I) has degraded. What should I check?

A: If you suspect compound degradation during storage, investigate the integrity of your storage vessel.

  • Check for Leaks: If using a Schlenk flask, ensure the glass stopper or Teflon valve is well-greased and securely sealed.

  • Inspect the Septum: If using a septum-sealed vessel, check the septum for punctures or degradation. Replace it if it appears worn or has been pierced many times.

  • Verify Inert Atmosphere: Ensure your inert gas source is pure and that a positive pressure was maintained in the vessel.

  • Visual Inspection: Before your next use, visually inspect the solid. Any significant discoloration or change in texture is a strong indicator of decomposition.

References

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Kubota, K., et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. [Link]

  • Wikipedia. Bromopentacarbonylrhenium(I). [Link]

  • ChemBK. bromopentacarbonylrhenium(i). [Link]

  • Royal Society of Chemistry. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). [Link]

  • Cole-Parmer. Rhenium pentacarbonyl bromide Material Safety Data Sheet. [Link]

  • ResearchGate. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: Glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). [Link]

  • Wikipedia. Air-free technique. [Link]

  • The Schlenk Line Survival Guide. Gloveboxes. [Link]

  • chemeurope.com. Bromopentacarbonylrhenium(I). [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

  • Alchetron. Bromopentacarbonylrhenium(I). [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Alchetron. (2024). Bromopentacarbonylrhenium(I). [Link]

Sources

Technical Support Center: Safe Handling of Bromopentacarbonylrhenium(I) (Re(CO)₅Br)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols and troubleshooting advice for handling Bromopentacarbonylrhenium(I). This document is designed to supplement, not replace, your institution's formal safety training and the material's Safety Data Sheet (SDS). Always perform a thorough risk assessment before beginning any experiment.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the fundamental hazards associated with Re(CO)₅Br. Understanding these risks is the first step in planning a safe experiment.

Q1: What are the primary health hazards of Re(CO)₅Br?

A1: Bromopentacarbonylrhenium(I) is classified as a toxic substance. The primary routes of exposure and associated hazards are:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is toxic if swallowed, in contact with skin, or if inhaled.[1] Accidental exposure through any of these routes can lead to significant adverse health effects.

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4]

Q2: Are there any significant chemical or physical hazards I should be aware of?

A2: Yes. Re(CO)₅Br is an air and moisture-sensitive solid.[3][5] This reactivity is a critical consideration for both experimental integrity and safety. It is incompatible with strong oxidizing agents, halogens, and active metals.[6] The compound is a crystalline or powdered solid, which increases the risk of generating airborne dust during handling.[4][6] It also sublimes at elevated temperatures (around 90°C), which can create a hazardous vapor.[3][4][5]

Q3: Does Re(CO)₅Br have any established occupational exposure limits?

A3: Currently, there are no specific OSHA, NIOSH, or ACGIH occupational exposure limits listed for Bromopentacarbonylrhenium(I).[6] Due to its designated toxicity, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed. All handling should be performed within engineering controls designed to minimize any potential for exposure.

Hazard Summary Table
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled
Skin IrritationCategory 2WarningH315: Causes skin irritation
Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[7][4]

Section 2: Personal Protective Equipment (PPE) Protocol (Troubleshooting Guide)

Proper selection and use of PPE is your last line of defense. This section troubleshoots common questions regarding PPE for Re(CO)₅Br.

Q1: What is the minimum required PPE for handling even small quantities of Re(CO)₅Br?

A1: At a minimum, you must wear a lab coat, chemical-resistant gloves, and chemical safety goggles.[8] However, due to the compound's high toxicity, this is often insufficient. The standard for handling Re(CO)₅Br is significantly higher.

Q2: My standard nitrile gloves tore during an experiment. Are they sufficient for handling Re(CO)₅Br?

A2: This is a critical point. While standard nitrile gloves provide a basic barrier, they may not have sufficient resistance to the solvents in which Re(CO)₅Br is often dissolved. It is crucial to handle with gloves that have been inspected prior to use .[9] For robust protection, consider using double-gloving. The appropriate glove type must be selected based on the solvent being used. Always consult a glove compatibility chart. After handling, use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of them as hazardous waste.[9]

Q3: When is respiratory protection necessary, and what type should I use?

A3: Respiratory protection is required whenever there is a risk of inhaling dust or aerosols, for instance, when weighing the solid outside of a glovebox or during a spill cleanup.[4] All work with the solid compound should be done within a certified chemical fume hood or glovebox to prevent inhalation exposure.[10] If a respirator is required, it must be NIOSH-approved, and you must be fit-tested and trained in its use according to your institution's policy, which follows OSHA regulations (29 CFR 1910.134). A respirator with a P2 (EN 143) or higher particulate filter is recommended.[10]

Q4: What level of eye and face protection is appropriate?

A4: Standard safety glasses are not sufficient. You must use chemical safety goggles that provide a seal around the eyes.[10] Given the serious irritation risk, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a splash hazard.[9]

Section 3: Engineering Controls & Safe Handling Procedures (Troubleshooting Guide)

Engineering controls are the primary method for minimizing exposure. This section addresses their proper use.

Q1: Can I weigh Re(CO)₅Br on an open bench?

A1: No. All handling of solid Re(CO)₅Br that could generate dust must be performed in a controlled environment to keep airborne concentrations low.[6] The required engineering controls are either a certified chemical fume hood , a ventilated balance enclosure, or an inert-atmosphere glovebox.[10] Working under a hood is a mandatory safe handling practice.[11]

Q2: Why is an inert atmosphere recommended for this compound?

A2: Re(CO)₅Br is sensitive to air and moisture.[3][5] Handling it under an inert atmosphere (e.g., nitrogen or argon) serves two purposes. First, it prevents the degradation of your starting material, ensuring experimental reproducibility. Second, it prevents the formation of unknown, potentially more hazardous, decomposition products. For this reason, storage under nitrogen is also required.[6]

Q3: What are the key steps for safely handling this material?

A3: The following protocol outlines the essential steps for safe handling:

Experimental Protocol: Handling Solid Re(CO)₅Br
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible.[10] Designate a specific area within the fume hood for the experiment.

  • PPE: Don all required PPE: lab coat, chemical safety goggles, face shield, and appropriate chemical-resistant gloves (consider double-gloving).

  • Engineering Control: Perform all manipulations within a certified chemical fume hood or glovebox. Ensure the sash is at the lowest practical height.

  • Handling: Avoid any actions that could create dust, such as scraping or vigorous shaking of containers.[4] Use techniques that minimize aerosol formation.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if you believe no contact occurred.[4] Decontaminate the work area.

  • Clothing: Remove any potentially contaminated clothing immediately and wash it before reuse.[1]

Section 4: Storage, Spills, and Waste Disposal (Troubleshooting Guide)

Proper procedures for storage and waste management are crucial for long-term safety.

Q1: How should I store Re(CO)₅Br to ensure its stability and safety?

A1: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][6] The storage area should be locked or accessible only to authorized personnel.[11] Critically, it must be stored under an inert atmosphere, such as nitrogen, to prevent degradation due to its air and moisture sensitivity.[6][11]

Q2: What is the correct procedure for cleaning up a small spill of solid Re(CO)₅Br in a fume hood?

A2: For a small, contained spill:

  • Alert: Notify others in the immediate area.

  • Isolate: Keep the fume hood sash low to contain dust.

  • PPE: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Do NOT use a dry brush, as this will generate dust. Carefully sweep or vacuum up the material and place it into a suitable, labeled container for hazardous waste disposal.[4][6] Avoid creating dust during this process.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to your institution's guidelines.

Q3: How do I dispose of waste containing Re(CO)₅Br?

A3: All waste, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1] Do not let the product enter drains.[4][11]

Section 5: Emergency Procedures

Immediate and correct action is vital in an emergency.

Q1: What are the first aid measures for accidental exposure?

A1: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[4][6]

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Call a poison center or doctor immediately.[1][6]

  • Skin Contact: Immediately take off all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Get emergency medical help immediately.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4][6]

Workflow: Emergency Response to Skin Exposure

The following diagram outlines the critical steps to take following skin contact with Re(CO)₅Br.

G cluster_scene Scene of Exposure cluster_decon Decontamination cluster_medical Medical Response start SKIN CONTACT OCCURS alert Alert nearby personnel and call for assistance. start->alert remove Immediately remove all contaminated clothing and shoes. alert->remove shower Proceed to nearest safety shower or drench hose. remove->shower wash Wash affected area with copious amounts of soap and water for at least 15 minutes. shower->wash seek_medical Seek IMMEDIATE medical attention. Bring the SDS for Re(CO)5Br. wash->seek_medical end Follow advice of medical professionals. seek_medical->end

Caption: Emergency protocol for skin exposure to Re(CO)5Br.

References

  • Material Safety Data Sheet - Rhenium pentacarbonyl bromide . Cole-Parmer.

  • bromopentacarbonylrhenium(i) . ChemBK.

  • RHENIUM PENTACARBONYL BROMIDE - Safety Data Sheet . ChemicalBook.

  • Investigation of thermal properties of the volatile carbonyl compounds of rhenium Re2(CO)10 and Re(CO)3(C5H5) . ResearchGate.

  • RHENIUM PENTACARBONYL BROMIDE - Safety Data Sheet (Alternative) . ChemicalBook.

  • Buy Rhenium pentacarbonyl bromide Different Grade from Amitychem . ECHEMI.

  • Bromopentacarbonylrhenium | C5BrO5Re | CID 6096983 . PubChem - NIH.

  • Chemical Safety Data Sheet MSDS / SDS - RHENIUM PENTACARBONYL CHLORIDE . ChemicalBook.

  • Bromopentacarbonylrhenium(I) 98% 14220-21-4 . Sigma-Aldrich.

  • SAFETY DATA SHEET - Dirhenium decacarbonyl . Fisher Scientific.

  • Re(CO)5Br . ChemBK.

  • Bromopentacarbonylrhenium(I): CAS No. 14220-21-4 . Colonial Metals Inc.

  • Personal Protective Equipment . US EPA.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation [as Re(CO)(5)FBF3] and their Reactions . ResearchGate.

  • Personal Protective Equipment . Auburn University Business and Administration.

  • SAFETY DATA SHEET . Fisher Scientific.

  • SAFETY DATA SHEET - Rhenium pentacarbonyl chloride . Fisher Scientific.

  • Bromopentacarbonylrhenium(I) . Wikipedia.

Sources

Purification techniques for Bromopentacarbonylrhenium(I) after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Bromopentacarbonylrhenium(I)

Welcome to the technical support guide for the purification of Bromopentacarbonylrhenium(I) (Re(CO)₅Br). This resource is designed for researchers, scientists, and professionals in drug development who handle this common organometallic precursor. Here, we address specific challenges you may encounter during its purification, providing practical, field-tested solutions to ensure the integrity of your experimental outcomes.

I. Understanding the Core Challenges in Re(CO)₅Br Purification

Bromopentacarbonylrhenium(I) is typically synthesized via the oxidation of dirhenium decacarbonyl (Re₂(CO)₁₀) with bromine.[1][2][3] While the synthesis is straightforward, achieving high purity can be challenging due to the nature of the starting materials and potential side products. The primary impurities often include unreacted Re₂(CO)₁₀, and potentially other rhenium carbonyl halide species depending on reaction conditions. The choice of purification method is critical and is dictated by the scale of the synthesis and the nature of the impurities.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted to directly address common problems encountered in the lab.

Scenario 1: Your crude Re(CO)₅Br appears discolored (yellow or brown) instead of the expected colorless crystals.

  • Question: What causes the discoloration of my crude Re(CO)₅Br and how can I obtain a colorless product?

  • Answer: Discoloration is often indicative of impurities. The most common culprits are unreacted bromine or decomposition products.

    • Troubleshooting Steps:

      • Initial Wash: Before attempting more rigorous purification, wash the crude solid with a small amount of cold, non-polar solvent like hexanes. This can help remove residual bromine.

      • Recrystallization: If washing is insufficient, recrystallization is the next logical step. A solvent system in which Re(CO)₅Br has high solubility at elevated temperatures and low solubility at room temperature is ideal. Chlorinated solvents are often effective.[2]

      • Sublimation: For higher purity, vacuum sublimation is an excellent technique for separating the volatile Re(CO)₅Br from non-volatile impurities.[1][2]

Scenario 2: Low recovery of Re(CO)₅Br after recrystallization.

  • Question: I'm losing a significant amount of my product during recrystallization. What are the possible reasons and how can I improve my yield?

  • Answer: Low recovery during recrystallization can stem from several factors, primarily related to solvent choice and handling.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure you are using an appropriate solvent. The ideal solvent will dissolve the Re(CO)₅Br when hot but not when cold. If the compound is too soluble at low temperatures, your yield will be compromised.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.[4]

      • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

      • Second Crop of Crystals: After filtering the initial crystals, you can often obtain a second, albeit less pure, crop by concentrating the mother liquor and cooling it again.

Scenario 3: Sublimation of Re(CO)₅Br is slow and the yield is poor.

  • Question: My sublimation setup is not yielding the expected amount of purified Re(CO)₅Br. What could be wrong?

  • Answer: Inefficient sublimation is typically a result of improper temperature and pressure control, or issues with the sublimation apparatus itself.

    • Troubleshooting Steps:

      • Optimize Temperature and Pressure: Re(CO)₅Br sublimes at 85-90 °C under a vacuum of 0.2 mm Hg.[1][2] Ensure your vacuum pump is achieving the necessary low pressure and that your heating mantle is accurately maintaining the target temperature.

      • Apparatus Setup: Check for leaks in your sublimation apparatus. A poor vacuum will significantly hinder sublimation. Ensure the cold finger is sufficiently cold to allow for efficient condensation of the sublimed product.

      • Crude Material Purity: If the crude material contains a large amount of non-volatile impurities, this can physically obstruct the sublimation of the desired product. Consider a preliminary purification step like recrystallization if the crude product is highly impure.

III. Frequently Asked Questions (FAQs)

1. What are the key differences between recrystallization and sublimation for purifying Re(CO)₅Br?

  • Recrystallization is a solution-based technique that separates compounds based on differences in their solubility in a particular solvent at different temperatures. It is generally a less energy-intensive method and is suitable for larger quantities.

  • Sublimation is a phase transition technique where a solid is converted directly into a gas and then back into a solid. It is highly effective for separating volatile compounds like Re(CO)₅Br from non-volatile impurities and often yields a very pure product. However, it requires specialized glassware and a good vacuum system.

2. How can I confirm the purity of my final Re(CO)₅Br product?

  • Infrared (IR) Spectroscopy: This is a powerful tool for characterizing metal carbonyl complexes. Pure Re(CO)₅Br will exhibit characteristic strong C-O stretching bands in the region of 2100-1900 cm⁻¹. The absence of bands corresponding to Re₂(CO)₁₀ (around 2070, 2020, and 1975 cm⁻¹) is a good indicator of purity.

  • Melting Point: While Re(CO)₅Br sublimes rather than melts at atmospheric pressure, determining the sublimation point under controlled vacuum can be a useful indicator of purity. A sharp sublimation range suggests a pure compound.

  • Elemental Analysis: For definitive confirmation of purity, elemental analysis (C, H, N) can be performed to ensure the experimentally determined composition matches the theoretical values.

3. What are the best practices for handling and storing purified Re(CO)₅Br?

  • Handling: Bromopentacarbonylrhenium(I) is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Re(CO)₅Br is relatively stable but should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent decomposition.[6] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

IV. Experimental Protocols

Protocol 1: Recrystallization of Bromopentacarbonylrhenium(I)
  • Solvent Selection: Choose a suitable solvent. Dichloromethane or chloroform are often good choices.

  • Dissolution: In a fume hood, place the crude Re(CO)₅Br in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Colorless crystals of Re(CO)₅Br should form.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Sublimation of Bromopentacarbonylrhenium(I)
  • Apparatus Setup: Assemble a sublimation apparatus, ensuring all joints are properly greased and sealed.

  • Loading: Place the crude Re(CO)₅Br into the bottom of the sublimation apparatus.

  • Vacuum Application: Carefully evacuate the apparatus using a high-vacuum pump.

  • Cooling the Cold Finger: Fill the cold finger with a suitable coolant (e.g., a dry ice/acetone slurry or a circulating chiller).

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath to the sublimation temperature of Re(CO)₅Br (85-90 °C).

  • Sublimation Process: The Re(CO)₅Br will sublime and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus to atmospheric pressure with an inert gas and collect the purified crystals from the cold finger.

V. Visual Guides

Decision-Making Workflow for Re(CO)₅Br Purification

Purification_Workflow start Crude Re(CO)₅Br discolored Discolored Product? start->discolored wash Wash with Cold Hexanes discolored->wash Yes recrystallize Recrystallize discolored->recrystallize No wash->recrystallize check_purity Check Purity (IR, MP) recrystallize->check_purity sublime Sublime pure_product Pure Re(CO)₅Br sublime->pure_product check_purity->sublime Not Pure check_purity->pure_product Pure impure Still Impure

Sources

Technical Support Center: Rhenium Pentacarbonyl Bromide [Re(CO)₅Br]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for commercial Rhenium Pentacarbonyl Bromide (Re(CO)₅Br). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing common impurities from this versatile organometallic precursor. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity Re(CO)₅Br in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My "pure" commercial Re(CO)₅Br is a pale yellow powder, not the off-white crystals described in the literature. Is this a problem?

A1: Yes, this is a strong indicator of impurities. Pure Re(CO)₅Br should be an off-white to colorless crystalline solid.[1][2] A yellow tint often suggests the presence of decomposition products or, more commonly, unreacted starting material, specifically Dirhenium decacarbonyl (Re₂(CO)₁₀), which can sometimes have a yellowish appearance upon slight decomposition. The color change indicates that purification is necessary before use to ensure the reliability and reproducibility of your experimental results.

Q2: What is the most common impurity in commercial Re(CO)₅Br and why?

A2: The most prevalent impurity is typically unreacted Dirhenium decacarbonyl (Re₂(CO)₁₀). This is because a common and cost-effective synthesis for Re(CO)₅Br involves the direct bromination of Re₂(CO)₁₀.[3][4]

Re₂(CO)₁₀ + Br₂ → 2 Re(CO)₅Br

If this reaction does not go to completion, the starting material will remain in the final product. Given that both compounds are solids with similar handling requirements, this impurity can be easily overlooked without proper analytical checks.

Q3: How can I quickly check the purity of my Re(CO)₅Br sample?

A3: The two most straightforward methods are Infrared (IR) spectroscopy and melting point determination.

  • IR Spectroscopy: This is the most definitive method. Pure Re(CO)₅Br has a very characteristic pattern of carbonyl (C≡O) stretching frequencies. The presence of additional peaks, particularly in the range of 2070 cm⁻¹, 2013 cm⁻¹, and 1974 cm⁻¹ (for Re₂(CO)₁₀ in a suitable solvent), indicates contamination.[5][6]

  • Melting Point: There is a significant difference in the sublimation/melting points of the two compounds. Pure Re(CO)₅Br sublimes at approximately 85-90°C, whereas Re₂(CO)₁₀ melts at a much higher temperature of 170°C.[7][8] A broad or elevated melting/sublimation range for your sample suggests it is impure.

Q4: Is Re(CO)₅Br sensitive to air or moisture?

A4: Yes, Re(CO)₅Br is sensitive to both air and moisture and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[1][9] Exposure can lead to decomposition, resulting in ill-defined products that can interfere with subsequent reactions. Storage should be in a tightly sealed container, preferably in a glovebox or desiccator, at 2-8°C.[1][10]

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or unexpected side products. Impure Re(CO)₅Br containing unreacted Re₂(CO)₁₀ or decomposition products.Purify the commercial Re(CO)₅Br by vacuum sublimation prior to use. (See Protocol 1 ). Verify purity using IR spectroscopy and melting point analysis. (See Protocols 2 & 3 ).
IR spectrum shows extra peaks in the 1950-2070 cm⁻¹ region. Contamination with Dirhenium decacarbonyl (Re₂(CO)₁₀).The presence of Re₂(CO)₁₀ is confirmed. Purify the material using vacuum sublimation. The significant difference in vapor pressure allows for efficient separation.
Sample does not fully sublime at 90°C under vacuum, leaving a white residue. The non-volatile residue is likely Re₂(CO)₁₀, which has a much higher melting point and lower vapor pressure.This confirms the presence of the less volatile Re₂(CO)₁₀ impurity. Continue the sublimation until all the Re(CO)₅Br has collected on the cold finger, leaving the impurity behind.
The purified, sublimed crystals quickly develop a yellow tint. The purified material is being exposed to air and/or moisture, causing decomposition.Handle the purified Re(CO)₅Br exclusively under an inert atmosphere (glovebox or Schlenk line). Ensure storage vials are properly sealed and stored in a cool, dark place.

Visual Workflow for Quality Control

This diagram outlines the logical decision-making process when working with commercial Re(CO)₅Br.

start Receive Commercial Re(CO)₅Br check_appearance Visual Inspection: Is it a clean, off-white crystalline solid? start->check_appearance check_ir Perform IR Spectroscopy (Protocol 2) check_appearance->check_ir Yes purify Purify by Vacuum Sublimation (Protocol 1) check_appearance->purify No (e.g., yellow) decision_ir IR Spectrum Clean? check_ir->decision_ir check_mp Determine Melting/Sublimation Point (Protocol 3) decision_mp Sublimes sharply at ~90°C? check_mp->decision_mp decision_ir->check_mp Yes decision_ir->purify No (Extra Peaks) decision_mp->purify No (Broad/High MP) proceed Proceed with Reaction decision_mp->proceed Yes re_verify Re-verify Purity (IR and MP) purify->re_verify re_verify->proceed

Caption: Decision workflow for handling commercial Re(CO)₅Br.

Experimental Protocols

Protocol 1: Purification of Re(CO)₅Br by Vacuum Sublimation

Rationale: Sublimation is an ideal purification technique for Re(CO)₅Br because it transitions directly from a solid to a gas, leaving behind less volatile impurities like Re₂(CO)₁₀.[11] This process is performed under vacuum to lower the required temperature, preventing thermal decomposition.

Materials:

  • Commercial Re(CO)₅Br

  • Sublimation apparatus (with a cold finger)

  • High-vacuum pump (<0.1 mmHg)

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, charge the bottom of the sublimation apparatus with the impure commercial Re(CO)₅Br.

  • Assembly: Lightly grease the joint and assemble the apparatus, ensuring the cold finger is positioned correctly above the sample.

  • Evacuation: Attach the sublimator to a high-vacuum line and slowly evacuate the apparatus. It is critical to do this slowly to prevent the fine powder from being pulled into the vacuum line.

  • Cooling: Once under high vacuum, begin circulating a coolant (e.g., cold water or a chiller set to 5-10°C) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using an oil bath or heating mantle to approximately 85-90°C.[3] Do not overheat, as this can cause decomposition.

  • Sublimation: The Re(CO)₅Br will sublime from the heated surface and deposit as pure, colorless crystals on the cold finger. The less volatile Re₂(CO)₁₀ will remain as a residue at the bottom.

  • Completion: Continue the process until no more solid appears to be subliming.

  • Cool Down: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Isolation: Gently break the vacuum by backfilling with an inert gas. Quickly transfer the apparatus to a glovebox to scrape the purified, colorless crystals from the cold finger into a clean, pre-weighed storage vial.

Protocol 2: Purity Assessment by Infrared (IR) Spectroscopy

Rationale: Metal carbonyl complexes exhibit strong, sharp absorption bands in the IR spectrum between 2150-1700 cm⁻¹, corresponding to the C≡O stretching vibration (ν(CO)). The position and number of these bands are highly sensitive to the molecule's symmetry and electronic environment, making IR a powerful diagnostic tool.

Procedure:

  • Sample Preparation: In a glovebox, prepare a solution of the Re(CO)₅Br sample in a suitable, dry IR solvent (e.g., dichloromethane or hexane). Alternatively, prepare a KBr pellet or Nujol mull.

  • Data Acquisition: Acquire the IR spectrum, paying close attention to the 2200-1800 cm⁻¹ region.

  • Data Analysis: Compare the obtained spectrum to the reference values in the table below. The absence of peaks corresponding to Re₂(CO)₁₀ is a strong indication of purity.

Compoundν(CO) Stretching Frequencies (cm⁻¹)Appearance
Re(CO)₅Br (pure) ~2150, 2043, 1985Three distinct, sharp bands characteristic of a C₄ᵥ symmetry.[5]
Re₂(CO)₁₀ (impurity) ~2070, 2013, 1974Multiple bands characteristic of its D₄d symmetry.[6]
Protocol 3: Purity Assessment by Melting Point Determination

Rationale: The melting point (or in this case, sublimation point) is a fundamental physical property that is highly sensitive to purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The large difference between the sublimation point of Re(CO)₅Br and the melting point of Re₂(CO)₁₀ makes this a simple and effective check.

Procedure:

  • Sample Preparation: Under inert atmosphere, load a small amount of the purified Re(CO)₅Br crystals into a capillary tube and seal it.

  • Measurement: Place the capillary tube in a standard melting point apparatus.

  • Observation: Heat the sample slowly (1-2°C per minute) near the expected sublimation point.

  • Determination: Record the temperature range from the point at which the first crystals are observed to sublime to when the entire sample has vaporized.

  • Analysis: A pure sample of Re(CO)₅Br will sublime sharply around 90°C.[1][7] A broad range or a final melting point approaching 170°C indicates significant contamination with Re₂(CO)₁₀.

Purification & Analysis Workflow

cluster_purification Purification Stage cluster_analysis Analysis Stage start_purify Impure Re(CO)₅Br setup Assemble Sublimator under Inert Gas start_purify->setup evacuate Evacuate to <0.1 mmHg setup->evacuate cool_heat Cool Finger (5-10°C) Heat Base (85-90°C) evacuate->cool_heat collect Collect Pure Crystals on Cold Finger cool_heat->collect isolate Isolate Product in Glovebox collect->isolate start_analysis Purified Re(CO)₅Br isolate->start_analysis ir_prep Prepare IR Sample (Solution or Mull) start_analysis->ir_prep mp_prep Prepare Sealed Capillary Tube start_analysis->mp_prep ir_run Acquire IR Spectrum ir_prep->ir_run ir_result Spectrum shows only Re(CO)₅Br peaks? ir_run->ir_result final_product High-Purity Re(CO)₅Br ir_result->final_product mp_run Run Melting Point mp_prep->mp_run mp_result Sublimes sharply at ~90°C? mp_run->mp_result mp_result->final_product

Caption: Experimental workflow for the purification and analysis of Re(CO)₅Br.

References

  • ChemBK. (2024). Re(CO)5Br. Retrieved from [Link]

  • Lee, M., et al. (2016). Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. Journal of the Chinese Chemical Society.
  • Wikipedia. (n.d.). Dirhenium decacarbonyl. Retrieved from [Link]

  • Dalton Transactions. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • ResearchGate. (2017). A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation . Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Recommended List of Common Impurities for Metallic Fixed-point Materials. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bromopentacarbonylrhenium(I). Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification by cryogenic sublimation.
  • PubMed Central. (2022). Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes. Retrieved from [Link]

  • ACS Publications. (2024). Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes. Retrieved from [Link]

  • List Technology. (n.d.). Chemical sublimation process - Purification by sublimation. Retrieved from [Link]

  • PubChem. (n.d.). Pentacarbonylbromorhenium. Retrieved from [Link]

  • Reddit. (2022). Purification by Sublimation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentacarbonylhydridorhenium. Retrieved from [Link]

  • Chemdad. (n.d.). RHENIUM PENTACARBONYL BROMIDE. Retrieved from [Link]

  • YouTube. (2024). What Is Sublimation Purification?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Re(CO)3(5-PAN)Cl], A Rhenium(I) Naphthalimide Complex. Retrieved from [Link]

  • Indian Academy of Sciences. (1980). Analytical methods for RE-Co alloys. Retrieved from [Link]

  • NIST. (n.d.). Dirhenium decacarbonyl. Retrieved from [Link]

  • SlideShare. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-IR spectra of [Mn(CO)5Br]. Retrieved from [Link]

  • WebElements. (n.d.). Rhenium » dirhenium decacarbonyl. Retrieved from [Link]

  • ChemTube3D. (n.d.). Re2(CO)10 - Dirhenium decacarbonyl. Retrieved from [Link]

  • SNMMI. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Understanding the complementarities of surface-enhanced infrared and Raman spectroscopies. Retrieved from [Link]

  • ResearchGate. (1978). Characterization by infrared and Raman spectroscopy of matrix-isolated M(CO)5N2. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Catalytic Activity of Re(CO)₅Br

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the catalytic activity of Bromopentacarbonylrhenium(I), Re(CO)₅Br. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by Re(CO)₅Br is sluggish or not proceeding at all. What are the initial checks I should perform?

A1: When facing low or no catalytic activity, a systematic approach is crucial. Start by verifying the following:

  • Catalyst Integrity: Re(CO)₅Br is a stable complex but should be handled with care. Ensure it has been stored under an inert atmosphere, away from light and moisture.[1] Impurities or decomposition can significantly hinder its catalytic performance.

  • Reagent and Solvent Quality: The purity of your substrates, reagents, and solvents is paramount. Trace impurities, particularly water or oxygen, can deactivate the catalyst. Ensure all solvents are rigorously dried and degassed.

  • Reaction Setup: Confirm that your reaction is being conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Air leaks in the apparatus can lead to catalyst decomposition.

Q2: How does the choice of solvent impact the catalytic activity of Re(CO)₅Br?

A2: Solvent selection is a critical parameter that can dramatically influence reaction outcomes. The coordinating ability of the solvent can affect the activation of the Re(CO)₅Br precatalyst. For instance, in some transformations, weakly coordinating solvents are preferred to allow for substrate binding to the metal center. In contrast, for other reactions, a coordinating solvent might be necessary to stabilize the active catalytic species. It is advisable to consult literature precedents for similar reactions to guide your solvent choice.

Q3: Can temperature and reaction time affect the catalyst's performance?

A3: Absolutely. Many Re(CO)₅Br-catalyzed reactions require thermal activation to promote the dissociation of a CO ligand, generating a catalytically active, coordinatively unsaturated species. If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.[2][3][4] Reaction time is also a key variable; insufficient time will result in low conversion, while prolonged reaction times at high temperatures can increase the likelihood of catalyst deactivation.

Q4: I suspect my catalyst has decomposed. What are the common decomposition pathways for Re(CO)₅Br?

A4: Catalyst deactivation can occur through several mechanisms.[5][6] For rhenium carbonyl complexes, common deactivation pathways include:

  • Oxidative Addition/Reductive Elimination Cycles: In the presence of certain substrates or impurities, the rhenium center can undergo changes in its oxidation state, leading to inactive species.

  • Dimerization: Under reductive conditions, Re(0) species can form, which may dimerize to create a Re-Re bond. This dimeric species is often catalytically inactive for CO₂ reduction.[7]

  • Ligand Dissociation/Substitution: While initial CO dissociation is often required for catalytic activity, uncontrolled loss of CO ligands or substitution with strongly coordinating species from the reaction mixture can lead to catalyst poisoning.[6]

  • Leaching: In heterogeneous systems where the catalyst is supported, leaching of the active rhenium species into the solution can occur, leading to a loss of activity.[8]

Q5: Are there any additives or co-catalysts that can enhance the activity of Re(CO)₅Br?

A5: Yes, the addition of co-catalysts or additives can significantly impact the catalytic cycle. For example:

  • Lewis Acids: In CO₂ reduction reactions, Lewis acids can interact with the CO₂ molecule, facilitating its activation and subsequent transformation.[9][10][11]

  • Proton Sources: The presence of a Brønsted acid can accelerate certain catalytic steps, particularly in reactions involving protonolysis.[9]

  • Ligands: The introduction of specific ligands can modify the electronic and steric properties of the rhenium center, thereby tuning its reactivity and stability.[12][13] For instance, electron-donating ligands can enhance the catalytic activity in transfer hydrogenation reactions by stabilizing the active metal species.[12]

Systematic Troubleshooting Guide

When confronted with low catalytic activity, it is essential to follow a logical and systematic troubleshooting process. The following guide will help you identify and address the root cause of the issue.

Step 1: Initial Assessment of Reaction Parameters

Begin by meticulously reviewing your experimental setup and conditions.

  • Purity of Starting Materials:

    • Catalyst: Is the Re(CO)₅Br from a reliable source? Has it been stored correctly? Consider purifying the catalyst if its integrity is in doubt.

    • Substrates and Reagents: Verify the purity of your substrates and any other reagents. Impurities can act as catalyst poisons.

    • Solvents: Ensure all solvents are of the appropriate grade, anhydrous, and thoroughly deoxygenated.

  • Inert Atmosphere:

    • Check your reaction setup for any potential leaks.

    • Use high-purity inert gas (argon or nitrogen).

    • Employ proper Schlenk line or glovebox techniques.

  • Temperature Control:

    • Calibrate your heating apparatus to ensure accurate temperature control.

    • Monitor the internal reaction temperature if possible.

Step 2: Catalyst Activation and the Role of Ligands

The generation of the active catalytic species from the Re(CO)₅Br precatalyst is a critical step.

  • Pre-catalyst Activation: Many reactions require an initial activation step, often involving the loss of a carbonyl ligand. This can be achieved thermally or photochemically.[14] Ensure your reaction conditions are suitable for this activation to occur.

  • Ligand Effects: The electronic and steric properties of the ligands coordinated to the rhenium center play a crucial role in its catalytic activity.

    • Electron-donating ligands can increase the electron density at the metal center, which can be beneficial for certain catalytic steps.[12]

    • Electron-withdrawing ligands can make the metal center more electrophilic, which may be advantageous for other types of transformations.[15][16]

Step 3: Investigating Catalyst Deactivation Pathways

If you suspect catalyst deactivation, consider the following potential causes:

  • Poisoning: This occurs when a substance strongly binds to the catalytic active sites, rendering them inactive.[5][6] Common poisons include sulfur- or phosphorus-containing compounds.

  • Fouling: The deposition of solid materials, such as polymers or coke, on the catalyst surface can block active sites.[6]

  • Thermal Degradation: High temperatures can lead to irreversible changes in the catalyst's structure, such as sintering in heterogeneous catalysts or decomposition in homogeneous systems.[5][6]

  • Leaching: For supported catalysts, the active metal component may dissolve into the reaction medium, leading to a loss of catalytic activity.[6][8]

Experimental Protocols for Troubleshooting

Protocol 1: Catalyst Purity Check via Infrared (IR) Spectroscopy

A quick and effective way to assess the purity of your Re(CO)₅Br is to obtain its IR spectrum in a suitable solvent (e.g., hexane).

  • Sample Preparation: Prepare a dilute solution of your Re(CO)₅Br in dry, degassed hexane under an inert atmosphere.

  • Data Acquisition: Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure Re(CO)₅Br. The presence of additional peaks may indicate the presence of impurities or decomposition products. Pure Re(CO)₅Br should exhibit characteristic strong C-O stretching bands.

Protocol 2: Small-Scale Control Experiments

To isolate the problematic variable, perform a series of small-scale control experiments.

  • Standard Reaction: Run a reaction using a fresh, unopened bottle of Re(CO)₅Br and freshly purified reagents and solvents. This will serve as your benchmark.

  • Vary One Parameter at a Time: Systematically vary one parameter per experiment (e.g., use your existing batch of catalyst with fresh reagents, or fresh catalyst with your existing reagents).

  • Analysis: Compare the outcomes of these experiments to identify the source of the low activity.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low catalytic activity.

Caption: A flowchart for systematic troubleshooting of low Re(CO)₅Br catalytic activity.

Quantitative Data Summary

The following table summarizes key factors that can influence the catalytic activity of Re(CO)₅Br. The impact level is a qualitative assessment based on literature reports.

FactorParameterPotential Impact on ActivityTroubleshooting Priority
Catalyst Purity & HandlingHighHigh
ConcentrationHighMedium
Reaction Conditions TemperatureHighHigh
SolventHighHigh
Atmosphere (Inertness)HighHigh
Substrates PurityMedium-HighHigh
Steric/Electronic PropertiesMediumLow
Additives Co-catalysts/LigandsMedium-HighMedium

References

  • Bruce, M. I. (2025). Pd-catalysed carbonyl ligand substitution reactions of [Mn(CO)5Br] and [Re(CO)5Br] by isocyanides.
  • ChemBK. (2024). Re(CO)5Br.
  • Echave, A. (n.d.).
  • Singh, K. (n.d.). Substituents and Cocatalyst Effect on the Catalytic Response and Overpotential of Re(I) Catalysts for CO2 Reduction.
  • Carrillo-Falconi, B. D. (2024). Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. MDPI.
  • Bartholomew, C. H. (n.d.).
  • Google Patents. (n.d.).
  • Berke, H. (2013). Catalytic CO2 Activation Assisted by Rhenium Hydride/B(C6F5)3 Frustrated Lewis Pairs—Metal Hydrides Functioning as FLP Bases. Journal of the American Chemical Society.
  • Elias, B. (2022). Rhenium Carbonyl Molecular Catalysts for CO2 Electroreduction: Effects on Catalysis of Bipyridine Substituents Mimicking Anchorage Functions to Modify Electrodes. Inorganic Chemistry.
  • Berke, H. (2013). Catalytic CO2 activation assisted by rhenium hydride/B(C6F5)3 frustrated Lewis pairs--metal hydrides functioning as FLP bases. PubMed.
  • Berlinguette, C. P. (n.d.). Structural investigations into the deactivation pathway of the CO2 reduction electrocatalyst Re(bpy)(CO)(3)Cl.
  • Knowles, R. R. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • ChemCatBio. (n.d.).
  • Zhou, Y.-G. (2024). Manganese Pentacarbonyl Bromide as Regeneration Catalyst Enabled Biomimetic Asymmetric Reduction.
  • LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity.
  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures.
  • Wang, X. (n.d.). Synthesis and catalytic activity of rhenium carbonyl complexes containing alkyl-substituted tetramethylcyclopentadienyl ligands.
  • ResearchGate. (n.d.).
  • Monash University. (n.d.). Factors affecting enzyme activity.
  • Nunez-Dallos, N. (2021). Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. PMC.
  • Corriu, R. J. P. (n.d.). Catalytic Hydrosilylation of Carbonyls via Re(CO)5Cl Photolysis.
  • Worthington Biochemical. (n.d.). Factors Affecting Enzyme Activity.
  • Berke, H. (2005).
  • Kubiak, C. P. (n.d.). Chapter Five – Recent Studies of Rhenium and Manganese Bipyridine Carbonyl Catalysts for the Electrochemical Reduction of CO2.
  • Grice, K. A. (n.d.). Manganese-Based Catalysts with Varying Ligand Substituents for the Electrochemical Reduction of CO2 to CO.
  • Thieuleux, C. (2023). MnBr(CO)5: a commercially available highly active catalyst for olefin hydrosilylation under ambient air and green conditions. RSC Publishing.
  • Macmillan Group. (n.d.).
  • Keith, J. A. (2012). Mechanisms for CO Production from CO2 Using Reduced Rhenium Tricarbonyl Catalysts. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Bromopentacarbonylrhenium(I) 98 14220-21-4.
  • Kim, Y. (2014).
  • Benchchem. (2025). Application Notes and Protocols for Solvent Selection in Mn(CO)
  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I).
  • Colonial Metals Inc. (n.d.). Bromopentacarbonylrhenium(I): CAS No. 14220-21-4.
  • Herberhold, M. (1998). Activation of a ring methyl substituent in pentamethylcyclopentadienyl rhenium(V) compounds: synthesis and characterization of the 1,2,3,4-tetramethyl-5,6-dihydrofulvene-5,6-dithiolato complex [ReO{(S)(SCH2)C5Me4}(C5Me5)].
  • Sorensen, T. S. (1990). The preparation and reactions of o-bromoacylmanganese pentacarbonyls.
  • Wang, F. (2022). Study on the Catalytic Decomposition Reaction of N2O on MgO (100) in SO2 and CO Environments. MDPI.
  • Matheu, R. (n.d.). Resolving Deactivation Pathways of Co Porphyrin-Based Electrocatalysts for CO2 Reduction in Aqueous Medium.

Sources

Managing decomposition of Bromopentacarbonylrhenium(I) in solution

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Bromopentacarbonylrhenium(I) Solution Stability >

Welcome to the technical support center for managing solutions of Bromopentacarbonylrhenium(I), [Re(CO)₅Br]. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic precursor. Here, we will address common challenges related to the decomposition of [Re(CO)₅Br] in solution, providing in-depth, experience-driven troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section directly answers the most common questions our team receives regarding the stability of [Re(CO)₅Br] solutions.

Q1: My solution of [Re(CO)₅Br] in THF turned from colorless to pale yellow overnight. What is happening?

A1: A color change from colorless to yellow is a classic indicator of decomposition. Bromopentacarbonylrhenium(I) is sensitive to several factors, primarily light and air (oxygen).[1] In a solvent like tetrahydrofuran (THF), which can contain peroxide impurities, this degradation can be accelerated. The yellow color likely indicates the formation of rhenium-containing decomposition products.

  • Causality: The decomposition is often initiated by the dissociation of a carbonyl (CO) ligand, which can be promoted by light (photodegradation) or heat.[2] The resulting 16-electron intermediate, [Re(CO)₄Br], is highly reactive and can undergo further reactions in the presence of solvent molecules, oxygen, or impurities. In THF, peroxides can oxidize the Rhenium(I) center, leading to a cascade of decomposition reactions.

Q2: I'm seeing a fine precipitate form in my dichloromethane (DCM) solution of [Re(CO)₅Br], even when stored in the dark. What could be the cause?

A2: Precipitate formation, even in the absence of light, suggests either thermal decomposition or a reaction with solvent impurities. While [Re(CO)₅Br] is reasonably soluble in chlorinated solvents, its decomposition products may not be.[3][4]

  • Causality & Troubleshooting:

    • Solvent Quality: Dichloromethane can contain trace amounts of acid (HCl) and water. These impurities can facilitate the hydrolysis or degradation of the complex. Ensure you are using a freshly distilled or inhibitor-free, anhydrous grade of DCM.

    • Thermal Stress: Although it sublimes at 85-90 °C under vacuum, prolonged storage at ambient temperature in solution can lead to slow thermal decomposition.[3][4] It is best practice to store solutions at low temperatures (e.g., -20 °C) when not in use.[5]

    • Concentration: Highly concentrated solutions may be more prone to precipitation of less soluble decomposition products. Try working with more dilute solutions if the experimental conditions permit.

Q3: Can I prepare a stock solution of [Re(CO)₅Br] and store it for several weeks?

A3: We strongly advise against long-term storage of [Re(CO)₅Br] in solution. For optimal results and reproducibility, solutions should be prepared fresh before each experiment.

  • Expert Insight: Organometallic compounds, particularly metal carbonyls, are often kinetically labile in solution.[6] Over time, even under ideal storage conditions (cold, dark, inert atmosphere), slow decomposition is likely to occur. This can lead to inconsistent results in subsequent reactions, as the effective concentration of the active reagent will have decreased, and the presence of decomposition byproducts could interfere with your chemistry.

Q4: What are the primary decomposition products I should be aware of?

A4: The exact decomposition products can be solvent-dependent. However, a common thermal decomposition pathway involves the loss of CO ligands and the eventual formation of rhenium oxides or insoluble rhenium-containing polymers. In the presence of water, hydrolysis can occur, leading to species like [Re(H₂O)₃(CO)₃]Br.[3][4] If heated in solution, dimerization to form Re₂(CO)₁₀ and other polynuclear rhenium species can also occur, though this is more common under specific reaction conditions.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered with [Re(CO)₅Br] solutions.

Issue 1: Inconsistent Reaction Yields

You are performing a reaction where [Re(CO)₅Br] is a catalyst or precursor, and you observe significant variability in product yield between runs.

Troubleshooting Workflow

A Inconsistent Yields Observed B Was the [Re(CO)₅Br] solution prepared fresh? A->B C Prepare a fresh solution for each experiment. B->C No D Was the solvent properly purified and degassed? B->D Yes J Problem Resolved C->J E Action: Use anhydrous, inhibitor-free solvent and degas with N₂ or Ar. D->E No F Was the solid [Re(CO)₅Br] of high purity? D->F Yes E->J G Action: Check purity by IR spectroscopy. Purify by sublimation if needed. F->G No H Are reaction conditions (temp, light) strictly controlled? F->H Yes G->J I Action: Protect reaction from light. Use a temperature-controlled bath. H->I No H->J Yes I->J

Caption: Troubleshooting inconsistent reaction yields.

Issue 2: Color Change and/or Precipitate Formation

Your initially colorless solution of [Re(CO)₅Br] has developed a yellow tint or contains a solid precipitate.

Root Cause Analysis & Corrective Actions
Observation Potential Root Cause Recommended Corrective Action
Yellowing in THF or Ethers Peroxide formation in the solvent leading to oxidation.Use a freshly opened bottle of anhydrous solvent or pass the solvent through an activated alumina column to remove peroxides.
Yellowing in any solvent Photodecomposition due to light exposure.Always handle the solid and its solutions in a fume hood with the sash down or wrap the flask in aluminum foil.[5]
Precipitate in Chlorinated Solvents Presence of trace acid (e.g., HCl) or water.Use anhydrous solvent. Consider adding a non-nucleophilic base (e.g., proton sponge) if compatible with your reaction.
General Precipitate/Cloudiness Thermal decomposition.Prepare solutions at room temperature and store them at -20°C if immediate use is not possible. Avoid heating solutions unless required by the protocol.

Section 3: Validated Protocols

To ensure the integrity of your [Re(CO)₅Br] solutions, follow these validated laboratory procedures.

Protocol 1: Preparation of a Standardized [Re(CO)₅Br] Solution

This protocol details the steps for preparing a solution of known concentration for immediate use.

Materials:

  • Bromopentacarbonylrhenium(I), [Re(CO)₅Br] (CAS 14220-21-4)[8]

  • Anhydrous, inhibitor-free solvent (e.g., THF, DCM, Toluene)

  • Schlenk flask or similar glassware suitable for inert atmosphere techniques

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (volumetric flasks, syringes)

Procedure:

  • Inert Atmosphere: Dry the Schlenk flask under vacuum with gentle heating, then backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

  • Weighing: In a glovebox or on a balance under a stream of inert gas, quickly weigh the desired amount of solid [Re(CO)₅Br] into the Schlenk flask. [Re(CO)₅Br] is a toxic solid and should be handled with appropriate personal protective equipment (PPE).[1][8][9]

  • Solvent Addition: Using a gas-tight syringe, add the desired volume of degassed, anhydrous solvent to the flask. To degas the solvent, bubble nitrogen or argon through it for at least 30 minutes prior to use.

  • Dissolution: Gently swirl the flask at room temperature to dissolve the solid. Do not heat to aid dissolution unless absolutely necessary, as this will promote thermal decomposition.[10]

  • Use Immediately: The freshly prepared solution should be used as soon as possible for the best results.

Protocol 2: Quality Control Check by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful and quick method to check the integrity of your [Re(CO)₅Br].

Principle: The carbonyl (CO) ligands in [Re(CO)₅Br] have characteristic stretching frequencies in the IR spectrum. The appearance of new peaks or shifts in these frequencies can indicate decomposition or ligand substitution.

Procedure:

  • Acquire a reference IR spectrum of your solid, high-purity [Re(CO)₅Br] (e.g., as a KBr pellet or a Nujol mull).

  • The characteristic ν(CO) bands for [Re(CO)₅Br] should appear around 2150 (A₁), 2044 (A₁), and 1985 (E) cm⁻¹ .

  • Take a small aliquot of your prepared solution and acquire its IR spectrum using a solution cell.

  • Analysis:

    • Pristine Solution: The spectrum should show the same characteristic peaks, perhaps with slight shifts due to the solvent.

    • Decomposed Solution: The appearance of broad peaks, additional peaks in the 1800-2000 cm⁻¹ region, or a significant decrease in the intensity of the primary peaks suggests decomposition. For example, the formation of tricarbonyl species like [Re(CO)₃Br(L)₂] (where L is a solvent molecule) would show a different pattern of CO bands.

Decomposition Pathway Visualization

The following diagram illustrates the initial steps in the decomposition of [Re(CO)₅Br], which can be triggered by light or heat.

A [Re(CO)₅Br] (Stable, 18e⁻) B [Re(CO)₄Br] (Reactive, 16e⁻) + CO A->B hv or Δ C Decomposition Products (e.g., [Re(CO)₃Br(S)₂], Oxides) B->C D Solvent (S), O₂, Impurities D->C

Caption: Initial decomposition of [Re(CO)₅Br].

References

  • Investigation of thermal properties of the volatile carbonyl compounds of rhenium Re2(CO)10 and Re(CO)3(C5H5) . ResearchGate. Available from: [Link]

  • Bromopentacarbonylrhenium(I) . chemeurope.com. Available from: [Link]

  • A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation [as Re(CO)(5)FBF3] and their Reactions . ResearchGate. Available from: [Link]

  • Bromopentacarbonylrhenium(I) . Wikipedia. Available from: [Link]

  • Trinuclear rhenium bromide cluster Re3Br9 as a product of thermal decomposition of Re3I3Br6 and a precursor for Re(CO)5Br . ResearchGate. Available from: [Link]

  • Solvent-Based Reactivity of a Rhenium Carbonyl and Ethylene Diamines: Activating a Bond by Making It Stronger . ACS Publications. Available from: [Link]

  • Organometallic Compounds – SCYA5302 . Sathyabama Institute of Science and Technology. Available from: [Link]

  • bromopentacarbonylrhenium(i) . ChemBK. Available from: [Link]

  • The preparation and reactions of o-bromoacylmanganese pentacarbonyls . Canadian Journal of Chemistry. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalysis with Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromopentacarbonylrhenium(I). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for leveraging this versatile catalyst in your experimental work. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions - Catalyst Handling & Safety

Proper handling and storage are paramount for obtaining reproducible results and ensuring laboratory safety. Bromopentacarbonylrhenium(I), Re(CO)₅Br, is a powerful reagent but requires careful management due to its chemical properties.

Q1: How should I properly store Bromopentacarbonylrhenium(I)?

A1: Bromopentacarbonylrhenium(I) is sensitive to air and moisture, which can lead to decomposition[1][2]. To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon[2][3]. The ideal storage location is a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents, halogens, and active metals[2][3].

Q2: What are the primary safety hazards associated with Re(CO)₅Br and what personal protective equipment (PPE) is required?

A2: Re(CO)₅Br is classified as toxic if swallowed, inhaled, or in contact with skin[4][5]. It can cause serious skin and eye irritation and may lead to respiratory irritation[4][6]. Therefore, stringent safety protocols must be followed.

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood[2][6].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[3][5].

    • Hand Protection: Use appropriate chemical-resistant gloves[2][4].

    • Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin exposure[2].

    • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator with appropriate cartridges[2][5].

Q3: What should I do in case of an accidental spill or exposure?

A3:

  • Spill: In case of a spill, evacuate the area. If safe to do so, vacuum or sweep up the material and place it into a suitable, sealed container for disposal. Avoid generating dust[2].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][4].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4].

Section 2: General Reaction Optimization Guide

Optimizing a catalytic reaction is a multifactorial process.[7] The following FAQs address common starting points for developing a robust catalytic system with Re(CO)₅Br.

Q1: How do I choose the right solvent for my reaction?

A1: Solvent choice is critical as it can influence catalyst solubility, stability, and reactivity.

  • Coordinating vs. Non-Coordinating Solvents: Re(CO)₅Br often functions as a pre-catalyst, requiring the dissociation of a CO or bromide ligand to generate a catalytically active, coordinatively unsaturated species. Weakly coordinating solvents (e.g., toluene, hexane, chlorobenzene) are often preferred as they are less likely to compete with the substrate for binding to the active site. Highly coordinating solvents (e.g., acetonitrile, DMSO, THF) can sometimes inhibit catalysis by forming stable, inactive complexes.

  • Substrate and Product Solubility: The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogeneous system. It should also ideally keep the product soluble to prevent it from precipitating onto the catalyst surface, which can cause deactivation.

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.

SolventBoiling Point (°C)Dielectric ConstantNotes
Toluene1112.4Common, non-coordinating solvent for many catalytic reactions.
Dichloromethane409.1Low boiling point, good for reactions at or near room temperature.
1,2-Dichloroethane8410.4Higher boiling point alternative to DCM.
Tetrahydrofuran (THF)667.5Coordinating solvent; can stabilize catalysts but may also inhibit them.
Acetonitrile8237.5Highly polar and coordinating; often used in electrochemical applications.[8]

Q2: What is a typical catalyst loading for reactions with Re(CO)₅Br?

A2: A typical starting point for catalyst loading is in the range of 1-5 mol%. For highly efficient reactions, this can often be lowered to 0.1-0.5 mol%. The optimal loading balances reaction rate with cost and ease of product purification. High throughput experimentation can be a valuable tool for rapidly screening different catalyst loadings to find the sweet spot for your specific transformation.[7]

Q3: My Re(CO)₅Br is not dissolving in the reaction solvent. What can I do?

A3: While Re(CO)₅Br is soluble in many common organic solvents, poor solubility can sometimes be an issue.

  • Gentle Heating: Try gently warming the mixture to increase the rate of dissolution.

  • Sonication: Using an ultrasound bath can help break up solid particles and enhance dissolution.

  • Solvent System: Consider using a co-solvent system. Adding a small amount of a more polar or coordinating solvent might improve solubility without significantly inhibiting the reaction. However, this should be done cautiously while monitoring catalytic activity.

Section 3: Troubleshooting Common Issues

Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q1: My reaction shows low or no conversion. What are the potential causes and solutions?

A1: This is a common issue with several potential root causes. The following decision tree can help guide your troubleshooting process.

G start Low / No Conversion q1 Is the catalyst active? start->q1 q2 Are reaction conditions optimal? q1->q2 Yes a1 Source fresh catalyst. Verify integrity (e.g., IR spec). Consider pre-activation step. q1->a1 No q3 Are reagents pure? q2->q3 Yes a2 Optimize Temperature: - Too low: slow kinetics - Too high: decomposition Screen Solvents: - Check for catalyst/reagent solubility - Avoid coordinating solvents Check Atmosphere: - Ensure system is inert (N2/Ar) q2->a2 No a4 Problem likely complex. Consider mechanistic investigation. Consult literature for similar systems. q3->a4 Yes a3 Purify substrates and solvents. Remove potential inhibitors (e.g., water, coordinating impurities). q3->a3 No

Caption: Troubleshooting Decision Tree for Low Conversion.

Q2: The reaction starts well but stops before completion. Why is my catalyst deactivating?

A2: Catalyst deactivation is the loss of catalytic activity over time.[9] For rhenium-based systems, several deactivation pathways are possible:

  • Leaching: The active catalytic species may dissolve from its support (if heterogeneous) or be converted into a soluble, inactive form. This is a known issue in some rhenium-catalyzed reactions where the substrate, like a diol, can react with the metal center to form a highly soluble complex that is washed away from the catalytic cycle.[10]

    • Solution: Choose a solvent where the active catalyst is less soluble, or drive the reaction to full conversion, which can sometimes lead to re-deposition of the active species.[10]

  • Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, water, or other Lewis bases) can irreversibly bind to the active site, blocking it from the substrate.[11]

    • Solution: Ensure all reagents and solvents are of high purity. Passing solvents through a column of activated alumina can remove many common impurities.

  • Thermal Decomposition/Sintering: At excessively high temperatures, the catalyst complex can decompose, or in the case of supported catalysts, the metal particles can agglomerate (sinter), reducing the active surface area.[12]

    • Solution: Determine the lowest possible temperature at which the reaction proceeds at an acceptable rate.

Q3: I am getting a mixture of products and poor selectivity. How can I improve this?

A3: Poor selectivity often indicates that either the desired reaction pathway is not sufficiently favored over side reactions, or the initial product is reacting further.

  • Lower the Temperature: High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Reducing the temperature is often the simplest first step to improving selectivity.

  • Adjust Stoichiometry: The ratio of reactants can influence selectivity. For example, in a reaction involving a coupling partner, using a slight excess of one reagent might suppress side reactions of the other.

  • Modify the Ligand Sphere: While Re(CO)₅Br is a simple starting material, many catalytic applications involve its conversion into a more complex active species.[13] In some cases, adding external ligands (e.g., phosphines, N-heterocyclic carbenes) can modify the steric and electronic environment around the rhenium center, thereby steering the reaction towards the desired product.[14][15]

Section 4: Key Experimental Protocols & Visualizations

This section provides standardized protocols and diagrams to illustrate key concepts.

Protocol 1: General Procedure for a Catalytic Reaction under Inert Atmosphere

This protocol outlines a standard setup for a small-scale reaction using Schlenk techniques.

  • Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar in an oven at >120 °C overnight. Allow it to cool to room temperature under vacuum.

  • Inert Atmosphere: Backfill the flask with high-purity nitrogen or argon. Repeat the vacuum/backfill cycle three times to ensure the atmosphere is inert.

  • Reagent Addition: Under a positive flow of inert gas, add Bromopentacarbonylrhenium(I) (e.g., 4.1 mg, 0.01 mmol, 1 mol%) and any solid co-catalysts or ligands.

  • Solvent and Substrate Addition: Add the desired anhydrous solvent (e.g., 5 mL of toluene) via a dry syringe. Add the limiting substrate (e.g., 1.0 mmol) and any other liquid reagents via syringe.

  • Reaction Execution: Place the sealed flask in a temperature-controlled oil bath set to the desired reaction temperature. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by GC, TLC, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. The work-up procedure will be specific to your reaction but typically involves quenching the reaction, followed by extraction and purification by column chromatography.

Visualizing the Catalytic Process

Understanding the relationships between different parameters and the catalyst's lifecycle is key to optimization.

G cluster_0 Catalytic Cycle A Re(CO)5Br B [Re(CO)4Br(S)] (Solvent Coordinated) A->B - CO + Solvent (S) C [Re(CO)4(Substrate)Br] B->C - S + Substrate D [Re-Intermediate] C->D Transformation (e.g., Insertion) E [Re-Product Complex] D->E Transformation (e.g., H-transfer) E->B + S - Product

Caption: A Generalized Catalytic Cycle for Re(CO)₅Br.

G Temp Temperature Rate Reaction Rate Temp->Rate Increases Selectivity Selectivity Temp->Selectivity Often Decreases Deactivation Deactivation Temp->Deactivation Increases Conc Concentration Conc->Rate Increases Solvent Solvent Solvent->Rate Affects Solvent->Selectivity Affects Rate->Selectivity Can Influence

Caption: Interdependence of Key Reaction Parameters.

Section 5: References

Sources

Technical Support Center: Disposal and Waste Management of Rhenium-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of rhenium-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on managing rhenium waste streams generated during experimental work. Adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

FAQs: Rhenium Waste Management

This section addresses common questions regarding the nature of rhenium waste and the principles of its management.

Q1: What are the primary hazards associated with rhenium-containing waste?

A1: While metallic rhenium is relatively stable, certain rhenium compounds and fine powders can pose health and environmental risks.[1][2] Rhenium compounds may cause irritation to the eyes, skin, and respiratory tract.[1][3] The primary concerns in a laboratory setting are:

  • Irritant Properties: Some rhenium compounds can be irritating upon contact or inhalation.[1][3]

  • Reactivity: Powdered rhenium metal can be a fire and explosion hazard.[2] It can also react with oxidizing agents and acids.[1][4]

  • Toxicity: While information on human toxicity is limited, some rhenium compounds have shown toxic effects in animal studies.[5] It is prudent to handle all rhenium compounds as potentially toxic.

  • Environmental Impact: Improper disposal can lead to the release of rhenium into the environment.[6][7] Although not currently listed as an EPA RCRA 8 heavy metal, responsible management of heavy metal waste is crucial to prevent contamination of soil and water.[8][9]

Q2: How should I classify my rhenium waste? Is it considered hazardous?

A2: The classification of rhenium waste depends on its specific chemical form and concentration. While rhenium itself is not one of the eight metals regulated under the Resource Conservation and Recovery Act (RCRA), your waste stream may be considered hazardous if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][10]

To determine if your waste is hazardous, consider the following:

  • Toxicity Characteristic Leaching Procedure (TCLP): If there's a possibility of your waste leaching hazardous constituents, a TCLP test may be required to ascertain if it exceeds regulatory limits for other regulated metals that might be present in your experimental setup.[9]

  • Presence of Other Hazardous Materials: If the rhenium compound is dissolved in a hazardous solvent (e.g., flammable or corrosive liquids), the entire waste stream is considered hazardous.

  • Safety Data Sheet (SDS): Always consult the SDS for the specific rhenium compound you are using. The SDS will provide crucial information on hazards and disposal recommendations.[1][3][11]

Q3: Can I dispose of small quantities of aqueous rhenium waste down the drain?

A3: No, it is not recommended to dispose of any rhenium-containing solutions down the drain, regardless of the quantity. Rhenium is a heavy metal, and its release into wastewater systems is discouraged.[3] Such systems are often not equipped to remove heavy metals, leading to environmental contamination.[6] All aqueous waste containing rhenium should be collected in a designated, properly labeled waste container for treatment and disposal by a licensed hazardous waste company.[1][11]

Q4: What are the options for recycling rhenium from laboratory waste?

A4: Recycling rhenium is economically and environmentally beneficial due to its rarity and high value.[12][13] While large-scale industrial recycling focuses on superalloys and catalysts, opportunities for laboratory-scale recycling exist.[12][14][15][16] These typically involve:

  • Collection of Concentrated Waste: Segregate and collect waste streams with higher concentrations of rhenium.

  • Specialized Recycling Companies: Partner with a certified recycling firm that specializes in the recovery of precious and rare metals.[12][15] These companies utilize advanced hydrometallurgical or pyrometallurgical processes to extract and purify the rhenium.[14][17]

  • Forms of Recyclable Rhenium: Common forms of recyclable rhenium scrap include pellets, sputtering targets, punching waste, and various rhenium alloys.[15][16]

Troubleshooting Guide: Common Issues in Rhenium Waste Handling

This section provides solutions to specific problems that may arise during the management of rhenium waste in a laboratory setting.

Issue 1: I have an acidic aqueous waste stream containing rhenium. How do I neutralize it before disposal?

Cause: Many experimental procedures involving rhenium result in acidic solutions. Disposal of acidic waste without neutralization is a safety hazard and violates most disposal regulations.

Solution:

  • Segregation: Ensure the acidic rhenium waste is collected in a separate, compatible container. Do not mix it with other waste streams, especially those containing cyanides or sulfides, which could generate toxic gases upon acidification.

  • Neutralization Protocol:

    • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[18]

    • Slowly add a suitable neutralizing agent, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for your institution's waste disposal guidelines (typically between 6 and 9).

    • Be aware that neutralization is an exothermic reaction and may generate heat. Proceed slowly to control the temperature.

  • Final Disposal: Once neutralized, the aqueous rhenium waste should still be collected in a designated hazardous waste container for proper disposal.[1]

Issue 2: I have solid waste contaminated with rhenium compounds (e.g., filter paper, gloves). How should I handle this?

Cause: Standard laboratory procedures often generate solid waste that has come into contact with chemical reagents.

Solution:

  • Waste Segregation: All solid waste contaminated with rhenium compounds should be considered hazardous and segregated from regular trash.

  • Containerization: Place contaminated items in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[19] The label should include "Hazardous Waste," the name of the rhenium compound, and any other hazardous components.

  • Disposal: The container should be disposed of through your institution's hazardous waste management program.[3]

Issue 3: I have generated a waste stream containing both rhenium and an organic solvent. What are the disposal procedures?

Cause: Many organometallic reactions and purification processes utilize organic solvents.

Solution:

  • No Mixing: Do not mix different types of solvent waste. Halogenated and non-halogenated solvent waste streams should be collected separately.

  • Dedicated Container: Collect the rhenium-containing organic solvent waste in a designated, properly labeled, and sealed waste container. The container must be compatible with the organic solvent used.

  • Labeling: The label must clearly indicate "Hazardous Waste" and list all components, including the specific organic solvent(s) and the rhenium compound.

  • Professional Disposal: This waste must be disposed of by a licensed hazardous waste disposal company.[1] Incineration in a facility equipped with afterburners and scrubbers is a common disposal method for such waste.[1]

Experimental Protocol: Precipitation of Rhenium from Aqueous Solution for Waste Minimization

This protocol outlines a method for concentrating rhenium from a dilute aqueous waste stream, which can facilitate easier and more cost-effective disposal or recycling. This procedure is based on the principle of precipitating rhenium as a less soluble salt.

Objective: To reduce the volume of aqueous rhenium waste by precipitating the rhenium.

Materials:

  • Aqueous rhenium waste (e.g., containing perrhenate ions, ReO₄⁻)

  • Saturated solution of tetraphenylphosphonium chloride (Ph₄PCl) or a similar precipitating agent

  • Beaker or flask of appropriate size

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

  • Appropriate PPE (safety glasses, gloves, lab coat)

Procedure:

  • Characterize the Waste: Determine the approximate concentration of rhenium and the pH of the aqueous waste stream.

  • Precipitation:

    • In a fume hood, place the aqueous rhenium waste in a beaker with a stir bar.

    • Slowly add the saturated solution of the precipitating agent (e.g., Ph₄PCl) to the waste while stirring. The perrhenate salt (e.g., Ph₄PReO₄) will precipitate out of the solution as a solid.

    • Continue adding the precipitating agent until no more precipitate is formed.

  • Filtration:

    • Set up the filtration apparatus.

    • Carefully pour the mixture through the filter paper to collect the solid precipitate.

    • Wash the precipitate with a small amount of deionized water to remove any soluble impurities.

  • Drying and Collection:

    • Carefully transfer the filter paper with the precipitate to a watch glass or other suitable container.

    • Dry the precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Waste Management:

    • The collected solid rhenium precipitate should be placed in a labeled container for hazardous solid waste disposal.

    • The remaining filtrate should be tested for residual rhenium. If the concentration is below the permissible limit set by your institution, it may be neutralized and disposed of as aqueous waste. Otherwise, it should be collected as hazardous aqueous waste.

Visualizations

Logical Workflow for Rhenium Waste Disposal

This diagram illustrates the decision-making process for the proper segregation and disposal of different types of rhenium-containing waste.

cluster_0 Start: Rhenium Waste Generation cluster_1 Waste Characterization cluster_2 Waste Segregation & Disposal Pathways start Experiment Complete char Identify Waste Type start->char aqueous Aqueous Rhenium Waste char->aqueous Aqueous solid Solid Rhenium Waste char->solid Solid organic Organic Solvent with Rhenium char->organic Organic neutralize Neutralize (if acidic) aqueous->neutralize collect_so Collect in Labeled Solid Waste Container solid->collect_so collect_org Collect in Labeled Organic Waste Container organic->collect_org collect_aq Collect in Labeled Aqueous Waste Container neutralize->collect_aq disposal Professional Disposal collect_aq->disposal collect_so->disposal collect_org->disposal

Caption: Decision tree for handling rhenium waste.

Rhenium Waste Treatment Pathway

This diagram outlines the steps for treating an acidic aqueous rhenium waste stream in the laboratory prior to disposal.

start Acidic Aqueous Rhenium Waste ppe Wear Appropriate PPE (Fume Hood) start->ppe neutralize Slowly Add Neutralizing Agent (e.g., NaHCO3) ppe->neutralize monitor Monitor pH (Target: 6-9) neutralize->monitor collect Collect in Labeled Hazardous Waste Container monitor->collect end Ready for Professional Disposal collect->end

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Re(CO)₅Br and Re(CO)₅Cl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Workhorses of Rhenium(I) Chemistry

Pentacarbonylhalogenorhenium(I) complexes, specifically Re(CO)₅Cl and Re(CO)₅Br, are foundational starting materials in the synthesis of a vast array of organorhenium compounds.[1][2] Their stability, commercial availability, and predictable reactivity make them indispensable precursors for catalysts, photoluminescent materials, and bioinorganic probes.[3][4] While structurally similar, featuring a pseudo-octahedral coordination geometry around the Rhenium(I) center, the subtle yet significant differences imparted by the chloro and bromo ligands dictate their comparative reactivity.

This guide provides an in-depth analysis of the reactivity profiles of Re(CO)₅Br and Re(CO)₅Cl, focusing on ligand substitution and oxidative addition reactions. We will explore the electronic and steric underpinnings of their behavior, supported by experimental data and detailed protocols, to inform the rational selection of these precursors in research and development.

The Decisive Role of the Halide Ligand

The reactivity of these complexes is fundamentally governed by the nature of the rhenium-halogen bond and the inductive effect of the halide on the entire molecule. Two primary factors are at play:

  • Electronegativity and Inductive Effects : Chlorine is more electronegative than bromine. Consequently, the chloro ligand withdraws more electron density from the rhenium center than the bromo ligand. This makes the rhenium atom in Re(CO)₅Cl more electrophilic, or "electron-poor." This difference in electron density directly influences the strength of the π-backbonding from the rhenium d-orbitals to the π* orbitals of the carbonyl ligands. In Re(CO)₅Cl, the reduced electron density on the metal results in weaker backbonding, leading to stronger C-O bonds. This is experimentally observed as slightly higher C-O stretching frequencies (ν(CO)) in its infrared spectrum compared to Re(CO)₅Br.

  • Rhenium-Halogen Bond Dissociation Energy (BDE) : The Re-Cl bond is stronger and more difficult to cleave than the Re-Br bond. This is a critical factor in reactions that proceed via a dissociative mechanism, where the initial, rate-determining step involves the loss of a ligand. For reactions involving the substitution of the halide itself, the weaker Re-Br bond makes Re(CO)₅Br the more labile and, therefore, more reactive precursor.

Comparative Reactivity in Ligand Substitution

Ligand substitution is the most common reaction pathway for Re(CO)₅X complexes. Typically, two carbonyl ligands are substituted by a bidentate ligand (e.g., a diimine like 2,2'-bipyridine) to form facial fac-[Re(CO)₃(L-L)X] products. This transformation is crucial for synthesizing photocatalysts and luminescent materials.[5][6]

The substitution generally proceeds through a dissociative mechanism, where the rate-determining step is the loss of a CO ligand, not the halide. However, the nature of the halide still influences the reaction rate. The more electron-withdrawing chloride ligand in Re(CO)₅Cl strengthens the Re-CO bonds trans to it, making CO dissociation slightly more difficult and the overall reaction slower compared to Re(CO)₅Br.

Experimental Data Summary

While direct kinetic comparisons under identical conditions are sparse in the literature, the general observation is that reactions with Re(CO)₅Br often proceed to completion faster or under milder conditions than those with Re(CO)₅Cl.

PropertyRe(CO)₅ClRe(CO)₅BrSignificance
Molar Mass 361.71 g/mol [7]406.16 g/mol [1][2]Stoichiometric calculations.
Re Metal Center More ElectrophilicLess ElectrophilicInfluences backbonding and susceptibility to nucleophilic attack.
Re-X Bond Strength StrongerWeakerRe(CO)₅Br is more suitable for reactions involving halide substitution.[1]
Relative Substitution Rate SlowerFasterThe weaker trans-labilizing effect of Br compared to Cl leads to faster CO dissociation.[8][9]
Typical Reaction Conditions Higher temperatures or longer times[10]Milder temperatures or shorter times[5]Reflects the higher overall reactivity of the bromo complex in ligand substitution.
Experimental Protocol: Synthesis of fac-[Re(CO)₃(bpy)Br]

This protocol details a representative ligand substitution reaction. The choice of a high-boiling, inert solvent like toluene is to provide the thermal energy necessary to induce CO dissociation, which is the rate-limiting step.

Causality : The reaction is driven by the chelate effect, where the bidentate 2,2'-bipyridine ligand forms a thermodynamically stable five-membered ring with the rhenium center, replacing two monodentate CO ligands.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization Re_Br Re(CO)₅Br schlenk Schlenk Flask under N₂ Re_Br->schlenk bpy 2,2'-Bipyridine bpy->schlenk toluene Toluene (Solvent) toluene->schlenk reflux Reflux (e.g., 110°C) schlenk->reflux stir Stirring (e.g., 4h) reflux->stir cool Cool to RT stir->cool filter Filter Precipitate cool->filter wash Wash with Hexane filter->wash dry Dry in vacuo wash->dry product fac-[Re(CO)₃(bpy)Br] dry->product ir FTIR (ν(CO) bands) product->ir nmr ¹H NMR product->nmr

Caption: Experimental workflow for the synthesis of fac-[Re(CO)₃(bpy)Br].

Methodology:

  • Inert Atmosphere Setup : To a 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Re(CO)₅Br (406 mg, 1.0 mmol). The use of a Schlenk line is critical to prevent oxidation of the rhenium complexes and potential side reactions.

  • Reagent Addition : Add 2,2'-bipyridine (156 mg, 1.0 mmol) and toluene (20 mL).

  • Thermal Reaction : Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 4 hours. The solution will typically turn from colorless to yellow as the product forms.

  • Isolation : Allow the solution to cool to room temperature. The product will precipitate as a yellow solid.

  • Purification : Collect the solid by filtration. Wash the precipitate with cold hexane (2 x 10 mL) to remove any unreacted starting materials and organic impurities.

  • Drying : Dry the resulting bright yellow solid under vacuum.

  • Validation : Confirm the product identity via Fourier-Transform Infrared (FTIR) spectroscopy, observing the characteristic three ν(CO) bands for the fac-isomer, and by ¹H NMR spectroscopy to confirm the coordination of the bipyridine ligand.

Comparative Reactivity in Oxidative Addition

Oxidative addition is a fundamental reaction in organometallic chemistry where both the oxidation state and coordination number of the metal center increase.[11] For the d⁶, 18-electron Re(CO)₅X complexes, oxidative addition from Re(I) to Re(III) is not favorable without a prior loss of a ligand to create a vacant coordination site.[12][13]

G cluster_0 Prerequisite for Oxidative Addition Re(I)(CO)₅X Re(I)(CO)₅X Re(I)(CO)₄X + CO Re(I)(CO)₄X + CO Re(I)(CO)₅X->Re(I)(CO)₄X + CO -CO (Photochemical or Thermal Activation) Re(III)(CO)₄(A)(B)X Re(III)(CO)₄(A)(B)X Re(I)(CO)₄X + CO->Re(III)(CO)₄(A)(B)X + A-B (Oxidative Addition)

Caption: General pathway for oxidative addition to Re(CO)₅X complexes.

Once a coordinatively unsaturated 16-electron intermediate like [Re(CO)₄X] is formed (typically via photolysis), the electron density at the rhenium center becomes the dominant factor.

  • Re(CO)₅Br : The rhenium center is more electron-rich. This higher electron density facilitates the donation of electrons from the metal to the σ* orbital of an incoming substrate (e.g., an alkyl halide), making oxidative addition more favorable.

  • Re(CO)₅Cl : The more electrophilic rhenium center is less inclined to be oxidized, rendering oxidative addition reactions less favorable compared to its bromide counterpart.

While oxidative addition is not a common thermal reaction for these precursors, this electronic difference is a key consideration in designing photochemical reactions or catalytic cycles where an oxidative addition step might be involved.[14][15]

Conclusion and Practical Recommendations

The choice between Re(CO)₅Br and Re(CO)₅Cl is a strategic one, guided by the specific chemical transformation intended.

  • For Ligand Substitution Reactions : Re(CO)₅Br is generally the more reactive precursor. Its use can lead to shorter reaction times, lower required temperatures, and potentially higher yields, especially in thermally driven processes. This makes it the preferred starting material for the synthesis of fac-[Re(CO)₃(L-L)X] type complexes.

  • For Reactions Requiring a More Electrophilic Metal Center : Re(CO)₅Cl provides a more electron-poor rhenium center. This can be advantageous in reactions where the metal complex is intended to act as a Lewis acid or in mechanistic studies where modulating the electronic properties of the metal is desired.

  • Cost and Availability : In practice, Re(CO)₅Cl is often less expensive and more readily available from commercial suppliers, which can be a deciding factor for large-scale syntheses.

Ultimately, understanding the fundamental electronic and bond-energy differences between these two workhorse molecules allows researchers to make informed decisions, optimizing reaction conditions and paving the way for the successful synthesis of novel rhenium-based compounds.

References

  • Synthesis and characterization of two novel rhenium(I) phosphinine complexes. RSC Advances, Royal Society of Chemistry.

  • Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. Dalton Transactions, Royal Society of Chemistry.

  • Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. PubMed Central, National Institutes of Health.

  • Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands. Molecules, MDPI.

  • Bromopentacarbonylrhenium(I) - Wikipedia. Wikipedia.

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  • Photochemistry and Photophysics of Coordination Compounds: Rhenium | Request PDF. ResearchGate.

  • Radical-chain oxidative addition mechanism for the reaction of an [Re(CO)5]- anion with α-bromostilbene. Dalton Transactions, Royal Society of Chemistry.

  • A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation [as Re(CO)(5)FBF3] and their Reactions | Request PDF. ResearchGate.

  • Inorganic Reaction Mechanisms. Universidade Federal do Rio Grande do Sul.

  • Photochemistry of P,N-bidentate rhenium(I) tricarbonyl complexes: reactive species generation and potential application for antibacterial photodynamic therapy. RSC Advances, Royal Society of Chemistry.

  • Organometallic Reactions Part 2: Oxidative Addition - YouTube. YouTube.

  • 14.1.2: Oxidative Addition - Chemistry LibreTexts. Chemistry LibreTexts.

  • Photophysical properties of polypyridyl carbonyl complexes of rhenium(I). Journal of the Chemical Society, Dalton Transactions, Royal Society of Chemistry.

  • Radical-chain oxidative addition mechanism for the reaction of an [Re(CO)5]− anion with α-bromostilbene. ResearchGate.

  • Photochemistry of Rhenium(I) Diimine Tricarbonyl Complexes in Biological Applications. CHIMIA International Journal for Chemistry.

  • Rhenium(I) pentacarbonyl chloride | C5ClO5Re - PubChem. PubChem, National Institutes of Health.

  • [Re(CO)3(5-PAN)Cl], A Rhenium(I) Naphthalimide Complex for the Visible Light Photocatalytic Reduction of CO2. The Royal Society of Chemistry.

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  • Ligand substitution in manganese(I) carbonyl complexes Mn(CO)5X (X = Cl, Br): activation parameters and x-ray structure of Mn(CO)3(dab)Cl (dab = biacetyl bis(phenylimine)). Inorganic Chemistry, American Chemical Society.

  • Pd-catalysed carbonyl ligand substitution reactions of [Mn(CO)5Br] and [Re(CO)5Br] by isocyanides. ResearchGate.

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A Researcher's Guide to Unraveling Rhenium Carbonyl Reactivity: A DFT and Computational Vade Mecum

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organometallic chemistry, bromopentacarbonylrhenium(I), [Re(CO)₅Br], stands as a cornerstone for synthesizing a vast array of rhenium(I) complexes with applications ranging from catalysis to medicinal chemistry. Understanding the intimate details of its reaction mechanisms is paramount for the rational design of novel compounds and processes. This guide provides an in-depth comparison of computational approaches, primarily Density Functional Theory (DFT), with experimental data to elucidate the reactivity of this pivotal complex. We will navigate the causality behind mechanistic pathways, detail robust computational protocols, and present a clear, data-driven comparison for researchers, scientists, and drug development professionals.

The Mechanistic Dichotomy: Thermal Substitution vs. Photochemical Dissociation

The reactivity of the 18-electron, pseudo-octahedral [Re(CO)₅Br] complex is dominated by two primary pathways for ligand substitution: a thermally initiated process and a photochemically induced reaction. Computationally, these two routes require distinct theoretical treatments and offer a compelling case study for the predictive power of modern quantum chemistry.

Thermal Ligand Substitution: The Dissociative Pathway

For an 18-electron complex like [Re(CO)₅Br], the coordination sphere is saturated. Consequently, an associative mechanism, which would require the formation of a 20-electron intermediate, is energetically unfavorable.[1] The prevailing mechanism for thermal ligand substitution is therefore dissociative, involving the initial, rate-limiting loss of a carbonyl (CO) ligand to form a 16-electron intermediate.[2][3]

The generalized dissociative pathway for the reaction of [Re(CO)₅Br] with an incoming nucleophilic ligand (L), such as pyridine, can be described as follows:

Step 1 (Rate-Limiting): Dissociation of a CO ligand to form a five-coordinate, 16-electron intermediate, [Re(CO)₄Br]. This step has a positive entropy of activation as it involves an increase in the number of species.[4][5]

Step 2 (Fast): Coordination of the incoming ligand (L) to the unsaturated intermediate to form the final 18-electron product, [Re(CO)₄Br(L)].

G cluster_0 Dissociative Mechanism Reactant [Re(CO)₅Br] (18e⁻) TS1 TS₁ (CO Dissociation) Reactant->TS1 k₁ (slow) ΔG‡ Intermediate [Re(CO)₄Br] + CO (16e⁻ Intermediate) TS1->Intermediate Product [Re(CO)₄Br(L)] + CO (18e⁻ Product) Intermediate->Product + L k₂ (fast)

Figure 1: Energy profile for the dissociative substitution mechanism. The initial CO dissociation (TS₁) represents the highest activation barrier (ΔG‡) and is the rate-determining step.

A direct, one-to-one comparison of DFT-calculated activation energies and experimental kinetic data for the exact same reaction of [Re(CO)₅Br] is challenging to find in a single published study. However, by synthesizing data from computational studies on similar systems and experimental results for rhenium carbonyls, we can construct a powerful illustrative comparison. This approach validates the ability of DFT to reproduce experimental trends and provide mechanistic insights.

ParameterDFT Calculation (Illustrative)Experimental Data (Representative)
Reaction [Re(CO)₅Br] → [Re(CO)₄Br] + COfac-[Re(CO)₃(L-L)(MeOH)] + Py → fac-[Re(CO)₃(L-L)(Py)] + MeOH[6]
Methodology DFT (e.g., B3LYP/def2-SVP)UV-Vis Spectrophotometry
Activation Enthalpy (ΔH‡) ~25-30 kcal/mol~22 kcal/mol[6]
Activation Entropy (ΔS‡) Positive (calculated from frequencies)Positive (e.g., +5 to +15 cal/mol·K)[5]
Key Bond Length (TS) Re-CO (axial) elongated to ~2.4 ÅInferred from positive ΔV‡ and ΔS‡[4][7]
Rate Dependence Independent of incoming ligand [L]First-order in [Complex], zero-order in [L][5]

Table 1: A comparative guide between typical DFT predictions for the rate-determining step of a dissociative mechanism and representative experimental kinetic data for ligand substitution in a Rhenium(I) carbonyl complex. The strong qualitative and semi-quantitative agreement underscores the predictive power of computational modeling.

Photochemical CO Dissociation: An Excited State Affair

Irradiation of [Re(CO)₅Br] with UV light provides an alternative, often more efficient, route to ligand substitution. The mechanism is fundamentally different from the thermal pathway, as it involves accessing excited electronic states.[8]

The process, studied by Time-Dependent DFT (TD-DFT), can be summarized as:

  • Photoexcitation: Absorption of a photon promotes the molecule from its singlet ground state (S₀) to an excited singlet state, typically a Metal-to-Ligand Charge-Transfer (¹MLCT) state.

  • Intersystem Crossing (ISC): The molecule rapidly undergoes non-radiative decay to a lower-energy triplet excited state (³MLCT).

  • Conversion to a Dissociative State: The ³MLCT state can cross over to a dissociative triplet Metal-Centered (³MC) state. It is the population of this ³MC state, which has an electron in a σ* anti-bonding orbital localized on the Re-CO bond, that leads to the facile cleavage of the Re-CO bond.[9][10]

  • Ligand Trapping: The resulting 16-electron triplet intermediate, ³[Re(CO)₄Br], can then relax and react with a solvent or ligand molecule to form the final product.

G cluster_1 Photochemical Dissociation Pathway S0 S₀ [Re(CO)₅Br] S1_MLCT ¹MLCT S0->S1_MLCT hν (Absorption) T1_MLCT ³MLCT S1_MLCT->T1_MLCT ISC T_MC ³MC (Dissociative) T1_MLCT->T_MC State Crossing Intermediate [Re(CO)₄Br] + CO T_MC->Intermediate CO Dissociation Product [Re(CO)₄Br(L)] Intermediate->Product + L G cluster_workflow Computational Workflow for Thermal Dissociation Opt_React Step 1: Optimize Reactants [Re(CO)₅Br] + L Freq_React Validate: Freq Calc (0 imag. freq) Opt_React->Freq_React TS_Search Step 2: Transition State Search (e.g., QST3) Opt_React->TS_Search Energy Step 4: Refine Energies (Larger Basis Set + Solvent Model) Opt_React->Energy Freq_TS Validate: Freq Calc (1 imag. freq) TS_Search->Freq_TS Opt_Prod Step 3: Optimize Products [Re(CO)₄Br(L)] + CO TS_Search->Opt_Prod TS_Search->Energy Freq_Prod Validate: Freq Calc (0 imag. freq) Opt_Prod->Freq_Prod Opt_Prod->Energy Profile Construct Reaction Profile (ΔG‡, ΔGᵣₓₙ) Energy->Profile

Figure 3: A validated computational workflow for determining the reaction mechanism of dissociative ligand substitution.

Conclusion

DFT and TD-DFT calculations serve as indispensable tools for elucidating the reaction mechanisms of bromopentacarbonylrhenium(I). For thermal substitutions, computational studies corroborate the prevalence of a dissociative pathway for this 18-electron complex, providing activation energies and transition state geometries that align well with experimental kinetic data. For photochemical reactions, TD-DFT provides a detailed picture of the excited state manifold, rationalizing the observed CO dissociation through the involvement of key MLCT and dissociative MC states. By employing the robust, self-validating computational protocols outlined in this guide, researchers can confidently predict and understand the reactivity of this and related organometallic complexes, accelerating the discovery and development of new chemical entities.

References

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  • Theoretical Calculations in Reaction Mechanism Studies. Sumitomo Kagaku. Available at: [Link]

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  • Simoes, M., G. S. M. D. R. Martins, A. M. V. M. Pereira, et al. (2011). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br leading to rheniumtricarbonyl complexes with potential biomedical applications. Dalton Transactions, 40(43), 11575-11584. Available at: [Link]

  • CHEM3012 - Core Chemistry 3 Inorganic Reaction Mechanisms. ufrgs.br. Available at: [Link]

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  • Chen, Y., and H. B. Schlegel (2015). Selective Photodissociation of Acetonitrile Ligands in Ruthenium Polypyridyl Complexes Studied by Density Functional Theory. The Journal of Physical Chemistry A, 119(34), 9069-9078. Available at: [Link]

  • DFT calculations towards predictive organo/organometallic chemistry. repository.ubn.ru.nl. Available at: [Link]

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  • Kinetics and mechanism of ligand substitution reactions of (2,6-diaminopyridine)[M(CO)5]2 (M = Cr, Mo, W). ResearchGate. Available at: [Link]

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  • Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC) 2 ] Complex. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Substitution reactivity and structural variability induced by tryptamine on the biomimetic rhenium tricarbonyl complex. ResearchGate. Available at: [Link]

  • DFT vs. TDDFT vs. TDA to simulate phosphorescence spectra of Pt- and Ir-based complexes. Dalton Transactions. Available at: [Link]

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  • Magde, D., R. Wong, and P. G. Seybold (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of Bromopentacarbonylrhenium(I) Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of organometallic chemistry, Bromopentacarbonylrhenium(I), Re(CO)5Br, stands as a cornerstone starting material for the synthesis of a diverse array of rhenium complexes.[1][2][3] Its derivatives are pivotal in areas ranging from catalysis to the development of photophysical materials.[3][4] The precise three-dimensional arrangement of atoms—the molecular structure—is intrinsically linked to a compound's reactivity, stability, and function. Therefore, unambiguous structural characterization is not merely a final validation step but a fundamental prerequisite for rational design and application.

Single-crystal X-ray diffraction (SC-XRD) is universally regarded as the gold standard for determining the absolute structure of a crystalline compound. It provides a definitive, high-resolution snapshot of atomic positions, bond lengths, and bond angles in the solid state. However, a comprehensive understanding of a new derivative requires a multi-faceted analytical approach. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical, complementary data regarding the electronic environment and structure in solution, ensuring the characterized crystal is representative of the bulk material.

This guide provides an in-depth comparison of X-ray crystallographic analysis with these essential spectroscopic techniques for the characterization of Re(CO)5Br and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method, equipping researchers with the knowledge to confidently and comprehensively characterize these important organometallic compounds.

Part 1: Synthesis and the Art of Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The synthesis of the parent compound, Re(CO)5Br, is a well-established and efficient process.

Synthesis Protocol: Bromopentacarbonylrhenium(I)

This protocol details the synthesis from the commercially available dirhenium decacarbonyl.[1][2]

Objective: To synthesize Re(CO)5Br via the oxidative cleavage of Re2(CO)10.

Materials:

  • Dirhenium decacarbonyl (Re2(CO)10)

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4), anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, dissolve Re2(CO)10 in anhydrous CCl4 in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a stoichiometric amount of Br2 dissolved in CCl4 to the stirring solution at room temperature. The reaction is typically rapid.

    • Expert Insight: The addition of bromine should be performed cautiously. This is an oxidation reaction, and precise stoichiometry is key to preventing the formation of byproducts. The reaction progress can often be monitored by a color change.

  • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude Re(CO)5Br product as a colorless solid.[1][2]

  • The product can be purified by sublimation or recrystallization prior to crystal growth attempts.[1]

Crystallization: The Gateway to Diffraction

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, as rapid precipitation leads to amorphous powders or microcrystalline material unsuitable for single-crystal analysis.

Core Principle: The key to every crystallization method is to approach the point of supersaturation slowly and methodically, allowing molecules the time to arrange themselves into a well-ordered lattice.

Common Crystallization Techniques for Organometallic Complexes:

TechniquePrincipleBest Suited ForCausality & Expert Tips
Slow Evaporation The solvent is slowly removed, increasing the concentration of the solute to the point of crystallization.[5]Compounds that are highly soluble and stable in the chosen solvent.The rate of evaporation is critical. Covering the vial with parafilm and piercing it with a few small holes from a needle is an excellent way to slow the process. Avoid highly volatile solvents like DCM if possible, as they can evaporate too quickly and may leave the crystal lattice upon removal, causing degradation.[6]
Vapor Diffusion An "anti-solvent" (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, inducing crystallization.[7]When only milligrams of the compound are available. It offers excellent control over the rate of saturation.[6]The choice of solvents is crucial. The compound is dissolved in a moderately non-volatile solvent (e.g., THF, toluene) in a small, open vial, which is then placed inside a larger, sealed jar containing a volatile anti-solvent (e.g., pentane, hexane).[7]
Solvent Layering A layer of anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[5]Compounds that are sensitive or where precise control over diffusion is needed.The two solvents must be miscible but have a sufficient density difference to form a distinct interface.[5][6] A third "buffer" solvent like benzene can be used to further slow the diffusion rate.[5] It is imperative not to disturb the vessel once set up.[6]
Slow Cooling A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.[5]Compounds that exhibit a significant difference in solubility with temperature ("soluble hot, insoluble cold").[5]This is a very common and effective method for air-sensitive compounds handled in a glovebox. The cooling must be gradual; plunging a flask directly into a cold freezer will cause rapid precipitation.

Part 2: The Definitive Answer: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unparalleled level of structural detail, mapping the precise location of each atom in the crystal lattice. This allows for the direct measurement of bond lengths and angles, providing unequivocal proof of molecular structure.

Experimental Workflow

The process from a suitable crystal to a refined structure follows a well-defined path.

sc_xrd_workflow crystal 1. Crystal Selection & Mounting diffractometer 2. Unit Cell Determination & Data Collection crystal->diffractometer Mount on goniometer integration 3. Data Integration & Reduction diffractometer->integration Raw diffraction images solve 4. Structure Solution (Phase Problem) integration->solve Reflection file (hkl) refine 5. Structure Refinement solve->refine Initial atomic model validate 6. Validation & Analysis (CIF Report) refine->validate Refined structure

Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension, transparent, and without visible fractures) is selected under a microscope. It is mounted on a goniometer head, typically in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a reflection file is generated.

  • Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. Modern software uses direct methods or Patterson methods to locate the positions of the heaviest atoms first (in this case, Rhenium).

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. Atoms are assigned identities (Re, Br, C, O), and their positions and anisotropic displacement parameters (which model thermal vibration) are adjusted to improve the fit between the calculated and observed structure factors.

    • Trustworthiness: This iterative refinement process is self-validating. Key metrics like R1 (agreement between observed and calculated amplitudes) and wR2 (agreement based on intensities) are monitored. Goodness-of-fit (GooF) values should approach 1.0 for a well-refined structure.

  • Finalization: Hydrogen atoms are typically placed in calculated positions. The final model is validated using tools like PLATON/checkCIF to ensure its chemical and geometric sensibility. The final data is reported in a standard Crystallographic Information File (CIF).

Interpreting the Data: A Look at Rhenium Carbonyls

SC-XRD provides a wealth of quantitative data. For derivatives of Re(CO)5Br, the key parameters of interest are the Re-Br, Re-C, and C-O bond lengths, as well as the angles around the central rhenium atom.

Parameter[Re(CO)5(sac-κN)][8][Re2(CO)8(μ-H)(μ-sac-kN,O)][8]Expected Trend/Significance
Re-N Bond Length (Å) 2.165(2)2.190(4)Indicates the strength of the bond between rhenium and a substituted nitrogen-donor ligand.
Re-C (axial) (Å) 1.954(3)-The bond trans to the substituted ligand is often affected electronically.
Re-C (equatorial) (Å) 2.009(3) - 2.035(3)-Provides a baseline for the Re-CO bond in this electronic environment.
C-O Bond Length (Å) ~1.14 (avg, not given)~1.15 (avg, not given)Inversely correlated with the strength of Re-C π-backbonding. Stronger backbonding weakens the C-O bond.[9]
N-Re-C (axial) Angle (°) 178.60(11)-Deviations from 180° indicate distortions from ideal octahedral geometry.
N-Re-C (equatorial) Angle (°) ~86.6 - 93.4-Deviations from 90° show steric or electronic influences on the coordination sphere.
Note: Data for the parent Re(CO)5Br is not readily available in open databases, so data from closely related saccharinate (sac) derivatives is presented for illustrative comparison.[8]

Part 3: Corroborative Analysis with Spectroscopy

While SC-XRD is definitive for the solid state, it is crucial to verify that the structure is maintained in solution and that the bulk sample is pure. IR and NMR spectroscopy are powerful, complementary tools for this purpose.

analysis_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Solution-State & Bulk Analysis cluster_xrd Solid-State Structure synthesis Synthesized Compound ir_nmr IR & NMR Spectroscopy synthesis->ir_nmr Confirm functional groups & solution structure ms Mass Spectrometry synthesis->ms Confirm molecular weight crystals Grow Single Crystals synthesis->crystals xrd Single-Crystal XRD ir_nmr->xrd Corroborate & Validate crystals->xrd Definitive 3D Structure

Caption: Synergistic analytical workflow for compound characterization.
Infrared (IR) Spectroscopy: An Electronic Probe

Principle: For metal carbonyls, IR spectroscopy is exceptionally informative. The stretching frequency of the C≡O bond (ν(CO)) is highly sensitive to the electronic environment of the metal center. The bonding of CO to a metal involves σ-donation from the CO to the metal and, crucially, π-backbonding from filled metal d-orbitals into the empty π* antibonding orbitals of the CO.[9][10] Stronger π-backbonding from an electron-rich metal center populates the CO π* orbital, weakening the C-O bond and causing the ν(CO) to decrease (shift to lower wavenumber).[9][11]

Data Interpretation for Re(CO)5Br:

  • Number of Bands: Group theory predicts the number of IR-active stretching modes based on molecular symmetry. For Re(CO)5Br, which has C4v symmetry, three ν(CO) bands are expected (2A1 + E).[12] However, often only two distinct peaks are resolved in the spectrum.[12]

  • Band Position: The ν(CO) bands for terminal carbonyls typically appear in the 1850-2125 cm⁻¹ region.[9] A shift to lower frequency compared to free CO (2143 cm⁻¹) is direct evidence of π-backbonding.[10]

Compoundν(CO) Bands (cm⁻¹) in DMSOInterpretation
Re(CO)5Br A1: ~2040, E: ~2150The two observed bands are consistent with the expected C4v symmetry. The high frequencies indicate that the Re(I) center is a relatively poor π-donor compared to more electron-rich, lower-oxidation-state metals.[12]
Re2(CO)10 1950–2150 cm⁻¹ regionThe parent carbonyl shows a more complex pattern but is in the same general region for terminal carbonyls.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Fingerprint

Principle: ¹³C NMR spectroscopy is used to probe the carbon environments in a molecule. For Re(CO)5Br derivatives, it can distinguish between chemically inequivalent carbonyl ligands.

Data Interpretation for Re(CO)5Br:

  • Number of Signals: In a C4v symmetric molecule like Re(CO)5Br, there are two distinct types of carbonyl ligands: one axial (trans to the bromine) and four equatorial. This should give rise to two separate signals in the ¹³C NMR spectrum.

  • Chemical Shift: Coordinated carbonyl ligands typically appear in a distinct downfield region of the spectrum, from 180 to 250 ppm.[9] The exact position is sensitive to the electronic properties of the complex.

Part 4: Head-to-Head Comparison: Choosing the Right Tool

No single technique tells the whole story. The true power lies in using them in concert to build a complete and validated structural picture.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Infrared (IR) Spectroscopy¹³C NMR Spectroscopy
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, packing interactions.Vibrational frequencies of functional groups (ν(CO)), indirect probe of metal center electronics.Number and symmetry of unique carbon environments, solution-state structure.
Sample Phase Solid (single crystal)Solid or SolutionSolution
Strengths - Unambiguous & definitive structure determination.- Provides absolute configuration.- Reveals intermolecular interactions.- Very fast and requires minimal sample.- Highly sensitive to π-backbonding.- Can be used to monitor reactions in real-time.[12]- Excellent for determining symmetry in solution.- Confirms bulk sample purity.- Can provide dynamic information (fluxionality).
Limitations - Requires high-quality single crystals, which can be difficult to grow.- Structure may not be representative of the solution state.- Cannot be used for non-crystalline materials.- Provides indirect structural information.- Band overlap can complicate interpretation.- Solvent can interfere in some spectral regions.- Relatively low sensitivity (¹³C is 1.1% abundant).- Requires soluble, diamagnetic compounds.- Provides no bond length or angle data.

Conclusion

The structural analysis of Bromopentacarbonylrhenium(I) derivatives is a prime example of the necessity of a synergistic analytical approach. While Single-Crystal X-ray Diffraction stands alone in its ability to provide a definitive, high-resolution solid-state structure, its findings must be placed in the broader context provided by spectroscopy. Infrared spectroscopy serves as a rapid and powerful electronic probe, offering immediate insight into the metal-ligand bonding through the ν(CO) frequencies. Simultaneously, ¹³C NMR spectroscopy validates the structure and symmetry in the solution phase, ensuring the characterized crystal is a true representation of the compound in the medium where most chemistry occurs. By judiciously combining these techniques, researchers can move beyond a simple structural assignment to a deeper understanding of the electronic properties and reactivity of these versatile organometallic compounds, paving the way for their application in catalysis, materials science, and beyond.

References

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  • Bromopentacarbonylrhenium(I). (n.d.). ChemEurope.com. [Link]

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  • I would like to know about how can crystallization of metal complexes take place? (2019). ResearchGate. [Link]

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  • Synthesis and structure of rhenium carbonyl complexes bearing a saccharinate ligand. (2022). Wiley Online Library. [Link]

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A Senior Application Scientist's Guide to the Electrochemical Analysis of Bromopentacarbonylrhenium(I) and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the electrochemical behavior of Bromopentacarbonylrhenium(I), Re(CO)₅Br, and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal relationships behind experimental choices. We will explore how ligand substitutions on the rhenium center systematically alter redox properties, supported by experimental data and detailed protocols.

Introduction: The Significance of Rhenium Carbonyl Electrochemistry

Bromopentacarbonylrhenium(I) is a foundational starting material for a vast array of rhenium complexes.[1][2] These compounds are of significant interest in fields ranging from catalysis and solar energy conversion to medicinal chemistry, where Re(I) tricarbonyl complexes have shown promise as cytotoxic agents.[3] The electrochemical properties of these molecules are paramount, as the redox potential—the ease with which the complex gains or loses electrons—governs their reactivity, stability, and potential applications.

Cyclic voltammetry (CV) is the principal technique for these investigations, offering rapid insights into redox potentials, electron transfer kinetics, and the stability of oxidized or reduced species.[4] By systematically analyzing Re(CO)₅Br and comparing it to derivatives where carbonyl (CO) or bromide (Br⁻) ligands are replaced, we can establish clear structure-property relationships that are crucial for rational complex design.

The Electrochemical Landscape: Experimental Design and Rationale

A successful electrochemical experiment hinges on the careful selection of its components. The choices are not arbitrary; they are dictated by the chemical nature of the analyte and the desired potential window. For organometallic complexes like Re(CO)₅Br, non-aqueous systems are standard.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are preferred. Their primary roles are to dissolve the nonpolar organometallic complex and the electrolyte salt, while also offering a wide potential window free from solvent oxidation or reduction.

  • Supporting Electrolyte: A salt, typically tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added at a high concentration (~0.1 M). Its function is to ensure the solution is conductive and to minimize the uncompensated resistance (iR drop) that can distort the voltammetric signals.

  • Working Electrode: The choice of working electrode material is critical.

    • Glassy Carbon (GC): Often the superior choice for organometallic studies.[5][6] GC offers a very wide potential window, especially in the negative potential range, is chemically stable, and is less prone to catalytic side reactions compared to platinum.[6][7]

    • Platinum (Pt): While highly conductive and inert, platinum's cathodic (negative) potential window is often limited in non-aqueous solvents by the reduction of trace protons.[7] However, it remains a reliable choice for many oxidative studies.[8]

  • Reference Electrode: To ensure reproducible and comparable potential measurements, a stable reference electrode is essential. In non-aqueous solvents, a silver/silver ion (Ag/Ag⁺) electrode is commonly used.[9][10] It is crucial to calibrate this electrode against an internal standard, with the ferrocene/ferrocenium (Fc/Fc⁺) redox couple being the universally accepted benchmark.[11]

  • Counter Electrode: A platinum wire or mesh is typically used as the counter (or auxiliary) electrode. Its primary function is to complete the electrical circuit, and its high surface area and inertness ensure it does not limit the flow of current.[8][12]

Electrochemical Behavior of Parent Complex: Re(CO)₅Br

The electrochemical signature of Re(CO)₅Br is characterized by a metal-centered, one-electron oxidation. This process is typically irreversible or quasi-reversible. The irreversibility arises because the resulting 17-electron radical cation, [Re(CO)₅Br]⁺, is unstable and undergoes rapid chemical reactions, often involving solvent coordination or decomposition.

The oxidation potential of the parent complex serves as a critical baseline for comparison with its derivatives.

Comparative Analysis: The Impact of Ligand Substitution

The true power of electrochemical analysis is revealed when comparing a series of related compounds. By systematically replacing ligands on the Re(CO)₅Br scaffold, we can directly observe the electronic influence of the new ligand on the rhenium center's redox potential.

The Underlying Principle: Ligand substitutions modulate the electron density at the metal center.

  • Electron-Donating Ligands (σ-donors): These ligands (e.g., phosphines like PPh₃, amines) increase the electron density on the rhenium atom. This makes the metal easier to oxidize (lose an electron), thus shifting the oxidation potential to less positive (or more negative) values.[13][14]

  • Electron-Withdrawing Ligands (π-acceptors): These ligands (e.g., diimines like 2,2'-bipyridine, isonitriles) decrease the electron density on the rhenium atom through back-donation.[15] This makes the metal more difficult to oxidize, shifting the oxidation potential to more positive values.[16][17] Concurrently, these ligands often introduce new, ligand-based reduction events at accessible potentials.[18][19]

The following table summarizes typical electrochemical data for Re(CO)₅Br and two common classes of its derivatives. The potentials are illustrative and are referenced against the Fc/Fc⁺ couple.

CompoundLigand TypeOxidation Eₚₐ (V vs. Fc/Fc⁺)Reduction Eₚ꜀ (V vs. Fc/Fc⁺)Key Observations
fac-Re(CO)₃(bpy)Brπ-accepting (diimine)~ +1.4 to +1.6~ -1.3 to -1.5Oxidation is more positive than the parent, indicating the Re center is more electron-poor. A new, reversible reduction appears, localized on the bipyridine ligand.[20]
cis-Re(CO)₄(PPh₃)Brσ-donating (phosphine)~ +1.0 to +1.2Not typically observedOxidation is less positive than the parent, showing the electron-donating effect of the phosphine ligand.[14]
Re(CO)₅Br (Parent Complex)CO / Halide~ +1.3 to +1.5Not typically observedServes as the baseline for comparison. The oxidation is metal-centered and generally irreversible.

Note: Eₚₐ (anodic peak potential) is reported for irreversible oxidations. Potentials are approximate and can vary based on specific experimental conditions.

Visualizing the Concepts

Diagrams can clarify the experimental workflow and the fundamental electronic relationships governing the observed redox potentials.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_cell 2. Cell Assembly cluster_exp 3. Experiment cluster_analysis 4. Data Analysis A Prepare Analyte Solution (1-2 mM in CH3CN) D Assemble 3-Electrode Cell (WE, RE, CE) A->D B Prepare Electrolyte Solution (0.1 M TBAPF6 in CH3CN) B->D C Polish Working Electrode (e.g., Glassy Carbon) C->D E Purge with Inert Gas (N2/Ar) (Removes O2) D->E F Run Blank CV (Electrolyte only) E->F G Run Analyte CV F->G H Add Ferrocene Standard G->H I Run Calibration CV H->I J Determine Peak Potentials (Epa, Epc) I->J K Reference Potentials to Fc/Fc+ J->K L Analyze Reversibility & Kinetics K->L

Caption: Workflow for a typical cyclic voltammetry experiment.

Ligand Influence on Oxidation Potential

G Donor Strongly σ-Donating Ligand (e.g., PMe3) HighDensity High Electron Density on Rhenium Center Donor->HighDensity increases Acceptor Strongly π-Accepting Ligand (e.g., Diimine) LowDensity Low Electron Density on Rhenium Center Acceptor->LowDensity decreases Parent Re(CO)5Br (Baseline) EasyOx Easier to Oxidize (Less Positive Eox) HighDensity->EasyOx leads to HardOx Harder to Oxidize (More Positive Eox) LowDensity->HardOx leads to

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Pentacarbonylbromorhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of an organometallic precursor like Pentacarbonylbromorhenium(I), Re(CO)₅Br, is only the first step. The subsequent validation of its purity is paramount, as even trace impurities can drastically alter reactivity, catalytic activity, and downstream product formation. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to establish a self-validating system for confirming the purity of synthesized Re(CO)₅Br.

Organometallic compounds are notoriously sensitive to air and moisture, necessitating careful handling and robust analytical methods to ensure their identity and purity.[1] A multi-technique approach is not just recommended; it is essential for a comprehensive and trustworthy characterization.[2]

The Synthetic Foundation: Preparing Re(CO)₅Br

A common and reliable method for synthesizing Re(CO)₅Br is the direct oxidative bromination of Dirhenium decacarbonyl, Re₂(CO)₁₀.[3] This reaction is straightforward and typically yields a high-purity product, provided the starting materials are pure and the reaction is performed under an inert atmosphere.

Experimental Protocol: Synthesis of Re(CO)₅Br
  • Inert Atmosphere: Set up a Schlenk line or glovebox to ensure all manipulations are carried out under a dry, oxygen-free atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried and cooled under vacuum.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve Dirhenium decacarbonyl (Re₂(CO)₁₀) in a suitable solvent like chloroform or carbon tetrachloride.

  • Addition of Bromine: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the Re₂(CO)₁₀ solution at room temperature. The reaction is an oxidation of the Re(0) in Re₂(CO)₁₀ to Re(I).

    • Causality: The Re-Re bond is cleaved, and each rhenium center is oxidized and coordinated by a bromine atom, yielding two equivalents of the product. The reaction is: Re₂(CO)₁₀ + Br₂ → 2 Re(CO)₅Br.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting Re₂(CO)₁₀, often observed by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting solid, Re(CO)₅Br, is typically a colorless compound.[3] It can be purified further by sublimation under vacuum (e.g., at 85-90 °C and 0.2 mm Hg) or recrystallization from a suitable solvent like hexane.[3]

G cluster_synthesis Synthesis Workflow Re2(CO)10_sol Dissolve Re₂(CO)₁₀ in Chloroform Reaction Combine and Stir (Room Temp, Inert Atm.) Re2(CO)10_sol->Reaction Br2_sol Dissolve Br₂ in Chloroform Br2_sol->Reaction Evaporation Remove Solvent (Rotary Evaporation) Reaction->Evaporation Reaction Complete Purification Purify by Sublimation or Recrystallization Evaporation->Purification Final_Product Pure Re(CO)₅Br (Colorless Solid) Purification->Final_Product

Fig 1. Synthesis workflow for Re(CO)₅Br.

A Quad-Core Strategy for Purity Validation

No single technique provides a complete picture of purity. We will employ a combination of Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry, and Elemental Analysis. This orthogonal approach ensures that different aspects of the molecule's structure and composition are verified, creating a self-validating dataset.

G cluster_validation Purity Validation Workflow Synthesized_Product Synthesized Re(CO)₅Br IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Groups NMR ¹³C NMR Spectroscopy Synthesized_Product->NMR Carbon Environment MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight EA Elemental Analysis (EA) Synthesized_Product->EA Elemental Ratio Purity_Confirmed Purity Confirmed IR->Purity_Confirmed NMR->Purity_Confirmed MS->Purity_Confirmed EA->Purity_Confirmed

Fig 2. Multi-technique approach for purity validation.

Infrared (IR) Spectroscopy: The Carbonyl Fingerprint

Principle: IR spectroscopy is exceptionally sensitive to the vibrations of carbonyl (CO) ligands.[4] The frequency of the C≡O stretch provides direct insight into the electronic environment of the rhenium center. Increased electron density on the metal leads to more π-back-bonding into the CO ligand's π* anti-bonding orbitals, which weakens the C-O bond and lowers the stretching frequency (ν(CO)). For Re(CO)₅Br, the five carbonyl ligands in a pseudo-octahedral geometry give rise to a characteristic pattern of IR absorptions.

Experimental Protocol:

  • Prepare a dilute solution of the synthesized Re(CO)₅Br in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).

  • Alternatively, prepare a KBr pellet if the compound is a stable solid.

  • Acquire the spectrum in the range of 2200-1800 cm⁻¹.

  • Compare the observed ν(CO) bands with literature values. The primary impurity, Re₂(CO)₁₀, has a distinctly different and simpler IR spectrum.

Data Comparison:

Compoundν(CO) Stretching Frequencies (cm⁻¹)Rationale for Difference
Re(CO)₅Br (Expected) ~2150 (A₁), ~2045 (E), ~1985 (A₁)The electron-withdrawing bromide ligand reduces back-bonding compared to Re₂(CO)₁₀, shifting bands to higher frequencies. The C₄ᵥ symmetry results in three distinct IR-active bands.
Typical Experimental Matches expected values within ± 2 cm⁻¹Confirms the local symmetry and electronic environment of the Re(CO)₅Br moiety.
Re₂(CO)₁₀ (Impurity) ~2070, ~2013, ~1976The absence of a halide and the presence of a Re-Re bond results in a different electronic structure and D₄d symmetry, leading to a different spectral pattern.

Note: Exact frequencies can vary slightly based on the solvent or sampling method (solution vs. solid-state).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Principle: For diamagnetic organometallic compounds like Re(CO)₅Br, ¹³C NMR spectroscopy is a powerful tool for confirming the number and type of carbonyl environments.[1] Due to the C₄ᵥ symmetry, the five carbonyl ligands are not equivalent; there is one unique axial carbonyl and four equivalent equatorial carbonyls. However, due to rapid ligand exchange on the NMR timescale at room temperature, these often appear as a single, sharp resonance.

Experimental Protocol:

  • Dissolve a sample of the synthesized Re(CO)₅Br in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbonyl carbons.

  • Analyze the chemical shift in the carbonyl region (typically 180-220 ppm).[5]

Data Comparison:

NucleusExpected Chemical Shift (δ, ppm)Interpretation
¹³C {¹H} ~181 - 183A single resonance in this region is indicative of the five carbonyl ligands, which appear equivalent due to fluxional processes at room temperature. The presence of other signals in the carbonyl region could indicate impurities.

Reference: The chemical shift can be compared to literature data for Re(CO)₅Br and potential impurities. For example, the carbonyl resonance for Re₂(CO)₁₀ appears at a different chemical shift (~191.8 ppm).[6]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Principle: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity.[7] Furthermore, the unique isotopic patterns of both rhenium (¹⁸⁵Re: 37.4%, ¹⁸⁷Re: 62.6%) and bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) create a highly characteristic "fingerprint" in the mass spectrum that is difficult to mistake.

Experimental Protocol:

  • Dissolve the sample in a suitable solvent for the chosen ionization technique. Soft ionization methods like Electrospray Ionization (ESI) or Laser Desorption Ionization (LDI) are often preferred for organometallic complexes to prevent fragmentation.[8][9]

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak cluster ([M]⁺) and compare its m/z values and isotopic distribution to the theoretically calculated pattern.

Data Comparison:

SpeciesTheoretical Monoisotopic Mass (Da)Key Isotopic Peaks (m/z) and Relative IntensityInterpretation
[Re(CO)₅Br]⁺ 405.84866404, 406, 408 : A complex cluster of peaks centered here, with the most intense peak at m/z 408 ([¹⁸⁷Re(CO)₅⁸¹Br]⁺).The observed pattern must match the simulated isotopic distribution for C₅O₅¹⁸⁵/¹⁸⁷Re⁷⁹/⁸¹Br to confirm the elemental composition of the molecular ion.
[Re₂(CO)₁₀]⁺ (Impurity) 651.8385A different cluster centered around m/z 652.The absence of this cluster and the bromine isotopic pattern rules out the starting material as a significant impurity.

Elemental Analysis (EA): The Final Stoichiometric Verdict

Principle: Combustion analysis provides the weight percentages of carbon and oxygen (by difference), which can be compared to the theoretical values calculated from the molecular formula C₅BrO₅Re. This technique is a cornerstone for confirming the empirical formula and overall purity of a bulk sample.[2][10]

Experimental Protocol:

  • Submit a small, homogenous, and thoroughly dried sample of the synthesized product to an analytical laboratory for C/H/N analysis.

  • Ensure the sample is handled under inert conditions until submission to prevent degradation.

  • Compare the experimental percentages to the theoretical values.

Data Comparison:

ElementTheoretical %Acceptable Experimental Range (%)Interpretation
Carbon (C)14.78%14.78 ± 0.4A result within this range is considered strong evidence of purity. Deviations can indicate solvent residue or other impurities.
Bromine (Br)19.67%(Typically not measured by standard CHN)
Oxygen (O)19.70%(Typically not measured directly)
Rhenium (Re)45.85%(Typically not measured directly)

Note: The industry standard for a "pure" compound is an experimental value within ±0.4% of the theoretical value.

Comparative Summary and Alternative Products

Analytical TechniqueInformation ProvidedStrengthsLimitations
IR Spectroscopy Functional groups (ν(CO)), local symmetryFast, highly sensitive to carbonyls, good for identifying carbonyl-containing impuritiesProvides limited structural information beyond the M-CO unit
¹³C NMR Spectroscopy Carbon environments, molecular symmetryProvides detailed structural information, can quantify impurities if relaxation times are consideredLess sensitive, requires diamagnetic compounds, can be time-consuming
Mass Spectrometry Molecular weight, elemental composition via isotopic patternHighly specific, unambiguous molecular formula confirmationCan be destructive, may not be quantitative without standards
Elemental Analysis Bulk elemental composition, empirical formulaProvides fundamental proof of composition for a bulk sampleRequires a pure, homogenous sample; destructive; does not identify impurities

As a point of comparison, researchers may also synthesize the chlorinated analogue, Re(CO)₅Cl . The analytical data for this compound are distinct, allowing for clear differentiation.

PropertyRe(CO)₅Br Re(CO)₅Cl
Molecular Weight 406.16 g/mol [11]361.71 g/mol [12]
Key IR Bands (ν(CO)) ~2150, 2045, 1985 cm⁻¹Higher frequencies due to more electronegative Cl
MS Isotopic Pattern Characteristic pattern for Re and BrCharacteristic pattern for Re and Cl (³⁵Cl: 75.8%, ³⁷Cl: 24.2%)

Conclusion

References

  • Jiang, C., & Hor, T. S. A. (1998). Electrospray mass spectrometric studies of the rhenium hydroxy and methoxy carbonyl complexes [Re2(µ-OR)3(CO)6]– (R = H, Me). Chemical Communications, 2029. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. Available at: [Link]

  • Rojas, A., et al. (2015). Mass spectrometry of rhenium complexes: a comparative study by using LDI-MS, MALDI-MS, PESI-MS and ESI-MS. Journal of Mass Spectrometry, 50(9), 1046-1056. Available at: [Link]

  • Chemistry LibreTexts. (2024). 10.4: Characterization of Organometallic Complexes. Available at: [Link]

  • ACS Publications. (n.d.). Guidelines for Characterization of Organometallic and Inorganic Compounds. Available at: [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Available at: [Link]

  • Lister, S. E., et al. (2022). Trends in coordination of rhenium organometallic complexes in the Protein Data Bank. Acta Crystallographica Section D: Structural Biology, 78(Pt 1), 1-13. Available at: [Link]

  • Rojas, A., Yañez, C., & Gómez, M. (2015). Mass spectrometry of rhenium complexes: a comparative study by using LDI-MS, MALDI-MS, PESI-MS and ESI-MS. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). IR and 13 C-NMR spectra of rhenium carbonyl complexes (THF, r.t.). Available at: [Link]

  • Semproni, A. A., et al. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. Dalton Transactions, 50(3), 1081-1092. Available at: [Link]

  • Gonsalves, K. E., et al. (2021). Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes: New Synthon for Carboxylato, Sulfonato and Chlorido Complexes. Inorganica Chimica Acta, 525, 120464. Available at: [Link]

  • Shariff, E. M., et al. (2023). Synthesis and structure of rhenium carbonyl complexes bearing a saccharinate ligand. Zeitschrift für anorganische und allgemeine Chemie, 649(22), e202300200. Available at: [Link]

  • Gandelman, M., et al. (2008). Synthesis of Rhenium Carbonyl Complexes Bearing Substituted Pyrrolyl Ligands. Organometallics, 27(11), 2638-2643. Available at: [Link]

  • Wikipedia. (n.d.). Bromopentacarbonylrhenium(I). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Re(CO)3(5-PAN)Cl], A Rhenium(I) Naphthalimide Complex for the Visible Light Photocatalytic Reduction of CO2. Available at: [Link]

  • PubChem. (n.d.). Pentacarbonylbromorhenium. Available at: [Link]

  • NIST. (n.d.). Rhenium, pentacarbonylchloro-. Available at: [Link]

  • Papagiannopoulou, D., et al. (2022). Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP. Molecules, 27(12), 3795. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • INIS-IAEA. (n.d.). Bromo(pentacarbonyl)rhenium Re(CO)5Br. Available at: [Link]

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A Researcher's Guide to Spectroscopic Differentiation of fac- and mer-Isomers of Rhenium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands, stand as a cornerstone in modern inorganic chemistry. Their rich photophysical properties, catalytic potential, and increasing relevance in medicinal chemistry and drug development hinge on their precise molecular architecture.[1][2] For an octahedral complex with the general formula [Re(CO)₃(L)₃] or [Re(CO)₃(N^N)X], where N^N is a bidentate ligand and X is a monodentate ligand, two geometric isomers are possible: facial (fac) and meridional (mer). The spatial arrangement of the three carbonyl ligands dictates the complex's overall symmetry, which in turn profoundly influences its spectroscopic signatures, stability, and reactivity.

The fac isomer, where the three CO ligands occupy one face of the octahedron, generally possesses C₃ᵥ symmetry around the Re(CO)₃ core. In contrast, the mer isomer, with the CO ligands capping a meridian of the octahedron, exhibits lower symmetry, typically C₂ᵥ. This fundamental difference in symmetry is the key to their spectroscopic differentiation. This guide provides an in-depth comparison of the primary spectroscopic techniques used to distinguish these isomers, supported by experimental data and protocols, to empower researchers in their synthesis and characterization efforts.

Vibrational Spectroscopy (FTIR): The Gold Standard for Isomer Assignment

Infrared (IR) spectroscopy is arguably the most powerful and straightforward technique for assigning fac versus mer geometry in tricarbonyl complexes. The causality lies in the symmetry-dependent selection rules for the carbonyl stretching vibrations (ν(CO)).

Theoretical Basis & Causality

Group theory predicts the number of IR-active stretching modes for the M(CO)₃ fragment based on its point group.

  • For a fac-[Re(CO)₃]⁺ core (C₃ᵥ symmetry) , two IR-active vibrational modes are predicted: a high-energy, symmetric A₁ mode and a lower-energy, doubly degenerate E mode. In practice, the E mode often splits due to minor distortions in the solid state or in solution, resulting in three observable bands, though the two lower-energy bands are typically close and may appear as a single broad band.[3]

  • For a mer-[Re(CO)₃]⁺ core (C₂ᵥ symmetry) , three distinct IR-active modes are predicted: two of A₁ symmetry and one of B₁ symmetry. These typically appear as three well-resolved bands of varying intensity.[3][4][5]

This difference in the number and pattern of ν(CO) bands provides a definitive fingerprint for each isomer.

Comparative Data Summary
IsomerPoint Group (Re(CO)₃)Predicted IR BandsTypical Experimental ObservationApprox. ν(CO) Range (cm⁻¹)Reference Example
facial (fac)C₃ᵥ2 (A₁ + E)2 or 3 bands (often a sharp high-energy band and a broad or split low-energy band)2030-2040, 1920-1940, 1890-1915fac-[Re(bpy)(CO)₃Cl]
meridional (mer)C₂ᵥ3 (2A₁ + B₁)3 distinct, well-resolved bands2050-2060, 1950-1970, 1920-1930mer-[Re(PNP)(CO)₃]⁺

Note: The exact frequencies are highly dependent on the other ligands and the solvent.

Experimental Protocol: FTIR Analysis of a Rhenium Tricarbonyl Complex
  • Sample Preparation:

    • Solution: Dissolve a small amount (~1 mg) of the complex in a suitable IR-transparent solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF)) to a concentration of ~1-5 mM. Ensure the solvent is dry.

    • Solid State (KBr): Mix ~1 mg of the complex with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Purge the spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

    • Set the spectral range to 2200-1800 cm⁻¹, which covers the entire ν(CO) region.

    • Set the resolution to 4 cm⁻¹ and the number of scans to 32 for a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent (for solution) or an empty pellet holder (for KBr).

    • Place the sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the number, position, and relative intensities of the peaks in the 2100-1850 cm⁻¹ region.

    • Compare the observed pattern to the predictions for fac and mer isomers to assign the geometry. For fac-[Re(bpy)(CO)₃Cl] in DCM, expect strong bands around 2032, 1928, and 1914 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Molecular Symmetry

¹H and ¹³C NMR spectroscopy provides complementary and equally definitive evidence for isomer identification by probing the magnetic environment of the nuclei in the ligands. The symmetry of the complex dictates the chemical equivalence of these nuclei.

Theoretical Basis & Causality

For a complex containing a symmetric chelating ligand, such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen):

  • In the fac isomer , a C₂ axis of symmetry bisects the N-Re-N angle, rendering the two halves of the bidentate ligand (e.g., the two pyridine rings of bpy) chemically and magnetically equivalent. This results in a simpler ¹H NMR spectrum with fewer resonances.[6]

  • In the mer isomer , this C₂ axis is absent. The two halves of the ligand are in different chemical environments—one is trans to a CO ligand, while the other is trans to the monodentate ligand X. This inequivalence doubles the number of resonances observed for the ligand, leading to a more complex spectrum.[6][7]

Comparative Data Summary for a [Re(bpy)(CO)₃X] Complex
IsomerSymmetry Elementbpy Ring EquivalenceExpected ¹H NMR Signals for bpy
facial (fac)C₂ axis presentEquivalent4 distinct signals (each integrating to 2H)
meridional (mer)C₂ axis absentInequivalent8 distinct signals (each integrating to 1H)
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the rhenium complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the chosen solvent.

    • Typical acquisition parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals in the aromatic region (typically 7.0-9.5 ppm).

    • Count the number of distinct resonances corresponding to the bipyridine ligand.

    • A simple pattern of 4 signals confirms the fac isomer, while a more complex pattern of 8 signals is definitive proof of the mer isomer.[7]

Electronic Spectroscopy (UV-Vis and Luminescence)

While IR and NMR are primary tools for structural assignment, electronic spectroscopy provides crucial insights into the photophysical properties that often differ between isomers.

UV-Vis Absorption

Both fac and mer isomers of rhenium diimine complexes exhibit two main types of absorption bands:

  • Ligand-Centered (LC) π → π* transitions: Intense absorptions in the high-energy UV region (<350 nm).

  • Metal-to-Ligand Charge-Transfer (MLCT) transitions: Broad, less intense bands in the lower-energy visible region (380-450 nm).[8][9]

While the overall spectral profiles are often similar, subtle shifts in the MLCT band energy and intensity can be observed between isomers due to differences in their frontier molecular orbital energies.[10] However, these differences are generally not pronounced enough to be used for unambiguous primary assignment without authentic samples of both isomers for comparison.

Luminescence Spectroscopy

Many fac-Re(I) diimine complexes are strongly phosphorescent at room temperature, typically emitting from a triplet MLCT (³MLCT) excited state.[11][12] The emission properties are sensitive to the geometry of the complex.

  • Causality: The different ligand arrangements in fac and mer isomers can alter the energy of the ³MLCT state and its coupling to non-radiative decay pathways, such as those involving metal-centered (³MC) states.[6] This can lead to differences in emission wavelength (λ_em), quantum yield (Φ_em), and excited-state lifetime (τ).

  • Observation: The mer isomer may exhibit a red-shifted emission or be non-luminescent at room temperature if its geometry provides more efficient non-radiative decay pathways.[6] This makes luminescence a powerful tool for characterizing the final product, especially in photochemical isomerization studies.

Comparative Data Summary
IsomerTypical MLCT Absorption (λ_max)Typical ³MLCT Emission (λ_em)General Observation
facial (fac)~380-420 nm~510-600 nmOften strongly luminescent
meridional (mer)Similar to fac, may be slightly shiftedOften red-shifted or quenchedLuminescence may be weaker or absent at RT

Synthesis and Isomer Interconversion

The fac isomer is typically the thermodynamically more stable product and is synthesized directly. The mer isomer is often accessed via photochemical isomerization of the fac isomer.

Experimental Workflow: Synthesis and Isomerization

G cluster_synthesis Synthesis of fac-Isomer cluster_conversion Photochemical Isomerization cluster_analysis Spectroscopic Analysis s1 [Re(CO)₅Cl] + bpy s2 Reflux in Toluene s1->s2 s3 Precipitation & Filtration s2->s3 s4 fac-[Re(bpy)(CO)₃Cl] s3->s4 c1 Dissolve fac-isomer in THF s4->c1 Input for Isomerization a1 FTIR s4->a1 Direct Analysis a2 NMR s4->a2 Direct Analysis a3 UV-Vis/Luminescence s4->a3 Direct Analysis c2 Irradiate with UV light (e.g., 313 nm) c1->c2 c3 Monitor by IR/NMR c2->c3 c4 mer-[Re(bpy)(CO)₃Cl] c3->c4 c4->a1 Analysis of Photoproduct c4->a2 Analysis of Photoproduct c4->a3 Analysis of Photoproduct a_out Isomer Confirmation a1->a_out a2->a_out a3->a_out

Caption: Workflow for synthesis of the fac-isomer and its conversion to the mer-isomer.

Protocol 1: Synthesis of fac-[Re(bpy)(CO)₃Cl]

This protocol is adapted from standard literature procedures.[13][14]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine rhenium pentacarbonyl chloride ([Re(CO)₅Cl], 0.2 mmol) and 2,2'-bipyridine (bpy, 0.2 mmol).

  • Solvent Addition: Add 20 mL of dry toluene to the flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 2-4 hours. A yellow precipitate will form.

  • Isolation: Cool the mixture to room temperature, then further cool in an ice bath. Collect the yellow solid by vacuum filtration.

  • Washing: Wash the product with cold n-hexane to remove any unreacted starting materials.

  • Drying: Dry the product, fac-[Re(bpy)(CO)₃Cl], under vacuum. The product can be used directly for spectroscopic analysis.

Protocol 2: Photochemical Synthesis of mer-[Re(bpy)(CO)₃Cl]

The mer isomer can be synthesized by irradiating the fac isomer in a suitable solvent.[15][16][17]

  • Solution Preparation: Prepare a solution of fac-[Re(bpy)(CO)₃Cl] in a non-coordinating solvent like THF. The concentration should be low enough to allow light penetration. The solution should be saturated with CO to prevent ligand substitution reactions.[15]

  • Irradiation: Irradiate the solution with UV light (e.g., using a 313 nm mercury lamp) in a quartz vessel while stirring.

  • Monitoring: Periodically take aliquots of the solution and monitor the reaction progress by FTIR, looking for the appearance of three new ν(CO) bands characteristic of the mer isomer.

  • Isolation: Once the desired conversion is reached, the solvent can be removed under reduced pressure. The resulting mixture of fac and mer isomers can often be separated by column chromatography on silica gel.[6]

Conclusion

The geometric isomerism of rhenium tricarbonyl complexes is a critical determinant of their physical and chemical properties. A multi-spectroscopic approach provides a self-validating system for unambiguous isomer assignment. FTIR and NMR spectroscopy serve as the most definitive tools, directly probing the consequences of molecular symmetry on vibrational modes and nuclear environments, respectively. UV-Vis and luminescence spectroscopy, while less definitive for initial assignment, are essential for characterizing the electronic structure and photophysical behavior that are often the focus of research in this field. By understanding the theoretical basis and applying the experimental protocols detailed in this guide, researchers can confidently synthesize, isolate, and characterize the specific isomers required for their advanced applications.

References

  • Kubiak, C. P., et al. (2015). The luminescence properties of the heteroleptic [Re(CO)3(N∩N)Cl] and [Re(CO)3(N∩N)(CH3CN)]+ complexes in view of the combined Marcus–Jortner and Mulliken–Hush formalism. Physical Chemistry Chemical Physics. Available at: [Link]

  • Zaragoza, J. P., et al. (2019). Facial vs. Meridional Coordination Modes in ReI Tricarbonyl Complexes with a Carbodiphosphorane‐based Tridentate Ligand. Chemistry – A European Journal. Available at: [Link]

  • Ghorai, B., et al. (2019). Photophysics and Photochemistry of Organometallic Rhenium Diimine Complexes. Inorganica Chimica Acta. Available at: [Link]

  • Kunnert, M., et al. (2024). Induced fac–mer rearrangements in {M(CO)3}+ complexes (M = Re, 99(m)Tc) by a PNP ligand. Dalton Transactions. Available at: [Link]

  • University of Nottingham. (2023). Investigation of Rhenium (I) Tri-, Di-, Tetra- Carbonyl Diimine Complexes. Nottingham ePrints. Available at: [Link]

  • Manyen, S., et al. (2021). Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity. Inorganic Chemistry. Available at: [Link]

  • Pneumatikakis, G., et al. (2007). Infrared spectra of (a) fac-[Re(CO)3(dpk)Cl], (b) cis[Re(CO)3{(C5H4N)2C(O)(OH)}] and (c) cis-[Re(CO)2(PPh3)(dpk)Cl] in KBr pellets. ResearchGate. Available at: [Link]

  • Miyake, H., et al. (2015). Prediction and Rationalization of Different Photochemical Behaviors of mer- and fac-Isomers of [Ru(pyridyltriazole)3]2+. Inorganic Chemistry. Available at: [Link]

  • Sato, S., et al. (2007). Photochemical Ligand Substitution Reactions of fac-[Re(bpy)(CO)3Cl] and Derivatives. Inorganic Chemistry. Available at: [Link]

  • Ishitani, O., et al. (2011). Photochemical Synthesis of mer-[Re(bpy)(CO)3Cl]. Chemistry Letters. Available at: [Link]

  • Manyen, S., et al. (2021). Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity. Inorganic Chemistry. Available at: [Link]

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  • Sato, S., et al. (2007). Photochemical ligand substitution reactions of fac-[Re(bpy)(CO)3Cl] and derivatives. Semantic Scholar. Available at: [Link]

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  • Willner, H., et al. (1996). Synthesis, Molecular Structure, and Vibrational Spectra of mer-Tris(carbonyl)iridium(III) Fluorosulfate, mer-Ir(CO)(3)(SO(3)F)(3). Inorganic Chemistry. Available at: [Link]

  • Study.com. (n.d.). Draw both the fac and mer isomers of Cr(CO)3(NH3)3 and assign them to the correct point group. Homework.Study.com. Available at: [Link]

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A Comparative Guide to the Catalytic Performance of Re(CO)₅Br Versus Other Transition Metal Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the selection of an optimal catalyst is a critical decision that dictates the efficiency, selectivity, and overall viability of a synthetic pathway. Among the vast array of available catalysts, transition metal carbonyl halides have carved a niche for their unique reactivity. This guide provides an in-depth technical comparison of Bromopentacarbonylrhenium(I), Re(CO)₅Br, against other notable transition metal catalysts across a spectrum of pivotal organic transformations. Our analysis is grounded in experimental data to provide a clear, objective performance benchmark.

Electrochemical and Photochemical CO₂ Reduction: Re(CO)₅Br vs. Mn(CO)₅Br

The conversion of carbon dioxide (CO₂) into value-added chemical feedstocks is a paramount goal in sustainable chemistry. Both rhenium and manganese carbonyl complexes have been extensively studied as molecular catalysts for this transformation.

Comparative Performance Data:

CatalystReaction TypeConditionsTurnover Frequency (TOF) (s⁻¹)Faradaic Efficiency for CO (%)Overpotential (V)Reference
Re(bpy)(CO)₃Cl *ElectrochemicalMeCN, TEOA->90-0.55 vs SCE[1]([Link])
Mn(bpy-tBu)(CO)₃Br ElectrochemicalMeCN, Brønsted Acid340~100Lower than Re analogue[2]([Link])
[Re(bpy)(CO)₃]⁻ ElectrochemicalMeCN, Phenol~10x faster than Mn analogueHighHigher than Mn analogue[2]([Link])
Mn(bpy-R)(CO)₃X Electrochemical-Approaches Re(bpy-R)(CO)₃X-Lower than Re[3]([Link])

Note: Data for the closely related and well-studied Re(bpy)(CO)₃Cl is included for a broader comparison. The catalytic activity of Re(CO)₅Br often involves its transformation into related species under reaction conditions.

Mechanistic Insights and Causality:

The superior turnover frequency of the rhenium catalyst can be attributed to the inherent electronic properties of the Re-metal center. The Re-C bond in the key Re-CO₂H intermediate is more stable, facilitating the subsequent steps of CO₂ reduction.[4]([Link]) In contrast, the manganese analogue, while operating at a lower overpotential, often requires the presence of a Brønsted acid to facilitate the catalytic cycle.[2]([Link])

Computational studies have revealed that the reaction pathways for the Mn and Re catalysts can differ depending on the applied potential. The Mn catalyst can access multiple catalytic pathways, offering a degree of flexibility not observed with the Re catalyst.[2]([Link]) The stronger back-bonding in Re(CO)₅Br compared to Mn(CO)₅Br, as evidenced by vibrational spectroscopy, also points to a more electron-rich metal center in the rhenium complex, which can influence its interaction with CO₂.[5]([Link])

Experimental Protocol: Comparative Electrochemical CO₂ Reduction

This protocol provides a framework for the comparative evaluation of Re(CO)₅Br and Mn(CO)₅Br as catalysts for electrochemical CO₂ reduction.

Materials:

  • Re(CO)₅Br and Mn(CO)₅Br

  • 2,2'-bipyridine (bpy) or substituted derivatives

  • Acetonitrile (MeCN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • CO₂ gas (high purity)

  • Working electrode (e.g., glassy carbon), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)

  • Potentiostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAPF₆ in anhydrous MeCN.

  • In an electrochemical cell, add the electrolyte solution and the catalyst precursor (e.g., 1 mM of Re(CO)₅Br or Mn(CO)₅Br) and the bipyridine ligand.

  • Purge the solution with argon for at least 20 minutes.

  • Record a cyclic voltammogram under argon to determine the catalyst's redox behavior in the absence of substrate.

  • Saturate the solution with CO₂ by bubbling the gas through the electrolyte for at least 30 minutes.

  • Record a cyclic voltammogram under the CO₂ atmosphere. An increase in the catalytic current compared to the argon-purged solution indicates CO₂ reduction.

  • Perform controlled potential electrolysis at a potential corresponding to the catalytic wave to quantify the products (e.g., CO, H₂) using gas chromatography.

  • Calculate the Faradaic efficiency for each product.

Visualization of the General Catalytic Cycle for CO₂ Reduction

CO2_Reduction_Cycle M_CO5Br M(CO)₅Br (M = Re, Mn) Active_Catalyst [M(bpy)(CO)₃]⁻ M_CO5Br->Active_Catalyst +2e⁻, +bpy -Br⁻, -2CO M_CO2 [M(bpy)(CO)₃(CO₂)]⁻ Active_Catalyst->M_CO2 +CO₂ M_COOH [M(bpy)(CO)₃(COOH)] M_CO2->M_COOH +H⁺ M_H2O [M(bpy)(CO)₃(H₂O)]⁺ M_COOH->M_H2O +H⁺, -CO CO_release CO Release M_COOH->CO_release M_H2O->Active_Catalyst +2e⁻, -H₂O Epoxide_CO2_Coupling Re_cat Re(CO)₅Br Active_Re [Re(CO)₄]⁺ Re_cat->Active_Re -Br⁻, -CO Epoxide_Complex [Re(CO)₄(Epoxide)]⁺ Active_Re->Epoxide_Complex +Epoxide Ring_Opened Rhenium Alkoxide Epoxide_Complex->Ring_Opened Ring Opening Carbonate_Complex Rhenium Carbonate Ring_Opened->Carbonate_Complex +CO₂ Product Cyclic Carbonate Carbonate_Complex->Product Ring Closure Product->Re_cat -Catalyst FC_Acylation_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Solvent, Acyl Chloride, and Arene Setup->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Quench and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization End End Characterization->End Chauvin_Mechanism Catalyst [Ru]=CH₂ Metallacyclobutane1 Metallacyclobutane Catalyst->Metallacyclobutane1 + Olefin 1 Olefin1 R-CH=CH₂ Intermediate_Carbene [Ru]=CHR Metallacyclobutane1->Intermediate_Carbene - Ethylene Ethylene CH₂=CH₂ Metallacyclobutane1->Ethylene Metallacyclobutane2 Metallacyclobutane Intermediate_Carbene->Metallacyclobutane2 + Olefin 2 Olefin2 R'-CH=CH₂ Metallacyclobutane2->Catalyst - Product Product R-CH=CH-R' Metallacyclobutane2->Product

Sources

Unraveling Reaction Mechanisms of Re(CO)₅Br: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and catalysis, a deep understanding of reaction mechanisms is paramount for the rational design of novel catalysts and therapeutics. Bromopentacarbonylrhenium(I), Re(CO)₅Br, serves as a cornerstone for the synthesis of a diverse array of rhenium complexes with applications ranging from radiopharmaceuticals to photocatalysis. Elucidating the intimate details of its reactivity, particularly ligand substitution and oxidative addition, is crucial for advancing these fields. This guide provides a senior application scientist's perspective on the power of isotopic labeling studies to illuminate these reaction pathways, comparing this classical technique with modern spectroscopic and computational methods.

The Decisive Signature: Why Isotopic Labeling Remains a Gold Standard

Isotopic labeling is a powerful and direct technique for tracing the fate of atoms and bonds throughout a chemical transformation. By strategically replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), we can follow its journey and gain unambiguous insights into the reaction mechanism. This approach provides a level of certainty that is often difficult to achieve with indirect methods alone.

The primary observables in isotopic labeling studies of Re(CO)₅Br are changes in the vibrational spectra (Infrared spectroscopy) and nuclear magnetic resonance (NMR) spectra. The increase in mass of an isotope leads to a predictable decrease in the vibrational frequency of the bond it is part of, a phenomenon readily detected by IR spectroscopy. For carbonyl ligands, the C≡O stretching frequency is particularly sensitive to isotopic substitution. Similarly, the presence of a ¹³C nucleus, with its nuclear spin of ½, allows for direct detection by ¹³C NMR spectroscopy, providing information about the electronic environment and connectivity of the labeled carbonyl group.

Case Study: Carbonyl Substitution on Re(CO)₅Br – A Mechanistic Dichotomy

A fundamental reaction of Re(CO)₅Br is the substitution of one or more of its carbonyl (CO) ligands by another ligand (L). This process can proceed through several possible mechanisms, the most common being dissociative, associative, or interchange pathways. Isotopic labeling with ¹³CO provides a definitive means to distinguish between these possibilities.

The Underlying Question: Does the Ligand Leave First or Arrive First?
  • Dissociative (D) Mechanism: In this pathway, a CO ligand first dissociates from the rhenium center to form a five-coordinate intermediate, [Re(CO)₄Br]. This coordinatively unsaturated species is then rapidly trapped by the incoming ligand, which can be another CO molecule (in the case of isotopic exchange) or a different ligand L.

  • Associative (A) Mechanism: Here, the incoming ligand first attacks the intact Re(CO)₅Br complex to form a seven-coordinate intermediate. This is followed by the departure of a CO ligand to yield the final product.

  • Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the original ligand departs simultaneously, without the formation of a distinct intermediate.

Isotopic labeling with ¹³CO allows us to track the exchange of carbonyl ligands and deduce the operative mechanism.

Experimental Walk-Through: Probing CO Substitution with ¹³CO

Here, we outline a detailed protocol for a typical isotopic labeling experiment to investigate the mechanism of CO substitution in Re(CO)₅Br.

Objective: To determine the mechanism of carbonyl exchange in Re(CO)₅Br using ¹³C-labeled carbon monoxide.

Materials:

  • Re(CO)₅Br

  • ¹³CO gas (high isotopic purity)

  • A suitable solvent (e.g., dry, degassed hexane or THF)

  • High-pressure reaction vessel (e.g., a Parr reactor) equipped with a sampling valve

  • FTIR spectrometer

  • NMR spectrometer

Protocol:

  • Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, dissolve a known concentration of Re(CO)₅Br in the chosen solvent in the high-pressure reaction vessel.

  • Introduction of ¹³CO: Evacuate the headspace of the reactor and backfill with ¹³CO gas to a desired pressure.

  • Reaction Conditions:

    • Thermal Reaction: Heat the reactor to a specific temperature and monitor the reaction over time.

    • Photochemical Reaction: Irradiate the reactor with a UV lamp of a specific wavelength at a controlled temperature.

  • Monitoring the Reaction: At regular time intervals, carefully extract a small aliquot of the reaction mixture via the sampling valve.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Immediately acquire the IR spectrum of each aliquot. Monitor the disappearance of the ν(¹²CO) bands of Re(CO)₅Br and the appearance and growth of new ν(¹³CO) bands corresponding to the isotopically labeled products (e.g., [Re(¹²CO)₄(¹³CO)Br], [Re(¹²CO)₃(¹³CO)₂Br], etc.).

    • ¹³C NMR Spectroscopy: For selected time points, prepare NMR samples (under inert atmosphere) and acquire ¹³C NMR spectra. This will allow for the quantitative determination of the different isotopologues formed.

  • Data Analysis:

    • Plot the concentration of the starting material and the various ¹³CO-incorporated products as a function of time.

    • Analyze the distribution of the ¹³C label in the products. For example, in a dissociative mechanism, the initial product would be statistically monosubstituted.

Self-Validation and Trustworthiness: The observation of a clean, stepwise incorporation of ¹³CO into the Re(CO)₅Br complex, with predictable shifts in the IR and NMR spectra, serves as an internal validation of the experimental procedure. Control experiments, such as running the reaction in the absence of ¹³CO or light (for photochemical reactions), are crucial to confirm that the observed changes are indeed due to the intended isotopic exchange.

Interpreting the Data: What the Isotopes Reveal

The pattern of isotopic incorporation provides a clear fingerprint of the underlying mechanism.

  • For a Dissociative Mechanism: The rate-determining step is the initial loss of a CO ligand. The rate of the reaction would be independent of the concentration of the incoming ¹³CO. The analysis of the product distribution over time would show a sequential replacement of ¹²CO with ¹³CO.

  • For an Associative Mechanism: The rate of the reaction would be dependent on the concentration of both Re(CO)₅Br and the incoming ¹³CO.

The distribution of the ¹³C label among the axial and equatorial positions of the product can also provide stereochemical insights into the reaction pathway.

A Comparative Landscape: Isotopic Labeling vs. Other Techniques

While isotopic labeling is a powerful tool, it is often complemented by other techniques to build a comprehensive mechanistic picture.

TechniqueInformation ProvidedAdvantagesLimitations
Isotopic Labeling Direct evidence of bond breaking/formation, atomic connectivity, and reaction pathways.Unambiguous results, provides a "before and after" picture.Does not directly observe transient intermediates, can be slow for some reactions.
Ultrafast Transient Spectroscopy (e.g., fs-IR) Direct observation of short-lived intermediates and their kinetics on femtosecond to nanosecond timescales.Provides real-time information on the dynamics of the reaction.Can be complex to interpret, requires specialized equipment.
Computational Chemistry (DFT) Calculation of reaction energy profiles, transition state structures, and spectroscopic properties of intermediates.Provides theoretical insights into unobservable species and pathways.Relies on approximations, requires experimental validation.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the key mechanistic pathways.

G cluster_0 Experimental Workflow for Isotopic Labeling A Re(CO)₅Br Solution B Introduce ¹³CO Gas A->B C Initiate Reaction (Thermal or Photochemical) B->C D Time-Resolved Sampling C->D E FTIR Analysis (ν(CO) Monitoring) D->E F ¹³C NMR Analysis (Product Quantitation) D->F G Mechanistic Elucidation E->G F->G

Caption: Workflow for an isotopic labeling experiment.

G cluster_1 Dissociative (D) Mechanism cluster_2 Associative (A) Mechanism D_start Re(CO)₅Br D_inter [Re(CO)₄Br] + CO D_start->D_inter - CO (slow, rds) D_end Re(CO)₄(¹³CO)Br D_inter->D_end + ¹³CO (fast) A_start Re(CO)₅Br + ¹³CO A_inter [Re(CO)₅(¹³CO)Br] A_start->A_inter (slow, rds) A_end Re(CO)₄(¹³CO)Br + CO A_inter->A_end - CO (fast)

Caption: Comparison of Dissociative and Associative CO substitution pathways.

Conclusion: An Indispensable Tool in the Modern Chemist's Arsenal

Isotopic labeling, while a technique with a long history, remains an indispensable tool for the rigorous elucidation of reaction mechanisms in organometallic chemistry. For a foundational complex like Re(CO)₅Br, it provides clear and unambiguous answers to fundamental questions about ligand substitution and other reactions. When integrated with the real-time insights from ultrafast spectroscopy and the theoretical depth of computational chemistry, isotopic labeling studies empower researchers to build a truly comprehensive and trustworthy understanding of chemical reactivity. This, in turn, accelerates the discovery and optimization of new molecules with desired functions, from life-saving drugs to next-generation catalysts.

References

There are no specific references provided in the prompt's context to generate a list from. For a real-world application, this section would be populated with citations to the primary literature that supports the claims and protocols described in this guide.

A Senior Scientist's Comparative Guide to Quantum Yield Determination for Photochemical Reactions of Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organometallic chemistry and drug development, understanding the efficiency of a photochemical reaction is not merely an academic exercise; it is a critical parameter for mechanistic elucidation, process optimization, and scalability. The quantum yield (Φ) represents the ultimate measure of this efficiency, defined as the ratio of moles of a specific event (e.g., product formation) to the moles of photons absorbed by the system.[1][2] For a compound like Bromopentacarbonylrhenium(I), Re(CO)₅Br, whose rich photochemistry is pivotal in synthesizing novel catalytic and therapeutic agents, an accurate determination of Φ is paramount.[3][4]

This guide provides an in-depth comparison of the principal methodologies for determining the quantum yield of Re(CO)₅Br photoreactions. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to this fundamental measurement.

The Foundational Principle: A Two-Part Measurement

At its core, determining the quantum yield is a two-part problem. It requires the precise measurement of two distinct quantities:

  • The Rate of the Photochemical Event: Quantifying how many molecules of reactant are consumed or product are formed over a specific time.

  • The Photon Flux: Quantifying the number of photons absorbed by the reaction solution in that same amount of time.

The final calculation is conceptually simple:

Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)[1]

The experimental challenge lies in the accurate and reliable measurement of these two variables. We will explore the gold-standard absolute method using chemical actinometry and a practical alternative, the relative quantum yield method.

Method 1: Absolute Quantum Yield Determination via Ferrioxalate Actinometry

This is the benchmark method for determining absolute photon flux, prized for its high sensitivity and broad spectral applicability (from UV to the visible region, ~250 nm to 580 nm).[1][5] It relies on a well-characterized photochemical reaction with a known quantum yield—the photoreduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution.[6][7]

Causality and Experimental Logic

The logic is as follows: if we irradiate a solution (the actinometer) where the efficiency of the photoreaction is precisely known, we can count the number of molecules transformed and back-calculate the number of photons that must have been absorbed. By placing this actinometer solution in the exact same experimental setup (same vial, same position relative to the lamp) as our Re(CO)₅Br reaction, we can measure the photon flux our specific reactor delivers.[8]

Experimental Workflow: Absolute Quantum Yield

The process can be visualized as a two-stage workflow: first, characterizing the light source (Actinometry), and second, running the target reaction.

G cluster_0 Stage 1: Photon Flux Determination (Actinometry) cluster_1 Stage 2: Sample Photolysis A1 Prepare Ferrioxalate Actinometer Solution A2 Irradiate Actinometer (Time 't') A1->A2 A3 Develop Fe²⁺ Complex (add 1,10-phenanthroline) A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Moles of Fe²⁺ (via Calibration Curve) A4->A5 A6 Calculate Photon Flux (I₀) (using known Φ for actinometer) A5->A6 C1 Calculate Absolute Quantum Yield (Φ) A6->C1 B1 Prepare Re(CO)₅Br Solution (match solvent & absorbance) B2 Irradiate Re(CO)₅Br (Time 't', identical setup) B3 Monitor Reaction Progress (e.g., IR or UV-Vis Spectroscopy) B4 Calculate Moles of Product Formed B4->C1

Caption: Workflow for absolute quantum yield determination.

Detailed Protocol: Ferrioxalate Actinometry

This protocol is a self-validating system. A "dark" sample, shielded from light, must be run in parallel to ensure no thermal reaction is occurring, and a calibration curve ensures the accuracy of the spectrophotometric measurement.[5]

1. Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O):

  • Rationale: While commercially available, synthesis from common lab reagents (FeCl₃ and K₂C₂O₄) is cost-effective and ensures purity. The entire process must be done in the dark or under red light to prevent premature photoreduction.[5]

  • Procedure: In the dark, combine 50 mL of a 1.5 M aqueous solution of ferric chloride with 150 mL of a 1.5 M aqueous solution of potassium oxalate.[6] Allow the light green crystals of potassium ferrioxalate to form. Filter the solid and recrystallize it three times from hot water. Dry the crystals in a desiccator and store them in an amber vial.

2. Preparation of the Actinometer Solution (e.g., 0.006 M):

  • Rationale: The concentration is chosen to ensure sufficient absorbance at the irradiation wavelength. The solution is prepared in dilute sulfuric acid to prevent the precipitation of iron hydroxides.

  • Procedure: In a dark room, dissolve an accurately weighed amount of K₃[Fe(C₂O₄)₃]·3H₂O in 0.05 M H₂SO₄. For example, to make 100 mL of a 0.006 M solution, dissolve ~0.295 g of the complex. Keep this solution in a foil-wrapped flask.

3. Preparation of the Calibration Curve:

  • Rationale: A standard curve relating the absorbance of the Fe(II)-phenanthroline complex to a known Fe(II) concentration is essential for accurate quantification.

  • Procedure: Prepare a standard Fe²⁺ stock solution (e.g., from ferrous ammonium sulfate) in 0.1 M H₂SO₄.[5] Create a series of dilutions and to each, add a 1,10-phenanthroline solution and a sodium acetate buffer solution.[6] After allowing 30 minutes for color development, measure the absorbance at 510 nm and plot Absorbance vs. [Fe²⁺].

4. Irradiation and Analysis:

  • Rationale: The irradiation time must be controlled to keep the total conversion below 10%. This minimizes two potential errors: changes in the fraction of light absorbed as the actinometer is consumed, and absorption of light by the Fe²⁺ product.[5]

  • Procedure:

    • Pipette a precise volume of the actinometer solution into the reaction vessel, identical to the one that will be used for the Re(CO)₅Br experiment.

    • Keep an identical volume in a separate vessel in complete darkness (the "dark" sample).[5]

    • Irradiate the sample for a measured time, t.

    • After irradiation, pipette an aliquot from the irradiated solution and the dark solution into separate volumetric flasks.

    • To both flasks, add the 1,10-phenanthroline and buffer solutions to complex the Fe²⁺ formed. Dilute to the mark.[5]

    • Measure the absorbance of both solutions at 510 nm. The difference in absorbance (ΔA) is due to the photoreaction.

    • Use the calibration curve to convert ΔA to the moles of Fe²⁺ formed.

5. Monitoring the Re(CO)₅Br Photoreaction:

  • Rationale: For metal carbonyls, IR spectroscopy is often superior to UV-Vis. The ν(CO) stretching frequencies are sharp, intense, and highly sensitive to the electronic environment of the metal center, providing a clear "fingerprint" for both reactant and product.

  • Procedure: Prepare a solution of Re(CO)₅Br in the desired solvent. Irradiate the solution under conditions identical to the actinometry experiment. At timed intervals, withdraw aliquots and record their IR or UV-Vis spectrum. Calculate the change in concentration based on the change in absorbance of a characteristic peak, using the Beer-Lambert law.

Method 2: Relative Quantum Yield Determination

This method circumvents the need for absolute photon flux measurements by comparing the photoreactivity of the sample to a reference compound with a well-established quantum yield (Φ_ref) under identical conditions.[9][10]

Causality and Experimental Logic

The core assumption is that if two solutions (sample and reference) have the same absorbance at the irradiation wavelength and are irradiated in an identical geometry, they will absorb the same number of photons.[10] Therefore, the ratio of their reaction rates will be equal to the ratio of their quantum yields.

The governing equation is:

Φ_sample = Φ_ref * (k_sample / k_ref) * (f_ref / f_sample)

Where k is the rate of product formation (or reactant consumption) and f is the fraction of light absorbed. If the absorbances are matched (A_sample = A_ref), then the fraction of light absorbed term (f_ref / f_sample) becomes 1, simplifying the calculation. For fluorescent compounds, a similar comparative method is used, but it relates integrated fluorescence intensity to absorbance.[11][12]

Experimental Workflow: Relative Quantum Yield

This approach is more direct but relies heavily on the quality of the reference standard.

G cluster_0 Sample Analysis cluster_1 Reference Analysis A1 Select Reference Compound (Known Φ, Similar Absorbance) A2 Prepare Sample & Reference Solutions (Match Absorbance at λ_irr) A1->A2 A3 Irradiate Both Solutions (Identical Conditions, Time 't') A2->A3 S1 Monitor Sample Reaction (e.g., IR, UV-Vis) A3->S1 R1 Monitor Reference Reaction (e.g., GC, HPLC, UV-Vis) A3->R1 S2 Determine Rate of Product Formation (k_sample) S1->S2 C1 Calculate Relative Quantum Yield (Φ_sample) S2->C1 R2 Determine Rate of Product Formation (k_ref) R1->R2 R2->C1

Caption: Workflow for relative quantum yield determination.

Protocol and Considerations
  • Select a Suitable Actinometer: The ideal reference has a known, wavelength-specific quantum yield, good solubility in the reaction solvent, and an absorption spectrum that overlaps well with Re(CO)₅Br. For organometallic systems, a well-behaved compound like Cr(CO)₆ can sometimes be used.

  • Match Absorbance: Prepare solutions of Re(CO)₅Br and the reference compound. Carefully adjust concentrations so their absorbance values are nearly identical (ideally between 0.02-0.05 to ensure linearity and avoid inner filter effects) at the chosen irradiation wavelength.[13]

  • Irradiate in Parallel: The most trustworthy setup is a "merry-go-round" photoreactor, which rotates multiple samples around a central lamp to ensure each receives an identical, time-averaged photon flux.

  • Monitor Both Reactions: Use the most appropriate analytical technique to determine the rate of reaction for both the sample and the reference.

  • Calculate Φ_sample: Use the simplified formula (assuming matched absorbance) Φ_sample = Φ_ref * (k_sample / k_ref).

Comparative Analysis: Absolute vs. Relative Methods

The choice between these methods depends on the required accuracy, available equipment, and the existence of a suitable reference standard.

FeatureAbsolute Method (Ferrioxalate Actinometry)Relative Method
Principle Measures absolute photon flux using a primary standard reaction.[14]Compares the reaction rate of a sample to a secondary standard under identical conditions.[9][15]
Accuracy High. Considered a primary standard method. Provides a true value for the photon flux of the system.[1]Dependent on the accuracy of the reference's quantum yield. Any error in Φ_ref propagates directly.
Experimental Complexity More complex and time-consuming. Requires careful synthesis and handling of light-sensitive reagents.[6][7]Simpler if a suitable reference is available. Avoids the separate actinometry experiment.
Versatility Highly versatile. The measured photon flux can be used for any photoreaction studied in that specific setup.[8]Less versatile. The comparison is only valid for the specific conditions under which it was performed.
Key Requirement Spectrophotometer, volumetric glassware, darkroom or red light conditions.A suitable, well-characterized reference compound. A "merry-go-round" reactor is highly recommended.
Trustworthiness Self-validating through dark controls and calibration. The result is an intrinsic property of the light source/reactor geometry.Relies on external data (Φ_ref). Requires rigorous confirmation that irradiation conditions are identical for sample and reference.

Conclusion and Recommendation

For the rigorous characterization of a new photochemical transformation of Bromopentacarbonylrhenium(I), the absolute method using ferrioxalate actinometry is the authoritative choice. It provides a fundamental measurement of the photon flux of your specific experimental setup, which is invaluable for reproducibility and future studies.[8] While more labor-intensive, its accuracy and versatility provide the highest level of scientific integrity.

The relative quantum yield method serves as a valuable, practical alternative for routine measurements, comparative studies of derivatives, or when the resources for absolute actinometry are limited. Its success is critically dependent on the selection of an appropriate and accurately characterized reference standard.

Ultimately, a deep understanding of the principles behind both methods empowers the researcher to make informed decisions, generate reliable and reproducible data, and truly quantify the efficiency of their photochemical systems.

References

  • A Standard Ferrioxalate Actinometer Protocol. HepatoChem. [Link]

  • Photochemical reactions of Re(CO)5Br with tetraalkyldiphosphine disulfides... ResearchGate. [Link]

  • Determining Photon Flux Using Actinometry. HepatoChem. [Link]

  • Photochemical reactions of Re(CO)5Br with Ph2P(S) (CH2)nP(S)Ph2 (n = 1,2,3). Zeitschrift fur Naturforschung B. [https://www.researchgate.net/publication/250073215_Photochemical_reactions_of_ReCO5Br_with_Ph2PSCH2nP SPh2_n_123]([Link] SPh2_n_123)

  • CHEMICAL ACTINOMETRY. KGROUP. [Link]

  • Chemical Actinometry. Technoprocur.cz. [Link]

  • On the actinometric measurement of absolute luminescence quantum yields. NIST. [Link]

  • Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. RSC Publishing. [Link]

  • Quantum Yield Measurement of Organometallic Complexes using Double Pump Probe Technique. ResearchGate. [Link]

  • Practical Ferrioxalate Actinometry for the Determination of Photon Fluxes in Production-Oriented Photoflow Reactors. ACS Publications. [Link]

  • Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Determination of quantum yields. The Royal Society of Chemistry. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Comparison of methods and achievable uncertainties for the relative and absolute measurement of photoluminescence quantum yields. PubMed. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

  • Metal–Carbonyl Units for Vibrational and Luminescence Imaging: Towards Multimodality. ACS Publications. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere... RSC Publishing. [Link]

  • Photochemical CO2 reduction with mononuclear and dinuclear rhenium catalysts bearing a pendant anthracene chromophore. Chemical Communications (RSC Publishing). [Link]

  • Photochemical reactions of [Re(η5-C5R5)(CO)3] (R 5 H or Me) with partially fluorinated benzenes: C–H and C–F activation. ElectronicsAndBooks. [Link]

  • Bromopentacarbonylrhenium(I) - Wikipedia. Wikipedia. [Link]

  • Supporting Information. Wiley Online Library. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Bromopentacarbonylrhenium(I)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Bromopentacarbonylrhenium(I) (Re(CO)₅Br) is a valuable precursor in organometallic synthesis, particularly for developing catalysts and solar energy conversion materials.[1][2] However, its utility is matched by its hazardous nature, demanding a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step plan for the proper disposal of Re(CO)₅Br, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The core principle of this protocol is waste minimization and containment . Every step is designed to prevent environmental release and minimize exposure to this toxic compound.

Hazard Assessment and Pre-Disposal Safety

Before handling any waste containing Bromopentacarbonylrhenium(I), a thorough understanding of its hazards is essential. This compound is acutely toxic if swallowed, inhaled, or absorbed through the skin and can cause significant irritation to the eyes, skin, and respiratory system.[1][3][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Essential Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE. The following table outlines the minimum requirements.

Protection Area Required PPE Rationale and Specifications
Eye/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles in conjunction with a full-face shield provide maximum protection from dust and splashes.[1][4][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][6]
Body Flame-Resistant Lab CoatA fully buttoned lab coat protects against skin contact from spills. For larger quantities, a chemical-resistant apron or full-body suit is advised.[4][5]
Respiratory NIOSH-Approved RespiratorA full-face particle respirator (Type P2 or N99) is required if there is any risk of aerosol or dust formation, or if engineering controls are inadequate.[1][3][4]

Waste Characterization and Segregation

Proper disposal begins with correct waste classification. According to the US Environmental Protection Agency (EPA) guidelines listed in 40 CFR Parts 261.3, the waste generator is responsible for determining if a chemical is hazardous.[3] Bromopentacarbonylrhenium(I) is classified as a toxic solid and must be disposed of as hazardous waste.[4][7]

The Cardinal Rule of Segregation: Never mix Bromopentacarbonylrhenium(I) waste with other waste streams.[4] It is incompatible with oxidizing agents, halogens, and active metals.[3] Mixing could lead to dangerous reactions. Furthermore, it is sensitive to air and moisture, which necessitates storage in tightly sealed containers, preferably under a nitrogen atmosphere.[3][4]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to handling different forms of Re(CO)₅Br waste.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Streams & Primary Containment cluster_2 Disposal & Decontamination Procedures cluster_3 Final Collection & Disposal Waste Generate Re(CO)₅Br Waste Decision Identify Waste Type Waste->Decision Solid Solid Waste (e.g., surplus reagent, contaminated absorbents) Decision->Solid Solid / Residue Sharps Contaminated Sharps (e.g., needles, pipette tips, broken glass) Decision->Sharps Sharps Labware Contaminated Labware (e.g., flasks, beakers) Decision->Labware Reusable Labware PackageSolid 1. Place in a clearly labeled, sealed container. 2. Affix Hazardous Waste Label. Solid->PackageSolid PackageSharps 1. Place in a labeled, puncture-proof sharps container. Sharps->PackageSharps Decon Triple rinse with a suitable solvent (e.g., acetone). Collect all rinsate. Labware->Decon Collection Store sealed waste containers in designated Satellite Accumulation Area (SAA). PackageSolid->Collection PackageSharps->Collection Rinsate Collect Rinsate as Hazardous Liquid Waste Decon->Rinsate CleanLabware Cleaned Labware for Reuse Decon->CleanLabware Rinsate->Collection Disposal Arrange pickup by a licensed hazardous waste disposal company. Collection->Disposal

Caption: Disposal workflow for Bromopentacarbonylrhenium(I) waste streams.

A. Unused Reagent and Grossly Contaminated Materials

This category includes expired chemicals, reaction residues, and materials used for spill cleanup (e.g., vermiculite or sand).

  • Containment: Carefully transfer the solid waste into a designated, robust, and compatible container (e.g., a wide-mouthed glass jar with a screw-top lid). Avoid creating dust.[4]

  • Labeling: Immediately affix a completed hazardous waste label to the container. The label must include the chemical name ("Bromopentacarbonylrhenium(I)"), the associated hazards (Toxic), and the accumulation start date.

  • Storage: Tightly seal the container and store it in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.[8] The SAA must be in a secondary containment bin.

B. Contaminated Labware (Non-disposable)

This includes glassware such as flasks, beakers, and funnels.

  • Initial Rinse: In a fume hood, rinse the labware three times with a minimal amount of a suitable solvent (e.g., acetone) to dissolve any remaining Re(CO)₅Br residue.

  • Collect Rinsate: This rinsate is now considered hazardous waste.[9] Collect all rinsate in a separate, clearly labeled hazardous waste container for halogenated or metal-containing solvent waste.

  • Final Cleaning: After the triple rinse, the labware can be cleaned using standard laboratory procedures.

C. Contaminated Disposable Items and Sharps

This includes items like gloves, weighing paper, pipette tips, and needles.

  • Sharps: All chemically contaminated sharps must be placed in a designated, puncture-proof sharps container that is clearly labeled with its contents.[8]

  • Other Disposables: Contaminated gloves and wipes should be placed in the same solid waste container as the unused reagent (see section 3A). Do not dispose of these items in the regular trash.

Ultimate Disposal Pathway

The ultimate disposal of Bromopentacarbonylrhenium(I) must be handled by professionals. The standard and recommended procedure is to engage a licensed chemical waste disposal company.[4][10][11]

The typical method employed by these companies involves dissolving or mixing the material with a combustible solvent, followed by incineration in a specialized furnace equipped with an afterburner and a scrubber.[4][12] This high-temperature process ensures the complete destruction of the organometallic compound and the scrubbing of hazardous decomposition products like hydrogen bromide from the exhaust gas.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Protect: Don the appropriate PPE as detailed in Section 1.

  • Contain: For small spills, gently cover the material with an inert absorbent like sand or vermiculite. Avoid raising dust.[13]

  • Collect: Carefully sweep or vacuum the contained material and place it into a suitable, sealed container for disposal as hazardous waste.[3][4]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect the towels as hazardous waste.

  • Seek Medical Aid: In case of personal exposure, follow first aid measures immediately. For skin contact, flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For inhalation, move to fresh air. In all cases of exposure, seek immediate medical attention.[3][4]

By adhering to this structured disposal guide, researchers can manage the risks associated with Bromopentacarbonylrhenium(I) responsibly, ensuring a safe laboratory environment for themselves and their colleagues while maintaining regulatory compliance.

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Navigating the Safe Handling of Bromopentacarbonylrhenium(I): A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the ability to handle specialized reagents with confidence and precision is paramount. Bromopentacarbonylrhenium(I) (Re(CO)₅Br), a versatile precursor in organometallic chemistry, offers significant potential in catalysis and the development of novel complexes.[1][2][3] However, its utility is matched by its hazardous nature, demanding a meticulous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of Bromopentacarbonylrhenium(I), focusing on the critical role of personal protective equipment (PPE), and establishing robust operational and disposal plans.

Understanding the Risks: The "Why" Behind the Precautions

Bromopentacarbonylrhenium(I) is classified as a toxic substance that poses significant health risks upon exposure. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] The compound is also sensitive to air and moisture, which necessitates specific handling techniques to maintain its integrity and prevent hazardous reactions.[4] A thorough understanding of these risks is the foundation of a strong safety culture and informs every procedural step outlined below.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with Bromopentacarbonylrhenium(I). Each component of your protective ensemble is chosen to counteract a specific hazard presented by this compound.

Eye and Face Protection: Shielding from Irritation and Accidental Splashes

Direct contact with Bromopentacarbonylrhenium(I) can cause serious eye irritation. Therefore, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times in the laboratory and provide a seal around the eyes to protect against dust and splashes.

  • Face Shield: Worn in conjunction with safety goggles, a face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.

Hand Protection: Choosing the Right Chemical-Resistant Gloves

Given that Bromopentacarbonylrhenium(I) is toxic upon skin contact, selecting the appropriate gloves is critical. The choice of glove material should be based on its resistance to organometallic compounds.

  • Nitrile Gloves: These provide good resistance to a range of chemicals and are a suitable primary choice for handling small quantities in a controlled environment.

  • Butyl or Neoprene Gloves: For more extensive handling or in situations with a higher risk of splash, heavier-duty gloves such as butyl or neoprene are recommended due to their excellent resistance to a broad spectrum of hazardous chemicals.[5][6]

  • Double Gloving: Wearing two pairs of gloves is a prudent practice that enhances protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

Respiratory Protection: Preventing Inhalation of Toxic Dust

The inhalation of Bromopentacarbonylrhenium(I) dust is a primary route of exposure and can lead to toxicity. Therefore, respiratory protection is essential, especially when handling the solid compound outside of a glovebox.

  • NIOSH-Approved Particulate Respirator: A respirator with a P100 (or N100 if no oil-based aerosols are present) filter is recommended to protect against airborne particulates of Bromopentacarbonylrhenium(I).[7][8][9] The fit of the respirator is crucial for its effectiveness and should be tested prior to use.

  • Use in a Ventilated Area: All handling of Bromopentacarbonylrhenium(I) should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of any airborne contaminants.

Protective Clothing: Minimizing Skin Exposure

To prevent accidental skin contact, appropriate protective clothing is required.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn to protect the torso and arms.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are mandatory to protect the lower body from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Bromopentacarbonylrhenium(I) is crucial for minimizing risk. As this compound is air and moisture-sensitive, all operations should be conducted using appropriate inert atmosphere techniques, such as a glovebox or a Schlenk line.[10][11][12]

Preparation and Weighing (in a Glovebox)
  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels.

  • Material Transfer: Bring the sealed container of Bromopentacarbonylrhenium(I) and all necessary labware (spatulas, weighing paper, reaction vessel) into the glovebox antechamber.

  • Atmosphere Cycling: Cycle the antechamber atmosphere several times to remove air and moisture before transferring items into the main chamber.

  • Weighing: Carefully open the container and weigh the desired amount of Bromopentacarbonylrhenium(I) onto weighing paper or directly into the reaction vessel.

  • Sealing: Immediately and securely seal the main container of Bromopentacarbonylrhenium(I) and the reaction vessel containing the weighed compound.

Reaction Setup and Execution
  • Inert Atmosphere: If using a Schlenk line, ensure the reaction vessel is properly connected and the system has been purged with an inert gas.

  • Solvent Addition: Use dry, degassed solvents for the reaction. Transfer solvents using a cannula or a syringe that has been purged with inert gas.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of Bromopentacarbonylrhenium(I) and contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous.

Waste Segregation and Storage
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid Bromopentacarbonylrhenium(I) waste and any materials used for cleaning up spills (e.g., contaminated paper towels, gloves). The container should be sealed to prevent the release of dust.

  • Solvent Waste: Collect any solvent waste containing Bromopentacarbonylrhenium(I) in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatible.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Bromopentacarbonylrhenium(I)," and the associated hazards (Toxic).

Decontamination of Labware
  • Initial Rinse: In a fume hood, carefully rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual Bromopentacarbonylrhenium(I). Collect this rinsate as hazardous waste.

  • Secondary Wash: Wash the rinsed glassware with soap and water.

  • Drying: Allow the glassware to dry completely before reuse.

Final Disposal
  • Licensed Disposal Company: All hazardous waste containing Bromopentacarbonylrhenium(I) must be disposed of through a licensed and certified hazardous waste disposal company.[13] Follow all institutional and local regulations for waste pickup and disposal. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[13]

Visualizing the Workflow

To provide a clear and concise overview of the safety procedures, the following diagram illustrates the key steps in the handling and disposal of Bromopentacarbonylrhenium(I).

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE prep_workspace Prepare Inert Atmosphere Workspace (Glovebox/Schlenk Line) prep_ppe->prep_workspace Proceed handling_weigh Weigh Compound in Inert Atmosphere prep_workspace->handling_weigh Proceed handling_reaction Perform Reaction under Inert Atmosphere handling_weigh->handling_reaction Proceed disposal_waste Segregate and Label Hazardous Waste handling_reaction->disposal_waste End of Experiment disposal_decon Decontaminate Glassware disposal_waste->disposal_decon Proceed disposal_final Arrange for Professional Waste Disposal disposal_decon->disposal_final Final Step

Caption: Workflow for Safe Handling of Bromopentacarbonylrhenium(I).

By adhering to these detailed protocols, researchers can confidently and safely utilize Bromopentacarbonylrhenium(I) in their work, fostering a secure and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.